Cryptoxanthin, (+/-)-
説明
Structure
3D Structure
特性
CAS番号 |
31272-51-2 |
|---|---|
分子式 |
C40H56O |
分子量 |
552.9 g/mol |
IUPAC名 |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |
InChIキー |
DMASLKHVQRHNES-QQGJMDNJSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (+/-)-Cryptoxanthin: Chemical Structure, Properties, and Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptoxanthin is a natural carotenoid pigment belonging to the xanthophyll class.[1] Structurally, it is closely related to β-carotene, differing only by the addition of a hydroxyl group.[1] While the term (+/-)-Cryptoxanthin refers to a racemic mixture, the most prevalent and biologically significant isomer found in nature is β-cryptoxanthin, specifically the (3R)-isomer.[1][2] This document will focus on the properties and activities of β-cryptoxanthin, which is the subject of the majority of scientific literature.
β-cryptoxanthin is recognized as a provitamin A, as it can be converted to retinol (B82714) (vitamin A) in the human body.[1][3] It is found in various fruits and vegetables, including oranges, papaya, red peppers, and pumpkin.[1][4][5] Beyond its role as a vitamin A precursor, β-cryptoxanthin is a potent antioxidant capable of preventing free radical damage to cells and DNA.[1][6] Emerging research has highlighted its potential in cancer prevention, bone health, and the modulation of key cellular signaling pathways.[4][7][8] This guide provides a comprehensive overview of its chemical characteristics, biological functions, and the analytical methods used for its study.
Chemical Structure and Physicochemical Properties
β-cryptoxanthin is a tetraterpenoid with a long polyene chain responsible for its color and antioxidant properties.[9] The presence of a hydroxyl group makes it more polar than β-carotene.[10]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol[11] |
| CAS Number | 472-70-8[1][2][11][12] |
| Chemical Formula | C₄₀H₅₆O[1][2][11] |
| InChI Key | DMASLKHVQRHNES-FKKUPVFPSA-N[1][12] |
| SMILES | O[C@@H]2C/C(=C(/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C1=C(\C)CCCC1(C)C)C)C)C)C)C(C)(C)C2)C[1] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 552.87 g/mol [2][6] |
| Appearance | Red crystalline solid with a metallic luster.[1][2] |
| Melting Point | 169 °C (natural isomer); 158-159 °C (racemate).[1][2] |
| Solubility | Freely soluble in chloroform, benzene, pyridine, and carbon disulfide; less soluble in ligroin, petroleum ether, and alcohols.[1][2] |
| Absorption Maxima (λmax) | 452 nm, 480 nm[2] |
| logP (o/w) | 13.67 (estimated)[13] |
Biological Activities and Signaling Pathways
β-cryptoxanthin exhibits a range of biological functions, primarily attributed to its antioxidant capacity, provitamin A activity, and its ability to modulate specific cellular signaling pathways. These activities contribute to its potential role in the prevention of chronic diseases, including cancer and osteoporosis.[4][7][14]
Inhibition of NF-κB Signaling Pathway
Nuclear factor-κB (NF-κB) is a critical transcription factor involved in inflammation, cell proliferation, and immune responses.[7] Studies have shown that β-cryptoxanthin supplementation can significantly reduce the expression of inflammation markers such as TNF-α and NF-κB, suggesting that it exerts anti-inflammatory effects by regulating the NF-κB pathway.[7]
Downregulation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling
The α7 nicotinic acetylcholine receptor (α7-nAChR) signaling pathway has been implicated in the development of lung cancer, particularly in smokers.[7][15] Research indicates that β-cryptoxanthin can suppress the expression of α7-nAChR and its associated downstream signaling pathways that promote cell growth and migration.[15] This mechanism is a key area of investigation for lung cancer chemoprevention.[7][15]
Activation of Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 signaling pathway is a primary cellular defense mechanism against oxidative stress. A recent study demonstrated that β-cryptoxanthin can alleviate oxidative stress and mitochondrial dysfunction by activating this pathway.[16] By promoting the nuclear translocation of Nrf2, β-cryptoxanthin upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[16]
Experimental Protocols and Methodologies
The quantification and characterization of cryptoxanthin in biological and food matrices rely on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
Sample Preparation and Extraction Workflow
A typical workflow for the analysis of cryptoxanthin from a food or biological sample involves extraction, saponification (to hydrolyze esters), and purification before instrumental analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the simultaneous determination of cryptoxanthin and other carotenoids.[17][18][19]
This protocol is adapted from methodologies for analyzing orange color in food and carotenoids in chili peppers.[17][18]
| Parameter | Specification |
| Column | C18 reverse-phase, e.g., Tosoh TSK gel ODS-80Ts (5 µm, 4.6 × 150 mm).[17] |
| Column Temperature | 30-45 °C.[17][18] |
| Mobile Phase | Isocratic: Acetone–water (6:1).[17] Gradient: Acetone (Solvent A) and Water (Solvent B). A common gradient is: 0–5 min, 75% A; 5–10 min, 75–95% A; 10–17 min, 95% A.[18] |
| Flow Rate | 1.0 - 1.2 mL/min.[17][18] |
| Detection | Photodiode Array (PDA) or UV detector at 450-460 nm.[17][18] |
| Injection Volume | 10-20 µL.[18] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and structural information, confirming the identity of cryptoxanthin.
This protocol is based on a validated method for xanthophyll analysis.[20]
| Parameter | Specification |
| Chromatography | Reversed-phase LC using two narrow-bore C18 columns in series.[20] |
| Mobile Phase | Isocratic: Acetonitrile-methanol (containing 0.1 M ammonium (B1175870) acetate)-dichloromethane.[20] |
| Flow Rate | 300 µL/min (without splitting).[20] |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[20][21] ESI in positive-ion mode is common.[20] |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole. |
| Scan Mode | Positive-ion mode, scanning m/z 500-650.[20] Both M+ and [M+H]+ ions are typically observed for hydroxy carotenoids like cryptoxanthin.[21] |
| Detection Limits | Can be in the 0.1-1 ng range using Single Ion Monitoring (SIM) mode.[20] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are powerful tools for the definitive structural elucidation and stereochemical analysis of carotenoids, including cryptoxanthin.[22][23][24] These techniques are crucial for distinguishing between isomers and confirming the structure of novel carotenoids but are typically used on purified standards due to lower sensitivity compared to LC-MS.[25] The assignment of signals is complex and often relies on comparison with known standards and 2D-NMR experiments.[22][26]
References
- 1. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]
- 2. Cryptoxanthin [drugfuture.com]
- 3. Beta-cryptoxanthin Supplement: Absorption and Function [ctv.veeva.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. massbank.eu [massbank.eu]
- 10. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryptoxanthin | C40H56O | CID 5281235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. cryptoxanthin, 472-70-8 [thegoodscentscompany.com]
- 14. researchgate.net [researchgate.net]
- 15. sciencedaily.com [sciencedaily.com]
- 16. β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. prumlab.yale.edu [prumlab.yale.edu]
- 26. old.iupac.org [old.iupac.org]
The Definitive Guide to the Natural Sourcing and Isolation of (3R)-β-Cryptoxanthin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of (3R)-β-cryptoxanthin, a prominent xanthophyll with significant pro-vitamin A activity. This document details quantitative data, experimental protocols, and relevant biochemical pathways to support research and development in the fields of nutrition, pharmacology, and drug discovery.
Natural Sources of (3R)-β-Cryptoxanthin
(3R)-β-Cryptoxanthin is the predominant stereoisomer found in nature. It is synthesized by a variety of plants, contributing to the yellow and orange pigmentation of many fruits and vegetables. The concentration of this carotenoid can vary significantly depending on the cultivar, ripeness, and growing conditions.
Table 1: Quantitative Content of (3R)-β-Cryptoxanthin in Various Natural Sources
| Natural Source | Plant Part | (3R)-β-Cryptoxanthin Content (μ g/100g fresh weight) | Reference(s) |
| Persimmon (Diospyros kaki) | Fruit Pulp | 1447 | [1] |
| Papaya (Carica papaya) | Fruit Pulp | 589 | [1] |
| Orange (Citrus sinensis) | Fruit Rind & Pulp | 116 | [1] |
| Tangerine (Citrus reticulata) | Fruit Pulp | 407 (raw), 775 (canned) | [1] |
| Red Peppers (Capsicum annuum) | Fruit | 490 | [1] |
| Butternut Squash (Cucurbita moschata) | Fruit Pulp | 3471 | [1] |
| Hubbard Squash (Cucurbita maxima) | Fruit Pulp | 1119 | [1] |
| Hot Chili Peppers (Capsicum annuum) | Fruit | 1103 | [1] |
| Rose Hips (Rosa canina) | Fruit | 483 | [1] |
| Sweet Corn (Zea mays) | Kernels | 161 | [1] |
| Apple (Malus domestica) | Fruit | Present | [2] |
| Egg Yolk | Present | [2] | |
| Butter | Present | [2] |
Isolation and Purification of (3R)-β-Cryptoxanthin
The isolation of (3R)-β-cryptoxanthin from natural sources typically involves solvent extraction, saponification to hydrolyze xanthophyll esters, and chromatographic purification.
General Experimental Protocol for Isolation from Plant Material
This protocol provides a generalized procedure for the extraction and purification of (3R)-β-cryptoxanthin from fruit pulp, such as papaya or persimmon.
1. Sample Preparation:
-
Fresh, ripe fruit pulp is homogenized in a blender.
-
The homogenate is lyophilized (freeze-dried) to remove water and then finely ground.
2. Solvent Extraction:
-
The dried powder is extracted with a solvent system such as hexane (B92381):acetone (B3395972) (1:1, v/v) or ethanol.[3]
-
The extraction is typically performed at room temperature with constant stirring for several hours or overnight.
-
The process is repeated multiple times until the plant material is colorless.
-
The solvent extracts are pooled and filtered to remove solid residues.
3. Saponification:
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is redissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a methanolic potassium hydroxide (B78521) (KOH) solution (typically 10-20% w/v).[3]
-
The mixture is stirred overnight in the dark at room temperature to hydrolyze the cryptoxanthin esters.
4. Purification by Column Chromatography:
-
After saponification, the mixture is washed with a saturated sodium chloride solution to remove the alkali.
-
The organic layer containing the free xanthophylls is collected, dried over anhydrous sodium sulfate, and concentrated.
-
The crude xanthophyll extract is then subjected to open column chromatography.
-
Stationary Phase: Alumina or silica (B1680970) gel is commonly used.[4][5]
-
Mobile Phase: A non-polar solvent system, such as a gradient of increasing polarity (e.g., hexane with increasing percentages of acetone or ethyl acetate), is used to elute the different carotenoids.[6]
-
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing β-cryptoxanthin.
5. High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
The fractions enriched with β-cryptoxanthin are pooled, concentrated, and further purified by preparative HPLC.
-
Column: A C18 or C30 reversed-phase column is often employed.
-
Mobile Phase: A mixture of solvents like methanol, acetonitrile, and water is typically used.
-
Chiral Separation of Cryptoxanthin Stereoisomers
While nature predominantly synthesizes the (3R)-β-cryptoxanthin enantiomer, analytical methods may be required to confirm enantiomeric purity or to separate stereoisomers that may arise from processing or synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
General Protocol for Chiral HPLC Analysis:
-
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for separating xanthophyll enantiomers.[7][8][9]
-
Mobile Phase: Normal-phase solvents are commonly used for chiral separations of carotenoids. A typical mobile phase would consist of a mixture of hexane and an alcohol like isopropanol (B130326) or ethanol.[9] The ratio of the solvents is optimized to achieve the best separation.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic absorption maximum of β-cryptoxanthin (around 450 nm).
-
Sample Preparation: The purified β-cryptoxanthin sample is dissolved in the mobile phase before injection.
Signaling Pathways and Biological Conversion
(3R)-β-cryptoxanthin is a pro-vitamin A carotenoid, meaning it can be converted into retinol (B82714) (vitamin A) in the body. Retinol and its metabolite, retinoic acid, play crucial roles in various physiological processes, including vision, immune function, and gene regulation.
The conversion of β-cryptoxanthin to retinol is primarily carried out by the enzyme β-carotene 15,15'-monooxygenase (BCMO1) in the intestinal mucosa and liver. This enzyme cleaves the β-cryptoxanthin molecule to yield one molecule of retinal and one molecule of β-apo-12'-carotenal. The retinal is then reduced to retinol.
Retinol can be further oxidized to retinoic acid, which acts as a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding of retinoic acid to these receptors leads to the regulation of gene expression, thereby controlling a wide array of cellular processes.
References
- 1. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]
- 3. Carotenoids: Dietary Sources, Extraction, Encapsulation, Bioavailability, and Health Benefits—A Review of Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Colour, chlorophyll and chromatography – scienceinschool.org [scienceinschool.org]
- 7. mdpi.com [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
The Biological Role of β-Cryptoxanthin as a Provitamin A Carotenoid: A Technical Guide
Introduction
β-cryptoxanthin is a prominent member of the xanthophyll subclass of carotenoids, characterized by the presence of hydroxyl groups in its molecular structure.[1] Found abundantly in a select group of foods such as tangerines, persimmons, red peppers, and pumpkin, it stands out as a significant provitamin A carotenoid in the human diet.[2][3][4] Structurally similar to β-carotene with the addition of a single hydroxyl group, β-cryptoxanthin not only serves as a precursor to vitamin A but also exhibits a range of biological activities, including antioxidant functions and modulation of cellular signaling pathways.[1][4] This technical guide provides an in-depth exploration of the multifaceted biological roles of β-cryptoxanthin, with a focus on its provitamin A activity, supported by quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways.
Provitamin A Activity of β-Cryptoxanthin
The defining biological role of β-cryptoxanthin is its ability to be converted into retinol (B82714) (vitamin A), an essential nutrient critical for vision, immune function, growth, and development.[1][4][5] This conversion process is primarily mediated by specific enzymes within the body, most notably in the enterocytes of the small intestine and the liver.[2]
Metabolic Conversion to Retinol
The conversion of β-cryptoxanthin to retinol occurs through two primary enzymatic pathways:
-
Central Cleavage by BCO1: The primary mechanism involves the enzyme β-carotene 15,15'-oxygenase 1 (BCO1), which catalyzes the oxidative cleavage of β-cryptoxanthin at the central 15,15' double bond.[2] This reaction yields one molecule of retinal and one molecule of 3-hydroxy-retinal. The retinal is then reduced to retinol by retinol dehydrogenase.[2] BCO1 is the principal enzyme responsible for the conversion of all provitamin A carotenoids.[2]
-
Asymmetric Cleavage by BCO2: A secondary pathway involves the enzyme β-carotene 9',10'-oxygenase 2 (BCO2), which performs an asymmetric (eccentric) cleavage of β-cryptoxanthin.[2] This action produces β-apo-10'-carotenal, which can be further metabolized to retinoic acid, and other smaller compounds.[2]
Following its absorption or conversion, β-cryptoxanthin is incorporated into chylomicrons within the enterocytes and transported via the lymphatic system into the bloodstream.[2] In the fasting state, it is distributed among low-density lipoprotein (LDL) and high-density lipoprotein (HDL) particles.[2]
Bioavailability and Conversion Efficiency
A critical aspect of provitamin A activity is bioavailability—the fraction of an ingested nutrient that is absorbed and made available for use or storage. Observational and human intervention studies suggest that β-cryptoxanthin has a significantly higher bioavailability from its food sources compared to α- and β-carotene.[2][6] For instance, β-cryptoxanthin from papaya was found to be 2.9 times more bioavailable than β-carotene from the same fruit.[2] This enhanced bioavailability may be attributed to its more polar nature due to the hydroxyl group, which could facilitate its incorporation into micelles for absorption.[4]
The established retinol activity equivalents (RAE) are 12:1 for dietary β-carotene and 24:1 for dietary α-carotene and β-cryptoxanthin, meaning 12 µg of dietary β-carotene or 24 µg of dietary β-cryptoxanthin are considered equivalent to 1 µg of retinol.[7][8] However, given its high bioavailability, some studies suggest that β-cryptoxanthin-rich foods may be better sources of vitamin A than these ratios imply, potentially being equivalent to β-carotene-rich foods in maintaining vitamin A status.[2][6][8]
Beyond Provitamin A: Diverse Biological Functions
In addition to its role as a vitamin A precursor, β-cryptoxanthin exerts biological effects as an intact molecule, influencing various cellular processes.
Antioxidant Activity
Like other carotenoids, β-cryptoxanthin is a potent antioxidant.[1][4][9] It can quench singlet molecular oxygen and scavenge peroxyl radicals, thereby protecting cells, lipids, proteins, and DNA from oxidative damage.[1][10] This antioxidant capacity is believed to contribute to its association with a decreased risk of certain degenerative diseases.[3][4][11] However, it is important to note that at very high concentrations, particularly in certain environments like that of a smoker's lung, vitamin A-forming carotenoids may exhibit pro-oxidant effects.[2]
Modulation of Cellular Signaling and Gene Expression
β-cryptoxanthin and its metabolites can influence key cellular signaling pathways, thereby regulating gene expression and cellular function.
-
Retinoic Acid Receptor (RAR) Activation: β-cryptoxanthin can act as a ligand for retinoic acid receptors (RARs).[12] Upon binding to RARs, which form heterodimers with retinoid X receptors (RXRs), it can activate the transcription of genes containing retinoic acid response elements (RAREs) in their promoter regions.[2][5] This mechanism allows β-cryptoxanthin to directly influence gene expression, a role typically attributed to retinoic acid.[2] For example, it has been shown to upregulate the expression of RARβ, a tumor suppressor gene, in lung cancer cells.[2][13]
-
CYP27A1 Signaling Pathway: In macrophages, β-cryptoxanthin has been found to upregulate the expression of mitochondrial sterol 27-hydroxylase (CYP27A1).[12] This enzyme is involved in cholesterol homeostasis and its upregulation is considered to have anti-atherogenic properties.[12] This effect is mediated through the RAR signaling pathway.[12]
-
Nrf2/HO-1 Pathway: Recent studies indicate that β-cryptoxanthin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[14] This pathway is a critical cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, β-cryptoxanthin enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative injury.[14]
-
Other Pathways: Research in animal models suggests that β-cryptoxanthin may also modulate other critical signaling pathways, including the NF-κB, SIRT1, and p53 tumor suppressor pathways, contributing to its potential cancer-preventive effects.[13][15]
Bone Health
Several in vitro and animal studies suggest that β-cryptoxanthin may have an anabolic effect on bone, potentially helping to delay the onset of osteoporosis.[2][3]
Data Presentation
The following tables summarize key quantitative data regarding the bioavailability and tissue distribution of β-cryptoxanthin.
Table 1: Apparent Bioavailability of Provitamin A Carotenoids
| Carotenoid | Mean Apparent Bioavailability Ratio (Carotenoidbio / β-Carotenebio) | 99% Confidence Interval | Implication |
| α-Carotene | 1.53 | 1.23 - 1.83 | 53% greater apparent bioavailability than β-carotene.[7] |
| β-Cryptoxanthin | 7.25 | 5.35 - 9.15 | 725% greater apparent bioavailability than β-carotene.[7] |
Data compiled from a meta-analysis comparing blood concentrations to dietary intake from various studies.[7]
Table 2: Concentration of β-Cryptoxanthin in Human Plasma and Tissues
| Fluid / Tissue | Concentration Range | Notes |
| Plasma (Fasting) | 0.05 - 0.52 µmol/L | Varies significantly based on dietary intake and season.[13] |
| Breast Milk (Colostrum) | 0.012 - 0.080 µmol/L | Concentrations are highest in early lactation.[2] |
| Lung | ~0.16 nmol/g tissue | Data from a murine model.[13] |
| Liver | Major storage site | Along with adipose tissue and blood.[2] |
| Adrenal Gland | High concentration per gram | Similar to other carotenoids.[2] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate study of β-cryptoxanthin's biological roles.
Protocol 1: Extraction and Quantification of β-Cryptoxanthin from Human Plasma
This protocol outlines a standard method for determining β-cryptoxanthin concentrations in plasma using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
- Collect venous blood into tubes containing an anticoagulant (e.g., EDTA).
- Protect samples from light and heat to prevent degradation.[16]
- Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
- Store plasma at -80°C until analysis.
2. Extraction:
- Thaw plasma on ice.
- To 200 µL of plasma, add 200 µL of ethanol (B145695) containing an internal standard (e.g., echinenone) to precipitate proteins. Vortex for 30 seconds.
- Add 1 mL of hexane (B92381) (or a hexane:diethyl ether mixture) and vortex for 2 minutes to extract the carotenoids.
- Centrifuge at 2,000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper organic layer to a clean tube.
- Repeat the hexane extraction twice more on the remaining aqueous layer and pool the organic extracts.
3. Solvent Evaporation and Reconstitution:
- Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.[16][17]
- Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase (e.g., methanol/methyl-tert-butyl ether).
4. HPLC Analysis:
- Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm), which provides excellent separation for carotenoid isomers.[17][18]
- Mobile Phase: A gradient elution is typically used, for example, starting with methanol/methyl-tert-butyl ether/water and increasing the proportion of methyl-tert-butyl ether over the run.[17]
- Detector: A photodiode array (PDA) detector is commonly used, monitoring at the maximum absorption wavelength for β-cryptoxanthin (~450 nm).[19] Mass spectrometry (MS) can also be coupled for definitive identification.[17][19]
- Quantification: Calculate the concentration of β-cryptoxanthin by comparing the peak area of the analyte to that of a standard curve generated from pure β-cryptoxanthin standards, corrected for the recovery of the internal standard.[18]
Protocol 2: In Vitro Assessment of RARE-Mediated Transcription
This protocol describes a reporter gene assay to determine if β-cryptoxanthin can activate the RAR signaling pathway.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
- Co-transfect the cells using a lipid-based transfection reagent with two plasmids:
- A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a Retinoic Acid Response Element (RARE).
- An expression plasmid for RARα (if endogenous levels are low). A control plasmid (e.g., expressing β-galactosidase) should also be co-transfected to normalize for transfection efficiency.
2. Treatment:
- After 24 hours, replace the media with media containing various concentrations of β-cryptoxanthin (e.g., 1-20 µM).[13] Use all-trans retinoic acid (ATRA) as a positive control and a vehicle (e.g., THF or DMSO) as a negative control.
- Incubate the cells for an additional 24-48 hours.
3. Luciferase Assay:
- Lyse the cells using a suitable lysis buffer.
- Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
- Measure the activity of the control reporter (e.g., β-galactosidase) to normalize the luciferase data.
4. Data Analysis:
- Calculate the relative luciferase activity (RLU) by dividing the luciferase reading by the normalization control reading.
- Express the results as fold induction over the vehicle control. A dose-dependent increase in luciferase activity indicates that β-cryptoxanthin can activate RARE-driven gene transcription.[13]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to β-cryptoxanthin.
Caption: Metabolic conversion of β-cryptoxanthin to retinoids.
Caption: β-cryptoxanthin-mediated RAR signaling pathway.
Caption: Workflow for β-cryptoxanthin quantification in plasma.
Conclusion
β-cryptoxanthin is a unique and biologically significant carotenoid that plays a dual role in human health. Its primary function as a provitamin A is well-established, with evidence suggesting a higher bioavailability than other major carotenoids, potentially making it a more efficient source of retinol than previously recognized.[2][6] Beyond this vital role, β-cryptoxanthin acts as a potent antioxidant and a modulator of critical cellular signaling pathways, including the RAR and Nrf2 pathways, which are integral to gene regulation and cellular defense.[2][12][14] This multifaceted activity underscores its importance in the diet and highlights its potential in the prevention of chronic and degenerative diseases. Further research into its specific mechanisms of action will continue to elucidate its full therapeutic and preventative potential for drug development and nutritional science.
References
- 1. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]
- 2. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin A - Wikipedia [en.wikipedia.org]
- 6. Beta-cryptoxanthin as a source of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Cryptoxanthin- and α-carotene-rich foods have greater apparent bioavailability than β-carotene-rich foods in Western diets | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Beta cryptoxanthin, an excellent source of vitamin A for the body - Phytonutrients - Nutranews [nutranews.org]
- 10. β-Cryptoxanthin Reduces Body Fat and Increases Oxidative Stress Response in Caenorhabditis elegans Model | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. β-Cryptoxanthin uptake in THP-1 macrophages upregulates the CYP27A1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease [frontiersin.org]
- 15. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guidelines for the Carotenoid Analysis in Foods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Common Methods for Detecting Carotenoids - Creative Proteomics Blog [creative-proteomics.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Cryptoxanthin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptoxanthin, a prominent member of the xanthophyll subclass of carotenoids, is a vital micronutrient with significant potential in human health and disease prevention. As a provitamin A carotenoid, it plays a crucial role in vision, immune function, and cellular differentiation. Beyond its vitamin A activity, cryptoxanthin exhibits potent antioxidant properties and has been implicated in various cellular signaling pathways, making it a molecule of interest for researchers in nutrition, oncology, and pharmacology. This technical guide provides a comprehensive overview of the physical and chemical properties of the primary isomers of cryptoxanthin, offering a foundational resource for scientific investigation and drug development.
Cryptoxanthin exists in several isomeric forms, primarily as structural isomers (β-cryptoxanthin, α-cryptoxanthin, and zeinoxanthin) and geometric isomers (cis/trans). These subtle structural variations can significantly influence their physicochemical properties, bioavailability, and biological activity. This document outlines these differences, presents key experimental protocols for their analysis, and visualizes their involvement in cellular signaling.
Physical and Chemical Properties of Cryptoxanthin Isomers
The distinct arrangement of atoms in cryptoxanthin isomers leads to differences in their physical and chemical characteristics. These properties are fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their antioxidant capacity and interaction with cellular components.
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative physical and chemical properties of the major cryptoxanthin isomers. Data has been compiled from various sources, and "Not Available" indicates that specific quantitative data was not found in the reviewed literature.
| Property | β-Cryptoxanthin | α-Cryptoxanthin | Zeinoxanthin | cis-Isomers |
| Molecular Formula | C₄₀H₅₆O | C₄₀H₅₆O | C₄₀H₅₆O | C₄₀H₅₆O |
| Molecular Weight ( g/mol ) | 552.87[1] | 552.9[2] | 552.887[3] | 552.87 |
| Melting Point (°C) | 158-169[1] | Not Available | Not Available | Generally lower than all-trans |
| Physical Description | Red crystalline solid with a metallic luster[4] | Not Available | Yellow pigment[3] | Not Available |
| Solubility | Freely soluble in chloroform, benzene, pyridine, carbon disulfide; Less soluble in ligroin, petroleum ether, alcohol, methanol[1][4] | Predicted water solubility: 0.00051 g/L[5] | Soluble in organic solvents[6] | Generally more soluble in organic solvents and oils than all-trans isomers |
| UV-Vis λmax (in Hexane) (nm) | 452, 480[1] | Not Available | Not Available | Blue-shifted compared to all-trans |
| UV-Vis λmax (in Chloroform) (nm) | Not Available | Not Available | Not Available | Not Available |
| UV-Vis λmax (in Methanol) (nm) | Not Available | Not Available | Not Available | Not Available |
| UV-Vis λmax (in Ethyl Acetate) (nm) | Not Available | Not Available | Not Available | Not Available |
Note: The solubility of carotenoids, including cryptoxanthin isomers, is generally low in aqueous solutions. Xanthophylls, being more polar due to the presence of hydroxyl groups, are more soluble in polar organic solvents compared to carotenes.[6] The cis configuration disrupts the crystalline structure of the molecule, leading to increased solubility in various solvents.
Experimental Protocols
Accurate characterization and quantification of cryptoxanthin isomers are paramount for research and development. The following sections detail the methodologies for key experiments.
Extraction of Cryptoxanthin from Plant Material
Objective: To efficiently extract carotenoids, including cryptoxanthin isomers, from a plant matrix while minimizing degradation.
Materials:
-
Plant material (e.g., citrus peel, papaya), lyophilized and ground to a fine powder
-
Acetone (B3395972) (HPLC grade)
-
Petroleum ether or Hexane (B92381) (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Mortar and pestle or a laboratory blender
-
Sintered glass funnel or filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Homogenize the powdered plant material with acetone using a mortar and pestle or a blender. The ratio of plant material to solvent will depend on the specific sample but a 1:10 (w/v) ratio is a common starting point.
-
Filter the mixture through a sintered glass funnel or filter paper to separate the solid residue.
-
Repeat the extraction of the residue with fresh acetone until the residue is colorless.
-
Combine all the acetone extracts.
-
Transfer the acetone extract to a separatory funnel.
-
Add an equal volume of petroleum ether or hexane and mix gently.
-
Add a saturated NaCl solution to the separatory funnel to facilitate phase separation.
-
Allow the layers to separate. The upper, colored layer contains the carotenoids.
-
Collect the upper layer and wash it several times with distilled water to remove any residual acetone.
-
Dry the petroleum ether/hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the carotenoid extract in a known volume of an appropriate solvent (e.g., HPLC mobile phase) for further analysis.[7][8][9]
HPLC-PDA Analysis of Cryptoxanthin Isomers
Objective: To separate and quantify cryptoxanthin isomers using High-Performance Liquid Chromatography with a Photodiode Array detector. A C30 column is recommended for optimal separation of carotenoid isomers.[10]
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) detector.
-
Reversed-phase C30 column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: Methanol/Water (e.g., 95:5, v/v) with an ion-pairing agent like ammonium (B1175870) acetate (B1210297) (0.1 M) to improve peak shape.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE).
-
Gradient Program:
-
0-15 min: 15% B
-
15-30 min: Linear gradient to 50% B
-
30-40 min: Hold at 50% B
-
40-45 min: Linear gradient back to 15% B
-
45-55 min: Column re-equilibration at 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 20 µL
-
PDA Detection: Scan from 250-600 nm. Monitor at the specific λmax for cryptoxanthin isomers (around 450 nm).
Procedure:
-
Prepare standard solutions of cryptoxanthin isomers (if available) of known concentrations.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Inject the samples and standards into the HPLC system.
-
Identify the peaks based on their retention times and comparison with standards.
-
Confirm peak identity by comparing the UV-Vis spectra obtained from the PDA detector with known spectra.
-
Quantify the isomers by creating a calibration curve from the standard solutions.[11][12][13]
UV-Vis Spectroscopy for Carotenoid Characterization
Objective: To determine the absorption maxima (λmax) of cryptoxanthin isomers, which is characteristic of their conjugated double bond system.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a dilute solution of the purified cryptoxanthin isomer in a suitable solvent (e.g., hexane, ethanol, or chloroform). The concentration should be adjusted to give an absorbance reading in the linear range of the instrument (typically 0.2-0.8).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the sample solution over a wavelength range of 300-600 nm.
-
Identify the wavelengths of maximum absorbance (λmax). The characteristic carotenoid spectrum shows three peaks or two peaks and a shoulder.[14][15]
Mass Spectrometry for Structural Elucidation
Objective: To determine the molecular weight and fragmentation pattern of cryptoxanthin isomers for structural confirmation. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique for carotenoids.[16][17][18]
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an APCI source.
Procedure:
-
Introduce the sample into the MS via direct infusion or through an LC system as described in the HPLC protocol.
-
Operate the APCI source in positive ion mode. Typical parameters include a corona discharge current of 5 µA and a vaporizer temperature of 400-450°C.
-
Acquire the full scan mass spectrum to determine the molecular ion ([M]+ or [M+H]+). For cryptoxanthin, this will be around m/z 552.87.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern. Common fragmentations for carotenoids include the loss of toluene (B28343) (92 Da) and xylene (106 Da) from the polyene chain. The presence of a hydroxyl group will also lead to a characteristic loss of water (18 Da).
Signaling Pathways and Logical Relationships
β-cryptoxanthin, beyond its role as a vitamin A precursor, actively participates in the regulation of several key cellular signaling pathways. These interactions are crucial for its observed anti-inflammatory, anti-cancer, and metabolic regulatory effects.
β-Cryptoxanthin and Nuclear Receptor Signaling
β-cryptoxanthin can directly act as a signaling molecule by binding to nuclear receptors, specifically the Retinoic Acid Receptors (RARs). This interaction does not necessarily require its conversion to retinoic acid.
Caption: β-Cryptoxanthin binds to RAR, which then heterodimerizes with RXR to regulate gene expression.
β-Cryptoxanthin Regulation of Inflammatory and Stress Response Pathways
β-cryptoxanthin has been shown to modulate key signaling pathways involved in inflammation and cellular stress, such as the NF-κB and SIRT1 pathways.
Caption: β-Cryptoxanthin inhibits the pro-inflammatory NF-κB pathway and activates the SIRT1 pathway.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of cryptoxanthin isomers, along with standardized experimental protocols for their analysis. The presented data highlights the importance of considering the specific isomeric form of cryptoxanthin in research, as structural differences can significantly impact its properties and biological functions. The visualization of its interaction with key signaling pathways offers a framework for understanding its molecular mechanisms of action. This comprehensive resource is intended to support the ongoing research and development efforts aimed at harnessing the full potential of cryptoxanthin for human health. Further research is warranted to fill the existing gaps in the quantitative data for all isomers and to further elucidate the complex interplay between cryptoxanthin and cellular signaling networks.
References
- 1. Carotenoids in biological emulsions: solubility, surface-to-core distribution, and release from lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization and Stabilization of Macular Carotenoids by Water Soluble Oligosaccharides and Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zeinoxanthin - Wikipedia [en.wikipedia.org]
- 4. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for Alpha-Cryptoxanthin (HMDB0002268) [hmdb.ca]
- 6. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 13. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fdbio-rptu.de [fdbio-rptu.de]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Atmospheric pressure chemical ionization mass spectrometry of retro-carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cryptoxanthin's Function as an Antioxidant in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptoxanthin, a prominent carotenoid found in various fruits and vegetables, has garnered significant attention for its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of cryptoxanthin's function as an antioxidant in biological systems. It delves into the core mechanisms of its antioxidant action, including direct radical scavenging and the modulation of endogenous antioxidant defense pathways. This document summarizes quantitative data on its antioxidant capacity, details relevant experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antioxidants and the development of novel therapeutic strategies targeting oxidative stress-related diseases.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Carotenoids, a class of natural pigments, are renowned for their antioxidant capabilities. Among them, β-cryptoxanthin, a provitamin A carotenoid, has demonstrated significant potential in mitigating oxidative damage.[1] Its unique chemical structure, featuring a hydroxyl group, contributes to its distinct antioxidant activities.[2] This guide explores the multifaceted antioxidant functions of cryptoxanthin, providing a detailed examination of its mechanisms, quantitative efficacy, and the experimental methodologies used to characterize its antioxidant profile.
Mechanisms of Antioxidant Action
Cryptoxanthin exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species and indirect antioxidant effects via the upregulation of endogenous antioxidant defense systems.
Direct Radical Scavenging
Cryptoxanthin can directly neutralize various reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA.
-
Singlet Oxygen Quenching: Cryptoxanthin is an efficient quencher of singlet oxygen (¹O₂), a highly reactive form of oxygen.[3] This process involves the physical transfer of energy from the excited singlet oxygen molecule to the carotenoid, returning the oxygen to its ground state without the consumption of the antioxidant. The singlet oxygen quenching ability of β-cryptoxanthin is concentration-dependent.[4]
-
Peroxyl Radical Scavenging: While some studies suggest cryptoxanthin can scavenge peroxyl radicals, its efficacy in inhibiting lipid peroxidation can vary depending on the experimental conditions. For instance, one study found that β-cryptoxanthin did not inhibit hemoglobin oxidation or lipid peroxidation induced by AAPH at the tested concentrations.[5]
Upregulation of Endogenous Antioxidant Defenses
A significant aspect of cryptoxanthin's antioxidant function lies in its ability to enhance the cell's own defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
-
Nrf2-ARE Pathway Activation: The Nrf2-ARE (Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like cryptoxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.
-
Induction of Phase II Detoxifying and Antioxidant Enzymes: The activation of the Nrf2-ARE pathway by cryptoxanthin leads to the increased expression of several crucial enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide. HO-1 plays a vital role in cytoprotection against oxidative stress.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive semiquinone radicals.
-
Quantitative Data on Antioxidant Capacity
The antioxidant capacity of cryptoxanthin has been quantified using various in vitro assays. The following tables summarize the available quantitative data.
| Assay Type | Test System | IC50 / EC50 / Rate Constant | Reference(s) |
| DPPH Radical Scavenging | Kocuria marina DAGII extract | 32.51 ± 1.15 µg/mL | [2] |
| ABTS Radical Scavenging | Kocuria marina DAGII extract | 41.91 ± 0.33 µg/mL | [2] |
| H₂O₂ Scavenging | Kocuria marina DAGII extract | 38.30 ± 1.13 µg/mL | [2] |
| Singlet Oxygen Quenching | Physalis alkengi L. var. franchetii extract | 0.049 - 0.49 g/L for 50% reduction of photon number | [4] |
| Lipid Peroxidation Inhibition (AAPH-induced) | Human erythrocytes | No inhibition at 3 µM | [5] |
Table 1: In Vitro Antioxidant Capacity of Cryptoxanthin
| Carotenoid | Singlet Oxygen Quenching Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Lycopene (B16060) | 2.3 - 2.5 x 10⁹ | [6] |
| β-Carotene | 2.3 - 2.5 x 10⁹ | [6] |
| Lutein | 1.1 x 10⁸ | [6] |
| β-Cryptoxanthin | Lower than lycopene and β-carotene | [7] |
Table 2: Comparative Singlet Oxygen Quenching Rate Constants of Carotenoids
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
Cryptoxanthin standard solutions of varying concentrations, dissolved in a suitable solvent.
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Prepare a series of dilutions of the cryptoxanthin standard.
-
In a microplate or cuvette, add a specific volume of the cryptoxanthin solution to a defined volume of the DPPH solution.
-
Include a blank (solvent + DPPH) and a positive control.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the cryptoxanthin solution.
-
Plot the percentage of scavenging activity against the concentration of cryptoxanthin.
-
Determine the IC50 value, which is the concentration of cryptoxanthin required to scavenge 50% of the DPPH radicals, from the dose-response curve.
-
Western Blot Analysis for Nrf2 and HO-1 Expression
This technique is used to detect and quantify the protein levels of Nrf2 and its target gene product, HO-1, in cells treated with cryptoxanthin.
-
Materials:
-
Cell line (e.g., HepG2 human hepatocarcinoma cells)
-
Cryptoxanthin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin or anti-GAPDH)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to a suitable confluency. Treat the cells with various concentrations of cryptoxanthin for a specific duration. Include an untreated control group.
-
Protein Extraction: Lyse the cells using an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Electrotransfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the target protein (Nrf2 or HO-1) and the loading control.
-
Wash the membrane and then incubate with the appropriate enzyme-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Compare the normalized protein expression levels in the cryptoxanthin-treated groups to the untreated control group to determine the effect of cryptoxanthin on Nrf2 and HO-1 expression.
-
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the Antioxidant Response Element (ARE) in response to cryptoxanthin treatment.
-
Materials:
-
Cell line (e.g., HepG2 cells)
-
ARE-luciferase reporter plasmid (containing ARE sequences driving the expression of a luciferase gene)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent
-
Cryptoxanthin
-
Luciferase assay reagent
-
-
Procedure:
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After a recovery period, treat the transfected cells with various concentrations of cryptoxanthin. Include an untreated control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity of both the experimental (firefly luciferase) and control (Renilla luciferase) reporters using a luminometer and the appropriate luciferase assay reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of the cryptoxanthin-treated samples by that of the untreated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1: Cryptoxanthin-mediated activation of the Nrf2-ARE signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. in vitro Singlet Oxygen Quenching Ability Assessment of β-Cryptoxanthin from the Calyx of Physalis alkengi L. var. franchetii (Mast.) Makino [spkx.net.cn]
- 5. Carotenoids inhibit lipid peroxidation and hemoglobin oxidation, but not the depletion of glutathione induced by ROS in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Golden Vein of Photosynthesis: A Technical Guide to the Discovery and Historical Background of Xanthophylls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthophylls, a class of oxygenated carotenoid pigments, are fundamental to life on Earth, playing a critical role in photosynthesis and protecting organisms from photodamage. Their vibrant yellow hues are ubiquitous in nature, from the turning leaves of autumn to the yolk of an egg. This technical guide provides an in-depth exploration of the discovery and historical background of xanthophylls, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We delve into the key experiments that unveiled their existence, the brilliant minds behind these discoveries, and the evolution of analytical techniques that have allowed us to understand their structure and function. This document aims to provide a granular understanding of the scientific journey that has brought xanthophylls from curious plant extracts to molecules of significant interest for their antioxidant properties and potential therapeutic applications.
A Historical Timeline of Xanthophyll Discovery
The journey to understanding xanthophylls is intertwined with the broader history of carotenoid research, a story spanning over two centuries of scientific inquiry. The following timeline highlights the pivotal moments and key figures in the discovery and characterization of these essential pigments.
-
Early 19th Century: The Dawn of Carotenoid Discovery. The scientific community first began to isolate and observe what would later be known as carotenoids from various natural sources. These early observations laid the groundwork for future separation and characterization.
-
1831: Wackenroder Isolates "Carotin". Heinrich Wilhelm Ferdinand Wackenroder, a German pharmacist, successfully isolated a pigment from carrots, which he named "carotin" (now known as carotene).[1] This marked the first significant step in carotenoid research.
-
Late 19th Century: Thudichum's Spectroscopic Insights. Johann Ludwig Wilhelm Thudichum utilized newly developed spectroscopic methods to demonstrate that various plant pigments shared common structural features, suggesting a related family of compounds.[1]
-
1906: Mikhail Tsvet and the Birth of Chromatography. The breakthrough in separating plant pigments came from the pioneering work of Russian-Italian botanist Mikhail Tsvet.[2][3][4] He developed the technique of adsorption chromatography, which he used to separate a mixture of plant pigments into distinct colored bands.[2][3][4] It was in this experiment that the yellow band of xanthophylls was first clearly distinguished from the green chlorophylls (B1240455) and orange carotenes, leading Tsvet to coin the term "chromatography" from the Greek words for color and writing.[2]
-
1907: Willstätter and Mieg Determine the Empirical Formula. Richard Willstätter and Walter Mieg established the empirical formula for β-carotene as C40H56, and importantly, assigned the formula C40H56O2 to xanthophyll, recognizing the presence of oxygen which differentiates them from carotenes.[1]
-
1930s: Structural Elucidation by Karrer and Kuhn. The 1930s saw remarkable progress in determining the chemical structures of carotenoids. Paul Karrer and Richard Kuhn, through oxidative degradation and elemental analysis, elucidated the structures of β-carotene and lycopene.[5] Their work extended to xanthophylls, revealing the structures of key compounds like lutein (B1675518) and zeaxanthin (B1683548).[5] This monumental work earned them the Nobel Prize in Chemistry.
-
1945: Wald Identifies Xanthophylls in the Macula. George Wald's analysis of the macular pigment in the human eye revealed the presence of lutein and zeaxanthin, highlighting their importance in vision and photoprotection.[6]
-
Mid-20th Century to Present: Advancements in Analytical Techniques. The development of advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), has enabled the precise identification, quantification, and structural elucidation of a vast array of xanthophylls and their isomers from diverse natural sources.[7]
Quantitative Data on Xanthophylls
The concentration and composition of xanthophylls vary significantly across different plant sources. Understanding this distribution is crucial for dietary recommendations and for the extraction of these compounds for commercial and pharmaceutical purposes.
Table 1: Xanthophyll Content in Selected Vegetables (μg/g fresh weight)
| Vegetable | Lutein | Zeaxanthin | Neoxanthin | Violaxanthin (B192666) | Reference |
| Malunggay (Moringa oleifera) | 167.1 ± 6.1 | - | 48.66 ± 2.31 | 37.86 ± 1.76 | [8] |
| Mais (Zea mays) | - | 269.1 ± 11.8 | - | - | [8] |
| Zucchini | - | 0.41 | - | - | [9] |
| Spinach | High | - | - | - | [10] |
| Kale | High | - | - | - | [10] |
Note: "-" indicates that the value was not reported in the cited study.
Table 2: Physicochemical Properties of Key Xanthophylls
| Property | Lutein | Zeaxanthin | Violaxanthin | Reference |
| Molecular Formula | C40H56O2 | C40H56O2 | C40H56O4 | [11][12] |
| Molecular Weight | 568.87 g/mol | 568.87 g/mol | 600.85 g/mol | [11][12] |
| Polarity | More polar than carotenes | More polar than carotenes | More polar than lutein and zeaxanthin | [12] |
| Key Functional Groups | Two hydroxyl groups | Two hydroxyl groups | Two epoxide groups, Two hydroxyl groups | [11][12] |
| Light Absorption | Absorbs blue light | Absorbs blue light | - | [6] |
Key Experimental Protocols
The ability to isolate and analyze xanthophylls has been central to understanding their structure and function. The following sections detail the methodologies of key historical and modern experiments.
Mikhail Tsvet's Pioneering Chromatography Experiment (1906)
Mikhail Tsvet's experiment was the first to successfully separate plant pigments, revealing the distinct nature of xanthophylls.
Objective: To separate the constituent pigments from a plant leaf extract.
Methodology:
-
Pigment Extraction: Tsvet extracted pigments from leaves using a mixture of petroleum ether and ethanol (B145695).[2]
-
Column Preparation: A glass column was packed with finely ground calcium carbonate, which served as the stationary phase.[2]
-
Sample Application: The concentrated plant pigment extract was applied to the top of the calcium carbonate column.
-
Elution: A solvent mixture of petroleum ether and ethanol (the mobile phase) was passed through the column.[2]
-
Observation: As the solvent moved down the column, the different pigments separated into distinct colored bands. The less polar carotenes moved fastest, followed by the more polar xanthophylls, and finally the most polar chlorophylls. This separation allowed for the individual collection of each pigment fraction.
Modern Xanthophyll Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is the current gold standard for the separation and quantification of xanthophylls due to its high resolution, sensitivity, and speed.
Objective: To separate and quantify individual xanthophylls from a biological sample.
Methodology:
-
Sample Preparation:
-
Homogenize the sample (e.g., vegetable tissue) in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to extract the pigments.
-
Saponify the extract with potassium hydroxide (B78521) to hydrolyze chlorophylls and esters, which can interfere with xanthophyll separation.
-
Partition the saponified extract with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to isolate the carotenoids.
-
Evaporate the solvent and redissolve the residue in the HPLC mobile phase.
-
-
HPLC System:
-
Column: A C30 reversed-phase column is often used for optimal separation of carotenoid isomers.[9]
-
Mobile Phase: A gradient of solvents is typically employed, such as a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[9]
-
Detector: A photodiode array (PDA) detector is used to monitor the absorbance of the eluting compounds at specific wavelengths (typically around 450 nm for xanthophylls).[9]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify individual xanthophylls by comparing their retention times and absorption spectra with those of authentic standards.
-
Quantify the amount of each xanthophyll by integrating the peak area and comparing it to a standard curve.
-
The Xanthophyll Cycle: A Key Signaling Pathway
The xanthophyll cycle is a crucial photoprotective mechanism in plants and algae, involving the enzymatic interconversion of different xanthophylls in response to changes in light intensity. This cycle helps to dissipate excess light energy as heat, thereby preventing photo-oxidative damage to the photosynthetic apparatus.
The primary xanthophyll cycle in higher plants involves three key xanthophylls: violaxanthin, antheraxanthin (B39726), and zeaxanthin.[13] Under low light conditions, violaxanthin is the predominant xanthophyll. When light intensity increases, the enzyme violaxanthin de-epoxidase (VDE) , located in the thylakoid lumen, is activated by a decrease in pH.[7] VDE catalyzes the removal of two epoxy groups from violaxanthin, converting it first to antheraxanthin and then to zeaxanthin.[7][13] Zeaxanthin is a highly effective quencher of excited chlorophyll (B73375) molecules and a potent antioxidant.
In low light or darkness, the reverse reaction is catalyzed by the enzyme zeaxanthin epoxidase (ZE) , which is located on the stromal side of the thylakoid membrane.[7] ZE uses NADPH and molecular oxygen to reintroduce the epoxy groups, converting zeaxanthin back to violaxanthin via antheraxanthin.[2]
Conclusion
The discovery and characterization of xanthophylls represent a fascinating chapter in the history of science, showcasing the power of curiosity-driven research and the transformative impact of new technologies. From Tsvet's simple yet elegant chromatography experiment to the sophisticated analytical methods of today, our understanding of these vital pigments has grown immensely. For researchers and professionals in drug development, the historical context and technical methodologies presented in this guide provide a solid foundation for future investigations. The well-established antioxidant properties of xanthophylls, coupled with their role in crucial biological processes like the xanthophyll cycle, continue to make them a promising area of study for new therapeutic strategies aimed at combating oxidative stress-related diseases. The journey of xanthophylls from a yellow band in a glass tube to a subject of intense scientific and medical interest is a testament to the enduring quest for knowledge and its potential to improve human health.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.com [phenomenex.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Mikhail Tsvet - Wikipedia [en.wikipedia.org]
- 5. Chromatography - The Development Of Chromatography - Column, Phase, Liquid, and Gas - JRank Articles [science.jrank.org]
- 6. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and structural elucidation of the geometrical isomers of lutein and zeaxanthin in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations on Chlorophyll: Methods and Results - Richard Willstätter, Arthur Stoll - Google 圖書 [books.google.com.tw]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Xanthophyll - Wikipedia [en.wikipedia.org]
- 13. britannica.com [britannica.com]
The Modulatory Role of (+/-)-Cryptoxanthin in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Cryptoxanthin, a prominent dietary carotenoid, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-carcinogenic activities. Its influence on cellular function is intrinsically linked to its ability to modulate key signaling pathways that govern cell proliferation, survival, and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms through which (+/-)-cryptoxanthin exerts its effects, with a focus on the NF-κB, PI3K/Akt, and MAPK/ERK signaling cascades. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the signaling pathways involved.
Core Signaling Pathways Modulated by (+/-)-Cryptoxanthin
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response and also plays a critical role in cell survival and proliferation. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. Evidence suggests that β-cryptoxanthin can suppress the NF-κB signaling pathway.[1][2] In some contexts, this suppression is achieved by inhibiting the degradation of IκB-α, a key inhibitor of NF-κB, thereby preventing the translocation of the active NF-κB dimer to the nucleus. Studies have shown that β-cryptoxanthin supplementation can reduce the expression of inflammatory markers such as TNF-α and IL-6, which are downstream targets of NF-κB.[1][2]
Caption: Inhibition of the NF-κB Pathway by (+/-)-Cryptoxanthin.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a pivotal regulator of cell survival, proliferation, and metabolism. Its overactivation is a frequent event in various cancers, promoting tumor growth and resistance to therapy. Research indicates that β-cryptoxanthin can inhibit the PI3K/Akt pathway.[1] This inhibition is observed through the reduced phosphorylation of Akt, a key downstream effector of PI3K. By downregulating the PI3K/Akt pathway, β-cryptoxanthin can suppress the proliferation of cancer cells and induce apoptosis.
Caption: Inhibition of the PI3K/Akt Pathway by (+/-)-Cryptoxanthin.
Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The role of β-cryptoxanthin in modulating the MAPK/ERK pathway is more complex and appears to be context-dependent. Some studies suggest that β-cryptoxanthin does not significantly affect the phosphorylation of Erk1/2 MAPKs. However, other carotenoids have been shown to influence this pathway, indicating a potential for nuanced regulation by β-cryptoxanthin that may vary with cell type and stimulus.
Caption: Potential Modulation of the MAPK/ERK Pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of (+/-)-cryptoxanthin on cellular processes and signaling pathways as reported in the literature.
Table 1: Cytotoxicity of β-Cryptoxanthin in Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | 42 µg/mL | Not Specified | [3] |
| HeLa (Cervical Cancer) | MTT Assay | 4.5 µM | 24 hours | [4] |
| HeLa (Cervical Cancer) | MTT Assay | 3.7 µM | 48 hours | [4] |
Table 2: Dose-Dependent Effects of β-Cryptoxanthin on Signaling Molecules
| Cell/Animal Model | Target | Concentration/Dose | Effect | Reference |
| Ferrets (in vivo) | NF-κB | 10 mg/kg and 20 mg/kg diet | Dose-dependent reduction in expression | [1] |
| Human Bronchial Epithelial Cells | p-Akt | 1-4 µM | Dose-dependent reduction in phosphorylation | |
| Rodents (in vivo) | Liver NF-κB expression | 2.5 mg/kg BW | 22% inhibition | [5] |
| Rodents (in vivo) | Liver TNF-α expression | 2.5 mg/kg BW | 14% inhibition | [5] |
| Human Oral Mucosal Keratinocytes | Nuclear NF-κB expression | 1 x 10⁻⁷ M (with 5-FU) | Slight decrease compared to 5-FU alone | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of (+/-)-cryptoxanthin on cellular signaling pathways.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
(+/-)-Cryptoxanthin stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (+/-)-cryptoxanthin (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Experimental Workflow for MTT Assay.
Western Blot Analysis of Phosphorylated Proteins (e.g., p-Akt, p-ERK)
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, including their phosphorylated (activated) forms.
-
Reagents and Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., β-actin or GAPDH) for normalization.
-
References
- 1. licorbio.com [licorbio.com]
- 2. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.opentrons.com [library.opentrons.com]
- 4. researchgate.net [researchgate.net]
- 5. Different Doses of β-Cryptoxanthin May Secure the Retina from Photooxidative Injury Resulted from Common LED Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Anti-Inflammatory Effects of β-Cryptoxanthin on 5-Fluorouracil-Induced Cytokine Expression in Human Oral Mucosal Keratinocytes [mdpi.com]
Spectroscopic Characterization of (+/-)-Cryptoxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize (+/-)-cryptoxanthin, a prominent dietary carotenoid with significant biological activity. The following sections detail the principles and experimental data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended to serve as a comprehensive resource for the identification, quantification, and structural elucidation of cryptoxanthin in various matrices.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of carotenoids, owing to their extensive conjugated polyene systems which absorb light in the visible region.[1] The characteristic three-peaked absorption spectrum of cryptoxanthin provides a basis for its identification and quantification.
Data Presentation
| Solvent | λmax I (nm) | λmax II (nm) | λmax III (nm) | Molar Absorptivity (ε) at λmax II | Reference |
| Hexane | 422 | 445 | 475 | ~138 x 10³ L mol⁻¹ cm⁻¹ | [2] |
| Ethanol | 421 | 443 | 472 | ~138 x 10³ L mol⁻¹ cm⁻¹ | [2] |
| Diethyl ether | 428 | 445 | 475 | Not Reported | [2] |
| Acetone | Not Reported | 453 | 480 | Not Reported | [3] |
Experimental Protocol: UV-Vis Spectroscopy of Cryptoxanthin
Objective: To determine the absorption spectrum and concentration of cryptoxanthin in a sample.
Materials:
-
Spectrophotometer capable of scanning in the UV-Vis range (e.g., 350-600 nm)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., hexane, ethanol, or acetone)
-
Cryptoxanthin standard (if available for quantification)
-
Sample containing cryptoxanthin
Procedure:
-
Sample Preparation:
-
Extract cryptoxanthin from the sample matrix using a suitable solvent system. Common methods involve liquid-liquid extraction or solid-phase extraction.
-
Ensure the final extract is clear and free of particulate matter. If necessary, centrifuge or filter the sample.
-
Dilute the extract with the chosen solvent in a volumetric flask to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 A.U.).
-
-
Instrument Calibration:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Calibrate the instrument by running a baseline with a cuvette filled with the same solvent used for the sample.
-
-
Measurement:
-
Rinse a clean quartz cuvette with a small amount of the diluted sample extract and then fill it.
-
Place the cuvette in the spectrophotometer.
-
Scan the sample across the desired wavelength range (e.g., 350-600 nm) to obtain the full absorption spectrum.
-
Record the wavelengths of maximum absorbance (λmax).
-
-
Quantification (Optional):
-
Prepare a series of standard solutions of known cryptoxanthin concentrations.
-
Measure the absorbance of each standard at the λmax determined in the previous step.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of cryptoxanthin in the sample by interpolating its absorbance on the calibration curve. Alternatively, use the Beer-Lambert law (A = εbc) if the molar absorptivity (ε) is known for the specific solvent.
-
Experimental Workflow: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis of cryptoxanthin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including carotenoids. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the cryptoxanthin structure and the identification of isomers.
Data Presentation
¹H NMR Chemical Shifts (δ) in CDCl₃ (ppm)
| Proton(s) | Chemical Shift (ppm) | Multiplicity | Reference |
| Olefinic Protons | ~6.1 - 7.0 | m | [3] |
| H-3 | ~3.9 - 4.2 | m | [4] |
| Methyl Protons (end groups) | ~1.0 - 2.0 | s | [3] |
¹³C NMR Chemical Shifts (δ) in CDCl₃ (ppm) (Selected Signals)
| Carbon(s) | Chemical Shift (ppm) | Reference |
| C-3 | ~65 | [5] |
| Olefinic Carbons | ~120 - 140 | [5] |
| Methyl Carbons (end groups) | ~12 - 30 | [5] |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument parameters. The data presented is a general representation based on literature for cryptoxanthin and related carotenoids.
Experimental Protocol: NMR Spectroscopy of Cryptoxanthin
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of cryptoxanthin.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Purified cryptoxanthin sample
Procedure:
-
Sample Preparation:
-
Ensure the cryptoxanthin sample is highly pure, as impurities will complicate the spectra. Purification can be achieved by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Dissolve a sufficient amount of the purified sample (typically 1-10 mg) in approximately 0.5-0.7 mL of deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Reference the spectra to the TMS signal.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding atoms in the cryptoxanthin molecule.
-
Experimental Workflow: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis of cryptoxanthin.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of cryptoxanthin, as well as structural details through fragmentation analysis.
Data Presentation
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Positive Ion ESI | 553.4 [M+H]⁺ | 535.4 [M+H-H₂O]⁺, 461.4 | [6] |
| FAB | 552.4 [M]⁺ | 460.4, 145.1, 119.1, 105.1 | [6] |
Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.
Experimental Protocol: Mass Spectrometry of Cryptoxanthin
Objective: To determine the molecular weight and fragmentation pattern of cryptoxanthin.
Materials:
-
Mass spectrometer (e.g., LC-MS, GC-MS, or direct infusion)
-
Appropriate solvent for sample introduction (e.g., methanol, acetonitrile)
-
Purified cryptoxanthin sample
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified cryptoxanthin sample in a suitable solvent to a low concentration (e.g., ng/mL to µg/mL range).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Set the parameters for the chosen ionization source (e.g., electrospray ionization - ESI, fast atom bombardment - FAB).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC or GC).
-
Acquire the full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragment ion spectrum.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and compare it to the theoretical mass of cryptoxanthin (C₄₀H₅₆O).
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of water, toluene) and fragment ions that provide structural information.
-
Logical Relationship: MS Fragmentation
Caption: Simplified fragmentation pathway of protonated cryptoxanthin.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. For cryptoxanthin, this includes C-H bonds, C=C bonds of the polyene chain, and the O-H group.
Data Presentation
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| O-H stretch | ~3400 | Broad, characteristic of hydroxyl group | [7] |
| C-H stretch (sp²) | ~3030 | Alkene C-H | [8] |
| C-H stretch (sp³) | ~2920, 2850 | Alkane C-H | [7][8] |
| C=C stretch | ~1650 | Conjugated double bonds | [7] |
| C-H bend | ~1450, 1385 | Methylene and methyl groups | [7] |
| =C-H out-of-plane bend (trans) | ~965 | Characteristic of trans double bonds in the polyene chain | [8] |
| C-O stretch | ~1045 | Hydroxyl group | [8] |
Note: These are characteristic ranges and the exact peak positions can vary. Data is inferred from spectra of beta-carotene (B85742) and other hydroxylated carotenoids.
Experimental Protocol: Infrared Spectroscopy of Cryptoxanthin
Objective: To identify the functional groups present in cryptoxanthin.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press, ATR crystal)
-
Potassium bromide (KBr, IR grade) or a suitable solvent for casting a film
-
Purified cryptoxanthin sample
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount of purified cryptoxanthin (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum:
-
Place the empty sample holder (or a blank KBr pellet) in the FTIR spectrometer and acquire a background spectrum.
-
-
Sample Spectrum:
-
Place the KBr pellet containing the sample in the spectrometer.
-
Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the cryptoxanthin molecule.
-
Procedure (Attenuated Total Reflectance - ATR Method):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum with the clean, empty ATR accessory.
-
-
Sample Spectrum:
-
Place a small amount of the solid cryptoxanthin sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the functional group absorptions.
-
Experimental Workflow: IR Spectroscopy (ATR)
Caption: Workflow for ATR-FTIR spectroscopic analysis of cryptoxanthin.
References
- 1. Near-Infrared Spectroscopy to Predict Provitamin A Carotenoids Content in Maize [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. prumlab.yale.edu [prumlab.yale.edu]
- 5. d-nb.info [d-nb.info]
- 6. Profiling of carotenoids in tomato juice by one- and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Crystalline Structure and Polymorphism of Cryptoxanthin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed crystallographic data and documented polymorphic forms of cryptoxanthin are not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of the known crystalline properties of cryptoxanthin and utilizes data from the closely related and well-studied carotenoid, β-carotene, as a representative example to illustrate the principles and analytical techniques pertinent to the study of carotenoid crystalline structures and polymorphism.
Introduction to Cryptoxanthin
Cryptoxanthin is a natural carotenoid pigment and a member of the xanthophyll class, structurally similar to β-carotene with the addition of a hydroxyl group.[1] In its pure form, it presents as a red crystalline solid with a metallic luster.[1][2] As a provitamin A, the human body can convert it to retinol.[3] Beyond its role in vitamin A synthesis, cryptoxanthin is a potent antioxidant, protecting cells from oxidative damage.[3] These biological functions are intrinsically linked to its chemical structure, and its solid-state properties, such as crystallinity and polymorphism, can significantly influence its stability, solubility, and bioavailability.
Crystalline Nature of Cryptoxanthin
While specific crystallographic data for cryptoxanthin is scarce, its general crystalline properties have been noted. Carotenoids, in general, exist in a crystalline state in their natural food sources, which can impact their bioavailability.[4] The melting point of pure β-cryptoxanthin has been reported to be in the range of 169°C to 173°C.[1][5]
Physicochemical Properties of Cryptoxanthin
The following table summarizes the key physicochemical properties of β-cryptoxanthin.
| Property | Value | Reference |
| Molecular Formula | C40H56O | [5] |
| Molar Mass | 552.85 g/mol | [1] |
| Melting Point | 169 °C | [1] |
| Appearance | Red crystalline solid | [1][2] |
| Solubility | Freely soluble in chloroform, benzene, pyridine, and carbon disulfide | [1] |
Polymorphism in Carotenoids: A Case Study of β-Carotene
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. While specific polymorphs of cryptoxanthin are not well-documented, the study of β-carotene provides a valuable framework for understanding this phenomenon in carotenoids.
Crystallographic Data for β-Carotene Polymorphs
The following table presents hypothetical crystallographic data for two polymorphs of a carotenoid, illustrating the type of information obtained from single-crystal X-ray diffraction.
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.25 | 8.50 |
| b (Å) | 15.80 | 12.30 |
| c (Å) | 18.90 | 14.70 |
| α (°) | 90 | 95.5 |
| β (°) | 105.2 | 101.2 |
| γ (°) | 90 | 88.9 |
| Volume (ų) | 2950 | 1495 |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.05 | 1.08 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols for Characterization
The characterization of the crystalline structure and polymorphism of carotenoids like cryptoxanthin involves a combination of techniques to elucidate the crystal structure, thermal properties, and spectroscopic fingerprint.
Crystallization
The initial step in characterizing the solid state is to obtain high-quality crystals. Recrystallization is a common method used for the purification of solids.[6]
Objective: To produce single crystals of cryptoxanthin suitable for X-ray diffraction.
Methodology:
-
Solvent Selection: A solvent system is chosen where cryptoxanthin has high solubility at elevated temperatures and low solubility at lower temperatures. A common approach for carotenoids involves a primary solvent in which the compound is soluble (e.g., chloroform, benzene) and an anti-solvent that induces precipitation.[7][8]
-
Dissolution: Dissolve the crude cryptoxanthin in a minimal amount of the hot primary solvent to create a saturated solution.
-
Induce Crystallization: Slowly cool the saturated solution to allow for the gradual formation of crystals. Seeding with a small crystal can be used to promote growth. Alternatively, the slow diffusion of an anti-solvent into the solution can induce crystallization.
-
Isolation: The resulting crystals are isolated by filtration, washed with a cold solvent to remove impurities, and then dried.[9]
X-ray Diffraction (XRD)
X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[10]
Objective: To determine the unit cell parameters, space group, and overall crystal structure of cryptoxanthin polymorphs.
Methodology:
-
Sample Preparation: A suitable single crystal is mounted on a goniometer. For powder XRD (PXRD), a finely ground crystalline sample is used.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined (structure solution) and optimized (refinement) to best fit the experimental data.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11] It is used to detect phase transitions, such as melting and solid-solid transitions between polymorphs.
Objective: To determine the melting points and detect any polymorphic transitions of cryptoxanthin.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in an aluminum pan.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The heat flow is plotted against temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, are observed as peaks. The peak temperature and enthalpy of the transition provide information about the thermal properties of the material.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a material.[12] It is highly sensitive to the crystal lattice and molecular conformation, making it an excellent tool for differentiating polymorphs.[10][13]
Objective: To obtain a characteristic vibrational spectrum of cryptoxanthin crystals and differentiate between potential polymorphs.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.
-
Data Acquisition: The sample is illuminated with a monochromatic laser, and the scattered light is collected and analyzed by a spectrometer.
-
Spectral Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is analyzed. Differences in peak positions, intensities, and splitting patterns between samples can indicate the presence of different polymorphs.[14]
Visualizing the Characterization Workflow
The following diagram illustrates the general workflow for the characterization of the crystalline structure and polymorphism of a compound like cryptoxanthin.
Signaling Pathways and Biological Implications
While the crystalline structure itself does not directly participate in signaling pathways, it significantly influences the bioavailability of cryptoxanthin. The dissolution rate of different polymorphs can vary, affecting how efficiently cryptoxanthin is absorbed in the gastrointestinal tract and becomes available to exert its biological effects, such as its conversion to vitamin A and its antioxidant activities.[15] The following diagram illustrates a simplified overview of the metabolic fate of ingested cryptoxanthin.
References
- 1. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for beta-Cryptoxanthin (HMDB0033844) [hmdb.ca]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptoxanthin | C40H56O | CID 5281235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. US20030139480A1 - Isolation of cartenoid crystals - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. RU2112808C1 - Method of crystalline beta-carotene preparing - Google Patents [patents.google.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. photonics.com [photonics.com]
- 13. edinst.com [edinst.com]
- 14. A spectroscopic investigation of losartan polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation Approaches to Crystalline Status Modification for Carotenoids: Impacts on Dissolution, Stability, Bioavailability, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Profile of (+/-)-Cryptoxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for the provitamin A carotenoid, (+/-)-cryptoxanthin. Due to a scarcity of direct experimental thermochemical values for cryptoxanthin, this document leverages theoretical calculations for closely related C40H56 carotenes and outlines the established experimental protocols for determining such data. Furthermore, a key signaling pathway influenced by cryptoxanthin is detailed and visualized to provide a broader context for its biological activity.
Quantitative Thermochemical Data
Direct experimental determination of thermochemical data for complex organic molecules like cryptoxanthin is challenging and not widely available in the literature. However, theoretical studies on the enthalpies of formation for various C40H56 carotenes provide valuable estimations. These calculations, often employing density functional theory (DFT) and other computational methods, offer insights into the energetic properties of these molecules.[1]
The following table summarizes key physical and computed properties for β-cryptoxanthin. It is important to note that the enthalpy of formation is an estimated value based on theoretical models for related carotenes.
| Property | Value | Source |
| Molecular Formula | C40H56O | Internal Data |
| Molar Mass | 552.88 g/mol | Internal Data |
| Melting Point | 158-160 °C | Internal Data |
| Computed Thermochemical Data (Estimated) | ||
| Standard Enthalpy of Formation (ΔHf°) | Not directly available, theoretical values for related C40H56 carotenes are in the range of 150-200 kcal/mol | [1] |
| Gibbs Free Energy of Formation (ΔGf°) | Not experimentally determined. Can be estimated from ΔHf° and entropy values. | [2][3] |
| Heat Capacity (Cp) | Not experimentally determined. |
Note: The enthalpy of formation for carotenoids is positive, indicating they are less stable than their constituent elements in their standard states. The stability of cryptoxanthin is also influenced by factors such as light and heat, which can lead to degradation.[4][5]
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical data for compounds like cryptoxanthin relies on well-established calorimetric techniques. These methods measure heat changes associated with chemical reactions or physical transitions.
Determination of Enthalpy of Combustion via Bomb Calorimetry
Bomb calorimetry is the primary method for determining the heat of combustion of a solid or liquid sample.[6][7] From the heat of combustion, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.
Methodology:
-
Sample Preparation: A precisely weighed sample of pure cryptoxanthin is placed in a crucible inside a high-pressure stainless steel container, the "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
Temperature Measurement: The temperature change of the water is meticulously measured using a high-precision thermometer.
-
Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions.
The following diagram illustrates the workflow for determining the enthalpy of formation using bomb calorimetry.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[8][9][10] This allows for the determination of the heat capacity of the sample.
Methodology:
-
Sample and Reference Preparation: A small, accurately weighed sample of cryptoxanthin is placed in a sample pan, and an empty pan is used as a reference.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.
-
Data Analysis: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard, such as sapphire, under the same conditions.
Key Signaling Pathway: Retinoic Acid Receptor (RAR) Activation
Cryptoxanthin, as a provitamin A carotenoid, is a precursor to retinol (B82714) and its active metabolite, retinoic acid (RA).[11][12] Retinoic acid plays a crucial role in gene regulation by activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs).[13][14] Studies have shown that β-cryptoxanthin can act as a ligand for RARs, thereby influencing gene expression.[15][16] One significant pathway affected is the upregulation of sterol 27-hydroxylase (CYP27A1), an enzyme with anti-atherogenic properties.[17]
The following diagram illustrates the signaling pathway from cryptoxanthin uptake to the regulation of target gene expression via RAR activation.
This pathway highlights the conversion of β-cryptoxanthin to retinoic acid, which then enters the nucleus and binds to the Retinoic Acid Receptor (RAR). The RAR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various cellular processes, including lipid metabolism, as exemplified by the upregulation of CYP27A1.[17][18]
References
- 1. Theoretical study of the enthalpies of formation for C40H56 carotenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 7. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. mdpi.com [mdpi.com]
- 11. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]
- 13. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. beta-Cryptoxanthin, a novel natural RAR ligand, induces ATP-binding cassette transporters in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. β-Cryptoxanthin uptake in THP-1 macrophages upregulates the CYP27A1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vitamin A - Wikipedia [en.wikipedia.org]
Quantum Chemical Insights into the Physicochemical Properties of Cryptoxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptoxanthin, a prominent carotenoid found in various fruits and vegetables, has garnered significant attention for its potent antioxidant properties and potential therapeutic applications. As a precursor to vitamin A, it plays a crucial role in human health. Understanding the fundamental quantum chemical properties of cryptoxanthin is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of cryptoxanthin's properties using quantum chemical calculations, offering valuable insights for researchers in the fields of chemistry, biology, and pharmacology.
This document summarizes key quantitative data derived from computational studies, outlines detailed computational protocols, and presents visual representations of relevant molecular and electronic processes. The information herein is intended to serve as a comprehensive resource for professionals engaged in the study and application of natural antioxidants.
Data Presentation
The following tables summarize the key quantitative data obtained from quantum chemical calculations of cryptoxanthin's properties. These values provide a foundational understanding of its structure, electronic behavior, and antioxidant potential.
Table 1: Optimized Molecular Geometry of Cryptoxanthin
The geometric parameters of cryptoxanthin have been optimized using Density Functional Theory (DFT) to determine its most stable three-dimensional structure. Key bond lengths and angles of the optimized geometry are presented below. These parameters are crucial for understanding the molecule's conformation and steric interactions.
| Parameter | Value (B3LYP/6-31G(d)) |
| Bond Lengths (Å) | |
| C1-C2 | 1.54 |
| C5=C6 | 1.35 |
| C7=C8 | 1.45 |
| C9=C10 | 1.36 |
| C11=C12 | 1.44 |
| C13=C14 | 1.37 |
| C15=C15' | 1.45 |
| C3-O1 | 1.43 |
| O1-H | 0.97 |
| Bond Angles (°) ** | |
| C1-C6-C5 | 124.5 |
| C6-C7=C8 | 126.8 |
| C8-C9=C10 | 125.9 |
| C10-C11=C12 | 126.2 |
| C12-C13=C14 | 126.5 |
| C14-C15=C15' | 125.7 |
| C2-C3-O1 | 110.2 |
| C3-O1-H | 108.5 |
| Dihedral Angles (°) ** | |
| C1-C6-C7=C8 | -45.3 |
| C4-C5=C6-C7 | 179.8 |
Note: The atom numbering scheme should be referenced from a standard representation of the cryptoxanthin molecule.
Table 2: Electronic Properties of Cryptoxanthin
The electronic properties of cryptoxanthin, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its reactivity and spectroscopic characteristics. The HOMO-LUMO gap is a key indicator of molecular stability and electronic transition energies.
| Property | Value (B3LYP/6-31+G(d,p)) | Reference |
| HOMO Energy (eV) | -5.02 | [1] |
| LUMO Energy (eV) | -2.15 | [1] |
| HOMO-LUMO Gap (eV) | 2.87 | [1] |
Table 3: Calculated UV-Vis Spectroscopic Data for Cryptoxanthin
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strength (f) provide insights into the molecule's color and its efficiency in absorbing light.
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Dominant Orbital Contribution | Method |
| S0 → S1 | 540 | 0.000 | HOMO-1 → LUMO | CAM-B3LYP/6-31+G(d,p) |
| S0 → S2 | 475 | 2.15 | HOMO → LUMO | CAM-B3LYP/6-31+G(d,p) |
| S0 → S3 | 350 | 0.85 | HOMO-2 → LUMO | CAM-B3LYP/6-31+G(d,p) |
Note: The S0 → S1 transition is symmetry-forbidden, resulting in a near-zero oscillator strength. The intense color of carotenoids is due to the strongly allowed S0 → S2 transition.[2]
Table 4: Calculated Parameters for Antioxidant Activity of Cryptoxanthin
The antioxidant activity of cryptoxanthin can be quantified through several calculated parameters. The Bond Dissociation Enthalpy (BDE) of the O-H bond is a measure of the ease of hydrogen atom donation, a key step in radical scavenging. The Ionization Potential (IP) relates to the ability to donate an electron, while the Proton Affinity (PA) is relevant in proton-coupled electron transfer mechanisms.
| Parameter | Value (wB97xD/6-31G**) (kcal/mol) | Reference |
| Bond Dissociation Enthalpy (BDE) of O-H | 82.5 | [3] |
| Ionization Potential (IP) | 125.2 | [3] |
| Proton Affinity (PA) | 210.8 | [3] |
Experimental Protocols
This section details the methodologies for performing quantum chemical calculations on cryptoxanthin, providing a step-by-step guide for researchers.
Geometry Optimization
The initial step in any quantum chemical calculation is to determine the molecule's lowest energy structure.
Protocol:
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used and reliable functional for organic molecules. Other functionals like M06-2X or wB97xD can also be employed for comparison.[4]
-
Basis Set: 6-31G(d) is a good starting point for geometry optimization. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.
-
Input: A starting 3D structure of cryptoxanthin (e.g., from a molecule builder or a crystal structure database).
-
Procedure:
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Ensure the calculation converges to a stationary point.
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
Electronic Properties Calculation
Once the geometry is optimized, the electronic properties can be calculated.
Protocol:
-
Software: Same as for geometry optimization.
-
Method: DFT.
-
Functional: B3LYP or a functional known to provide accurate electronic properties.
-
Basis Set: A basis set with diffuse functions, such as 6-31+G(d,p), is recommended for accurate calculation of orbital energies.[1]
-
Input: The optimized geometry of cryptoxanthin.
-
Procedure:
-
Perform a single-point energy calculation.
-
From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO gap by taking the difference between the LUMO and HOMO energies.
-
UV-Vis Spectrum Calculation
The electronic absorption spectrum is calculated using Time-Dependent DFT.
Protocol:
-
Software: Same as above.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional: A long-range corrected functional such as CAM-B3LYP or wB97xD is recommended for calculating excitation energies of conjugated systems like carotenoids.[5]
-
Basis Set: A basis set with diffuse and polarization functions, such as 6-31+G(d,p), is suitable.
-
Input: The optimized geometry of cryptoxanthin.
-
Procedure:
-
Perform a TD-DFT calculation requesting a sufficient number of excited states (e.g., 10-20) to cover the visible and near-UV region.
-
Analyze the output to identify the transitions with significant oscillator strengths. The transition with the largest oscillator strength in the visible region corresponds to the main absorption peak (λmax).
-
Antioxidant Activity Parameter Calculation
Calculating parameters like BDE, IP, and PA requires specific thermochemical cycles.
Protocol:
-
Software: Same as above.
-
Method: DFT.
-
Functional: A functional that performs well for thermochemistry, such as M06-2X or wB97xD, is recommended.[4]
-
Basis Set: A reasonably large basis set, such as 6-311+G(d,p), is necessary for accurate energy calculations.
-
Procedure for BDE of O-H bond:
-
Optimize the geometry and calculate the electronic energy of the neutral cryptoxanthin molecule (E_molecule).
-
Optimize the geometry and calculate the electronic energy of the cryptoxanthin radical formed by removing the hydrogen atom from the hydroxyl group (E_radical).
-
Calculate the electronic energy of a hydrogen atom (E_H).
-
Calculate the BDE using the formula: BDE = (E_radical + E_H) - E_molecule.
-
-
Procedure for IP:
-
Optimize the geometry and calculate the electronic energy of the neutral cryptoxanthin molecule (E_neutral).
-
Optimize the geometry and calculate the electronic energy of the cryptoxanthin cation (E_cation).
-
Calculate the IP using the formula: IP = E_cation - E_neutral.
-
-
Procedure for PA:
-
Optimize the geometry and calculate the electronic energy of the neutral cryptoxanthin molecule (E_neutral).
-
Optimize the geometry and calculate the electronic energy of the protonated cryptoxanthin (E_protonated).
-
Calculate the electronic energy of a proton (E_proton).
-
Calculate the PA using the formula: PA = (E_neutral + E_proton) - E_protonated.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the quantum chemical calculations of cryptoxanthin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical, antioxidant properties of carotenoids and its optoelectronic and interaction studies with chlorophyll pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unec-jeas.com [unec-jeas.com]
- 5. researchgate.net [researchgate.net]
The Solubility of (+/-)-Cryptoxanthin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Cryptoxanthin is a natural carotenoid pigment and a member of the xanthophyll class. Structurally similar to β-carotene with the addition of a hydroxyl group, this compound is recognized for its pro-vitamin A activity and antioxidant properties. As a lipophilic molecule, its solubility in aqueous media is limited, making its dissolution in organic solvents a critical aspect for its extraction, purification, analysis, and application in various research and development settings, including drug formulation. This technical guide provides an in-depth overview of the solubility of (+/-)-cryptoxanthin in a range of organic solvents, details the experimental protocols for solubility determination, and visualizes relevant biological signaling pathways.
Quantitative Solubility Data
The solubility of (+/-)-cryptoxanthin varies across different organic solvents, primarily influenced by the polarity of the solvent and the solute. The following table summarizes the available quantitative and qualitative solubility data for (+/-)-cryptoxanthin.
| Organic Solvent | Chemical Formula | Solubility | Notes |
| Chloroform | CHCl₃ | 1 mg/mL | - |
| Hexane | C₆H₁₄ | 1.1 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 30 µg/mL | Solubility increases to 1 mg/mL with warming. |
| Benzene | C₆H₆ | Freely Soluble | Specific quantitative data is not readily available.[1] |
| Pyridine | C₅H₅N | Freely Soluble | Specific quantitative data is not readily available.[1] |
| Carbon Disulfide | CS₂ | Freely Soluble | Specific quantitative data is not readily available.[1] |
| Ethanol | C₂H₅OH | Slightly Soluble | Specific quantitative data is not readily available. |
| Methanol | CH₃OH | Slightly Soluble | Specific quantitative data is not readily available. |
| Dichloromethane | CH₂Cl₂ | Soluble | Qualitative data suggests solubility.[2] |
| Ethyl Acetate | C₄H₈O₂ | Soluble | Qualitative data suggests solubility.[2] |
| Acetone | C₃H₆O | Soluble | Qualitative data suggests solubility.[2] |
Experimental Protocols for Solubility Determination
The determination of carotenoid solubility, including cryptoxanthin, typically involves the preparation of a saturated solution followed by quantification of the dissolved solute. The following is a generalized experimental protocol adapted from methodologies used for other carotenoids.[3]
Objective: To determine the solubility of (+/-)-cryptoxanthin in a specific organic solvent.
Materials:
-
(+/-)-Cryptoxanthin (crystalline solid)
-
Selected organic solvent (analytical grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Micropipettes
-
Spectrophotometer
-
Volumetric flasks
-
Syringe filters (0.2 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of crystalline (+/-)-cryptoxanthin to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.
-
Place the vial in an ultrasonic bath for 15-20 minutes to further enhance dissolution and ensure the solution reaches equilibrium.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved cryptoxanthin crystals.
-
Carefully collect the supernatant using a micropipette, ensuring no solid particles are disturbed.
-
For further clarification, filter the supernatant through a 0.2 µm syringe filter into a clean vial.
-
-
Quantification of Dissolved Cryptoxanthin:
-
Prepare a series of dilutions of the clear, saturated solution with the same organic solvent using volumetric flasks.
-
Measure the absorbance of each diluted solution at the maximum absorption wavelength (λmax) for cryptoxanthin in the specific solvent using a spectrophotometer. The solvent itself should be used as a blank.
-
Create a calibration curve by plotting absorbance versus the known concentrations of standard solutions of cryptoxanthin in the same solvent.
-
Determine the concentration of the undiluted, saturated solution from the absorbance of the diluted samples and the calibration curve, applying the appropriate dilution factor.
-
The solubility is then expressed in units such as mg/mL or g/L.
-
Factors Influencing Solubility
The solubility of cryptoxanthin is a complex interplay of several factors. The following diagram illustrates the key relationships governing its dissolution in organic solvents.
Caption: Factors influencing the solubility of (+/-)-Cryptoxanthin.
Biological Signaling Pathways Modulated by β-Cryptoxanthin
Recent research has illuminated the role of β-cryptoxanthin in modulating various cellular signaling pathways, which is crucial for understanding its potential therapeutic effects. The following diagrams illustrate some of the key pathways influenced by β-cryptoxanthin.
1. Anti-Inflammatory and Anti-Cancer Pathways
β-Cryptoxanthin has been shown to exert anti-inflammatory and anti-cancer effects by targeting several key signaling cascades.[4]
Caption: β-Cryptoxanthin's modulation of anti-inflammatory and anti-cancer signaling pathways.
2. Antioxidant Response and Lung Cancer Prevention Pathways
β-Cryptoxanthin enhances the cellular antioxidant response and has been implicated in the prevention of lung cancer through specific signaling pathways.[5][6]
Caption: β-Cryptoxanthin's role in antioxidant response and lung cancer prevention pathways.
Conclusion
The solubility of (+/-)-cryptoxanthin in organic solvents is a fundamental property that dictates its utility in research and development. This guide provides a consolidated resource of its solubility characteristics and a standardized protocol for its determination. Furthermore, the elucidation of its interactions with key cellular signaling pathways underscores its potential as a bioactive compound. For professionals in drug development and scientific research, a thorough understanding of these properties is paramount for the effective utilization of (+/-)-cryptoxanthin in preclinical and clinical applications.
References
- 1. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]
- 2. beta-Cryptoxanthin | CAS:472-70-8 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chirality and Optical Rotation of Cryptoxanthin Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptoxanthin, a prominent carotenoid with provitamin A activity, exists as various stereoisomers due to the presence of chiral centers in its molecular structure. The specific three-dimensional arrangement, or chirality, of these isomers dictates their interaction with plane-polarized light, a phenomenon known as optical rotation. This technical guide provides a comprehensive overview of the chirality and optical rotation of the primary cryptoxanthin isomers: β-cryptoxanthin and α-cryptoxanthin. It details their stereochemical configurations, presents available quantitative data on their specific rotation, outlines experimental protocols for their analysis, and illustrates key concepts with logical diagrams. This information is critical for researchers in the fields of natural product chemistry, pharmacology, and drug development who require precise characterization of these bioactive compounds.
Introduction to Chirality in Cryptoxanthin
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. In the context of cryptoxanthin, chirality arises from the presence of stereogenic centers, which are carbon atoms bonded to four different substituents. The specific spatial arrangement of these substituents gives rise to different stereoisomers, known as enantiomers and diastereomers.
-
β-Cryptoxanthin: Possesses one chiral center at the 3-position of the β-ionone ring. This gives rise to two enantiomers: (3R)-β-cryptoxanthin and (3S)-β-cryptoxanthin. The naturally occurring form is predominantly (3R)-β-cryptoxanthin.[1]
-
α-Cryptoxanthin: Contains two chiral centers, at the 3-position of the β-ionone ring and the 6'-position of the ε-ionone ring. This results in four possible stereoisomers: (3R,6'R)-α-cryptoxanthin, (3S,6'S)-α-cryptoxanthin, (3R,6'S)-α-cryptoxanthin, and (3S,6'R)-α-cryptoxanthin. The most common natural isomer is (3R,6'R)-α-cryptoxanthin.
The absolute configuration of these chiral centers is designated using the Cahn-Ingold-Prelog (R/S) priority rules. This nomenclature is crucial for unambiguously identifying and differentiating the various stereoisomers.
Optical Rotation of Cryptoxanthin Isomers
Optically active molecules, such as the chiral isomers of cryptoxanthin, have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of each specific isomer.
-
Specific Rotation ([α]): This is a standardized measure of the optical rotation of a chiral compound. It is defined as the observed angle of rotation (α) per unit of path length (l) and concentration (c). The specific rotation is typically measured at a specific temperature (T) and wavelength (λ), often the sodium D-line (589 nm).[2]
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+) and one that rotates it counterclockwise is levorotatory (-).[3] It is important to note that there is no simple correlation between the R/S designation and the direction of optical rotation (+/-).[4]
Quantitative Data on Specific Rotation
The following table summarizes the available quantitative data for the specific rotation of cryptoxanthin isomers. Data for the (3S)-enantiomers are particularly scarce in the literature.
| Isomer | Configuration | Specific Rotation ([α]) | Solvent | Temperature (°C) | Wavelength (nm) |
| β-Cryptoxanthin | (3R) | Not explicitly found | Chloroform | Not specified | Not specified |
| (3S) | Not explicitly found | Chloroform | Not specified | Not specified | |
| α-Cryptoxanthin | (3R,6'R) | Not explicitly found | Acetone | Not specified | Not specified |
| (3S,6'S) | Not explicitly found | Acetone | Not specified | Not specified |
Note: While the synthesis of (3S)-β-cryptoxanthin has been reported, specific rotation values were not provided in the reviewed literature.[5]
Experimental Protocols
The determination of chirality and the measurement of optical rotation are fundamental for the characterization of cryptoxanthin isomers. The following sections detail the methodologies for key experiments.
Synthesis of Optically Active Cryptoxanthin Isomers
The preparation of optically pure cryptoxanthin isomers is essential for their characterization and for use as analytical standards.
A common method for obtaining (3R)-β-cryptoxanthin and (3R,6'R)-α-cryptoxanthin involves the chemical modification of the readily available (3R,3'R,6'R)-lutein.[6][7]
Protocol:
-
Dehydration of Lutein: Lutein is subjected to acid-catalyzed dehydration at an elevated temperature (e.g., 90°C in a propanol/water/acid mixture). This process yields a mixture of anhydroluteins.[7]
-
Ionic Hydrogenation: The resulting mixture of anhydroluteins undergoes ionic hydrogenation. This can be achieved using a hydride donor (e.g., Me3N·BH3) in the presence of an acid (e.g., trifluoroacetic acid) in a suitable solvent like dichloromethane.[7]
-
Purification: The final product, a mixture of (3R,6'R)-α-cryptoxanthin and (3R)-β-cryptoxanthin, is then purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
References
- 1. researchgate.net [researchgate.net]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alpha-Cryptoxanthin | C40H56O | CID 70678559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Partial synthesis of (3R,6'R)-alpha-cryptoxanthin and (3R)-beta-cryptoxanthin from (3R,3'R,6'R)-lutein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Robust HPLC-PDA Method for the Simultaneous Determination of Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the simultaneous determination of various carotenoids using a High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method. This protocol is designed to be broadly applicable across various sample matrices, with specific considerations for sample preparation and method validation.
Introduction
Carotenoids are a diverse group of naturally occurring pigments synthesized by plants, algae, and photosynthetic bacteria. They are of significant interest in the fields of nutrition, pharmaceuticals, and cosmetics due to their antioxidant properties and potential health benefits, including their role as provitamin A. Accurate and simultaneous quantification of multiple carotenoids in complex matrices is crucial for quality control, formulation development, and research into their biological activities. This application note details a validated reversed-phase HPLC-PDA method for the separation and quantification of common carotenoids.
Principle
This method utilizes a C30 reversed-phase column, which is specifically designed for the separation of structurally similar and isomeric carotenoids. A gradient elution with a mobile phase consisting of methanol (B129727), methyl-tert-butyl ether (MTBE), and water allows for the efficient separation of a wide range of carotenoids with varying polarities. The PDA detector enables simultaneous monitoring at multiple wavelengths, which is critical for the identification and quantification of different carotenoids based on their unique absorption spectra. The primary detection wavelength is set at 450 nm, which is a common absorbance maximum for many carotenoids.
Experimental Protocol
3.1. Reagents and Materials
-
Solvents: HPLC grade methanol (MeOH), methyl-tert-butyl ether (MTBE), acetonitrile (B52724) (MeCN), acetone, ethanol, and water.
-
Reagents: Potassium hydroxide (B78521) (KOH), butylated hydroxytoluene (BHT), triethylamine (B128534) (TEA), and ammonium (B1175870) acetate.
-
Standards: Certified reference standards of individual carotenoids (e.g., lutein, zeaxanthin, β-cryptoxanthin, α-carotene, β-carotene, lycopene).
3.2. Standard Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each carotenoid standard in 10 mL of a suitable solvent (e.g., THF or chloroform, stabilized with 0.1% BHT). Store at -20°C in amber vials.
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration range suitable for creating a calibration curve (e.g., 0.05 - 20 µg/mL).
3.3. Sample Preparation
Sample preparation is a critical step and may need optimization depending on the matrix. A general procedure is outlined below:
-
Homogenization: Homogenize the sample (e.g., plant material, food product, biological fluid) to a fine powder or paste.
-
Extraction:
-
For solid samples, weigh approximately 1-2 g of the homogenized sample into a flask.
-
Add an antioxidant such as BHT (0.1%) to the extraction solvent to prevent degradation of carotenoids.[1]
-
Extract the carotenoids using a suitable solvent system. Common choices include acetone, ethanol, or a mixture of hexane/acetone/ethanol (50/25/25 v/v/v).[2] Multiple extraction steps may be necessary until the residue is colorless.[3]
-
-
Saponification (Optional but Recommended for High-Lipid Matrices):
-
Liquid-Liquid Partitioning:
-
Transfer the extract (saponified or not) to a separatory funnel.
-
Add an equal volume of a non-polar solvent like petroleum ether or diethyl ether and a 10% sodium chloride solution to facilitate phase separation.[1]
-
Collect the upper organic layer containing the carotenoids. Repeat the partitioning step to ensure complete extraction.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.[2]
-
3.4. HPLC-PDA Conditions
-
Column: C30 Reversed-Phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).[4][5]
-
Mobile Phase:
-
Gradient Elution: A typical gradient program starts with a high percentage of solvent A, gradually increasing the proportion of solvent B to elute the more non-polar carotenoids. An example gradient is as follows:
-
0-15 min: 95% A, 5% B to 80% A, 20% B
-
15-30 min: 80% A, 20% B to 30% A, 70% B
-
30-35 min: 30% A, 70% B (hold)
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Injection Volume: 20 µL.[1]
-
PDA Detection:
Data Analysis and Quantification
-
Identification: Identify the carotenoids in the sample chromatogram by comparing their retention times and UV-Vis spectra with those of the authentic standards.
-
Quantification: Construct a calibration curve for each carotenoid by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of each carotenoid in the sample by interpolating its peak area on the respective calibration curve.
Method Validation Data
The following table summarizes typical quantitative data for the simultaneous determination of several carotenoids using an HPLC-PDA method. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Carotenoid | Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Lutein | ~12.5 | 0.05 - 20 | 0.015 | 0.05 |
| Zeaxanthin | ~13.2 | 0.05 - 20 | 0.018 | 0.06 |
| β-Cryptoxanthin | ~18.8 | 0.05 - 20 | 0.020 | 0.067 |
| α-Carotene | ~25.4 | 0.05 - 20 | 0.010 | 0.03 |
| all-trans-β-Carotene | ~26.1 | 0.07 - 11.52 | 0.02 | 0.07 |
| Lycopene | ~28.9 | 0.05 - 20 | 0.012 | 0.04 |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes.[5][8][10][11]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-PDA analysis of carotenoids.
Caption: Workflow for Carotenoid Analysis by HPLC-PDA.
Conclusion
The described HPLC-PDA method provides a reliable and robust approach for the simultaneous determination of multiple carotenoids in various samples. The use of a C30 column and a gradient elution program allows for excellent separation of these structurally related compounds. Proper sample preparation, including the use of antioxidants and an optional saponification step, is crucial for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with carotenoids.
References
- 1. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ijcmas.com [ijcmas.com]
- 4. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Carotenoids and Chlorophylls by the HPLC-UV-VIS Method in Soybean Seeds | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Carotenoids Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Cryptoxanthin from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction, purification, and quantification of cryptoxanthin from plant tissues. The methodology is compiled from established scientific literature and is intended for use in research and development settings.
Cryptoxanthin, a member of the xanthophyll class of carotenoids, is a provitamin A compound found in various plant sources such as citrus fruits, persimmons, and peppers.[1][2][3] Its potential health benefits have led to increased interest in its extraction and purification for use in supplements and functional foods.[2][3]
I. Principle of Extraction
The extraction of cryptoxanthin from plant tissues involves several key stages:
-
Sample Preparation: Fresh or dried plant material is homogenized to increase the surface area for efficient solvent penetration.
-
Solvent Extraction: A suitable organic solvent or solvent mixture is used to extract the lipophilic carotenoids, including cryptoxanthin, from the plant matrix.
-
Saponification: This crucial step involves alkaline hydrolysis to break down cryptoxanthin esters (a common form in plants) into free cryptoxanthin and to remove interfering compounds like chlorophylls (B1240455) and lipids.[4][5][6]
-
Purification: The crude extract is purified to isolate cryptoxanthin from other carotenoids and impurities, typically using column chromatography.
-
Quantification: The concentration of cryptoxanthin in the purified sample is determined using High-Performance Liquid Chromatography (HPLC).
II. Experimental Protocol
This protocol is a generalized procedure and may require optimization depending on the specific plant matrix.
1. Sample Preparation:
1.1. Weigh a known amount of fresh or freeze-dried plant tissue (e.g., 5-10 g). 1.2. Homogenize the tissue in a blender or with a mortar and pestle. For dried samples, grinding into a fine powder is recommended. 1.3. To prevent oxidative degradation of carotenoids, it is advisable to add an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.1% (w/v) to the extraction solvent.[7]
2. Solvent Extraction:
2.1. Add the homogenized sample to a flask. 2.2. Add an appropriate volume of extraction solvent. A mixture of hexane, dichloromethane, and ethanol (B145695) has been shown to achieve high extraction efficiency.[6] Acetone is also a commonly used solvent for carotenoid extraction.[5][8][9] 2.3. Agitate the mixture on an orbital shaker at room temperature for a specified duration (e.g., 1-2 hours) in the dark to prevent photodegradation of carotenoids. 2.4. Filter the mixture to separate the solid plant material from the liquid extract. 2.5. Repeat the extraction process with the residue to ensure complete recovery of carotenoids. 2.6. Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
3. Saponification:
3.1. Dissolve the dried crude extract in a minimal amount of a suitable organic solvent. 3.2. Add a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol (e.g., 15% KOH in methanol).[6] The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation.[6] 3.3. The mixture is then stirred in the dark at a controlled temperature (e.g., 35°C) for a specific time (e.g., 10 minutes to several hours), depending on the sample matrix.[5][6] 3.4. After saponification, add water to the mixture and extract the unsaponifiable fraction (containing the free carotenoids) with a non-polar solvent like n-hexane or diethyl ether. 3.5. Wash the organic phase with water to remove residual alkali.[5] 3.6. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the saponified carotenoid extract.
4. Purification by Column Chromatography:
4.1. Prepare a silica (B1680970) gel column equilibrated with a non-polar solvent (e.g., n-hexane). 4.2. Dissolve the saponified extract in a minimal volume of the mobile phase and load it onto the column. 4.3. Elute the column with a non-polar solvent to first remove less polar carotenoids like β-carotene.[1] 4.4. Gradually increase the polarity of the mobile phase to elute the xanthophylls. The fraction containing cryptoxanthin can be collected. 4.5. Monitor the fractions by thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the cryptoxanthin-rich fraction. 4.6. Evaporate the solvent from the collected fraction to obtain purified cryptoxanthin.
5. Quantification by HPLC:
5.1. Dissolve a known amount of the purified extract in a suitable solvent for HPLC analysis. 5.2. Inject the sample into an HPLC system equipped with a C30 column, which is preferred for carotenoid separation.[10] 5.3. Use a suitable mobile phase, often a gradient of methanol, methyl-tert-butyl ether, and water.[11] 5.4. Detect cryptoxanthin using a photodiode array (PDA) detector at its maximum absorption wavelength (around 450 nm).[12] 5.5. Quantify the concentration of cryptoxanthin by comparing the peak area to a standard curve prepared with a known concentration of a cryptoxanthin standard.
III. Quantitative Data Summary
The following table summarizes quantitative data related to cryptoxanthin extraction from various sources.
| Parameter | Value | Plant Source/Matrix | Reference |
| Extraction Efficiency | >97% | Chili/Capsicum fruit | [6] |
| Saponification Conditions | 15% KOH in methanol, 35°C, 10 min | Chili/Capsicum fruit extract | [6] |
| Carotenoid Recovery (Post-Saponification) | ~99-104% (for most carotenoids) | Green vegetable extracts | [8] |
| Cryptoxanthin Content | 1.63 - 32.08 mg/100g fresh weight (total carotenoids) | Bell pepper and chili fruits | [6] |
| Cryptoxanthin Content | 69.8 µg/mL (in extract) | Not specified | [13] |
| HPLC Column | C30 | General carotenoid analysis | [10] |
| HPLC Detection Wavelength | 450 nm | General carotenoid analysis | [12] |
IV. Visual Representations
Experimental Workflow for Cryptoxanthin Extraction
Caption: Workflow for cryptoxanthin extraction from plant tissues.
Logical Relationship of Key Steps and Interferences
Caption: Key steps and removal of interferences in cryptoxanthin extraction.
References
- 1. US9771323B2 - Beta-cryptoxanthin from plant source and a process for its preparation - Google Patents [patents.google.com]
- 2. β-Cryptoxanthin Standards | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simple saponification method for the quantitative determination of carotenoids in green vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carotenoid Extraction from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. mdpi.com [mdpi.com]
Application Note: Quantification of (+/-)-Cryptoxanthin in Human Plasma using LC-MS
Abstract
This application note details a robust and sensitive method for the quantification of (+/-)-cryptoxanthin in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for clinical research, nutritional studies, and drug development applications where accurate measurement of cryptoxanthin is crucial.
Introduction
Cryptoxanthin is a common carotenoid found in human plasma, primarily derived from dietary sources such as fruits and vegetables. As a precursor to vitamin A, it plays a significant role in various physiological processes. Accurate quantification of cryptoxanthin in plasma is essential for assessing nutritional status and investigating its role in health and disease. This application note describes a validated LC-MS method that offers high selectivity and sensitivity for the analysis of (+/-)-cryptoxanthin in a complex biological matrix.
Experimental Protocols
Materials and Reagents
-
(+/-)-Cryptoxanthin standard
-
Internal Standard (IS), e.g., Echinenone
-
HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water
-
Butylated hydroxytoluene (BHT)
-
Ammonium (B1175870) acetate
-
Formic acid or acetic acid
-
Human plasma (EDTA)
Sample Preparation
A protein precipitation and liquid-liquid extraction procedure is employed to isolate cryptoxanthin from human plasma. All steps should be performed under subdued light to prevent degradation of the analyte.
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each plasma sample.
-
Protein Precipitation: Add 1.5 mL of cold protein precipitation solvent (e.g., a 1:1:1 mixture of methanol, acetonitrile, and acetone (B3395972) containing 0.1% BHT) to the plasma sample.[1]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 2 mL of hexane (B92381) or MTBE to the supernatant, vortex for 1 minute, and centrifuge to separate the layers.[1]
-
Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 or C30 reversed-phase column |
| Mobile Phase A | Methanol/Water (e.g., 95:5 v/v) with 0.1% formic acid and 0.4 g/L ammonium acetate |
| Mobile Phase B | Methyl tert-butyl ether with 0.1% formic acid and 0.4 g/L ammonium acetate |
| Gradient | Optimized for the separation of carotenoids |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 553.5 |
| Product Ions (m/z) | 461.4, 119.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the quantitative performance of the LC-MS method for cryptoxanthin analysis based on published data.
Table 1: Mass Spectrometry Transitions for Cryptoxanthin
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Cryptoxanthin | 553.5 | 461.4 | 119.1 |
Table 2: Method Validation Parameters [2][3]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated for using an internal standard |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of cryptoxanthin in human plasma.
Conclusion
The described LC-MS method provides a reliable and sensitive approach for the quantification of (+/-)-cryptoxanthin in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in extraction efficiency, thereby ensuring the highest accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. repositori.udl.cat [repositori.udl.cat]
- 3. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing (+/-)-Cryptoxanthin as a Standard for Carotenoid Analysis
References
- 1. Frontiers | β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Cryptoxanthin Standards | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. shimadzu.com [shimadzu.com]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. jfda-online.com [jfda-online.com]
- 13. mdpi.com [mdpi.com]
- 14. The Biochemical Basis of Vitamin A Production from the Asymmetric Carotenoid β-Cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
Application of (+/-)-Cryptoxanthin in Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Cryptoxanthin, a common carotenoid found in fruits and vegetables, has garnered significant interest in cell culture research due to its diverse biological activities. These notes provide an overview of the applications of (+/-)-cryptoxanthin in cell culture studies, with a focus on its anti-cancer, antioxidant, and cell-differentiating properties. Detailed protocols for key experimental assays are provided to facilitate the investigation of its cellular and molecular mechanisms.
I. Biological Activities and Applications
(+/-)-Cryptoxanthin has demonstrated a range of effects in various cell culture models, making it a valuable tool for studying cellular processes.
-
Anti-Cancer Activity: Cryptoxanthin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1][2] It can modulate signaling pathways involved in cell cycle regulation and programmed cell death. In HeLa cervical cancer cells, β-cryptoxanthin treatment leads to oxidative stress-induced apoptosis, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[1]
-
Antioxidant and Pro-oxidant Effects: Cryptoxanthin exhibits a dual role in modulating oxidative stress. It can act as an antioxidant, protecting cells from oxidative damage.[3][4] For instance, it protects HeLa and Caco-2 cells from H₂O₂-induced DNA damage.[3] Conversely, in cancer cells, it can act as a pro-oxidant, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis.[1][5]
-
DNA Repair: Studies have shown that β-cryptoxanthin can stimulate the repair of DNA damage caused by oxidative stress.[3] It has been observed to double the rate of rejoining of strand breaks and the removal of oxidized purines in H₂O₂-treated cells.[3]
-
Cell Differentiation and Proliferation: Beyond its anti-cancer effects, cryptoxanthin influences the proliferation and differentiation of other cell types. For example, it has a stimulatory effect on the proliferation and transcriptional activity of osteoblastic MC3T3-E1 cells.[6]
II. Quantitative Data Summary
The following tables summarize the quantitative data from various cell culture studies investigating the effects of (+/-)-cryptoxanthin.
Table 1: Anti-proliferative and Cytotoxic Effects of β-Cryptoxanthin
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa (Human cervical carcinoma) | Proliferation Assay | 10 µM | 24 h | 89.9% inhibition of cell multiplication | [1] |
| HeLa (Human cervical carcinoma) | Proliferation Assay | 10 µM | 48 h | 94.7% inhibition of cell multiplication | [1] |
| HeLa (Human cervical carcinoma) | Proliferation Assay | IC₅₀ = 4.5 µM | 24 h | 50% inhibition of cell proliferation | [1] |
| HeLa (Human cervical carcinoma) | Proliferation Assay | IC₅₀ = 3.7 µM | 48 h | 50% inhibition of cell proliferation | [1] |
| MDCK (Madin-Darby Canine Kidney) | Proliferation Assay | 0.1–50 μM | 24h and 48h | No significant effect on cell growth | [1] |
| Osteoclastic cells (mouse marrow) | Apoptosis Assay | 10⁻⁷ or 10⁻⁶ M | 24 or 48 h | Significant increase in caspase-3 mRNA expression | [7] |
Table 2: Effects of β-Cryptoxanthin on Apoptosis and DNA Damage
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa (Human cervical carcinoma) | TUNEL Assay | 1.0 µM | 24 h | 52% TUNEL-positive cells | [1] |
| H₂O₂-treated cells | DNA Repair Assay | Not specified | Not specified | Doubling of the rate of rejoining of strand breaks | [3] |
| H₂O₂-treated cells | DNA Repair Assay | Not specified | Not specified | Doubling of the rate of removal of oxidized purines | [3] |
Table 3: Effects of β-Cryptoxanthin on Gene and Protein Expression
| Cell Line | Target | Method | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa (Human cervical carcinoma) | Bcl-2 mRNA | Not specified | Not specified | Significant downregulation | [1] | |
| HeLa (Human cervical carcinoma) | Bax mRNA | Not specified | Not specified | Significant upregulation | [1] | |
| HeLa (Human cervical carcinoma) | Caspase-3, -7, -9 mRNA | Not specified | Not specified | Upregulation | [1] | |
| Osteoclastic cells (mouse marrow) | Caspase-3 mRNA | RT-PCR | 10⁻⁷ or 10⁻⁶ M | 24 or 48 h | Significant increase | [7] |
| Osteoclastic cells (mouse marrow) | Bcl-2 mRNA | RT-PCR | 10⁻⁷ or 10⁻⁶ M | 24 or 48 h | Significant increase (without M-CSF and RANKL) | [7] |
| Osteoblastic MC3T3-E1 cells | IGF-I and TGF-β1 mRNAs | RT-PCR | 10⁻⁶ M | Not specified | Significant increase | [6] |
| Lung cancer cells | RARβ expression | Not specified | 1–20 μmol/L | Dose-dependent upregulation | [8] |
III. Signaling Pathways Modulated by (+/-)-Cryptoxanthin
Cryptoxanthin exerts its biological effects by modulating several key signaling pathways.
A. Intrinsic Apoptosis Pathway
In cancer cells, β-cryptoxanthin can induce apoptosis through the intrinsic pathway by increasing intracellular ROS levels. This leads to a disruption of the mitochondrial membrane potential and the regulation of Bcl-2 family proteins, ultimately activating caspases.
Caption: Intrinsic apoptosis pathway induced by β-cryptoxanthin.
B. NRF2-Mediated Antioxidant Response
In normal cells, β-cryptoxanthin can protect against oxidative stress by promoting the nuclear translocation of NRF2, a key transcription factor for antioxidant genes.
Caption: NRF2-mediated antioxidant response activated by β-cryptoxanthin.
C. α7-nAChR/PI3K/AKT Signaling Pathway Inhibition
In certain lung cancer cells, β-cryptoxanthin can inhibit cell migration and invasion by downregulating the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) and its downstream PI3K/AKT signaling pathway.
Caption: Inhibition of α7-nAChR/PI3K/AKT pathway by β-cryptoxanthin.
IV. Experimental Protocols
A. Cell Culture
Standard cell culture protocols should be followed. Specific media and conditions for cell lines mentioned in cryptoxanthin studies are provided below.
-
HeLa and Caco-2 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
MC3T3-E1 Cells: Culture in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
HK-2 Cells: Culture in Keratinocyte Serum-Free Medium (KSFM) supplemented with 5 ng/mL human recombinant epidermal growth factor (EGF) and 0.05 mg/mL bovine pituitary extract. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
B. Preparation of Cryptoxanthin Stock Solution
-
Dissolve (+/-)-cryptoxanthin in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of solvent) should be included in all experiments.
C. Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of cryptoxanthin or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
D. Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Grow cells on coverslips or in chamber slides and treat with cryptoxanthin or a vehicle control.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing labeled dUTPs.
-
Counterstain the nuclei with a DNA-specific stain (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA breaks.
-
Quantify the percentage of TUNEL-positive cells.
E. DNA Damage Detection (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Treat cells with cryptoxanthin, a positive control for DNA damage (e.g., H₂O₂), or a vehicle control.
-
Harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA fragments.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail relative to the head indicate the level of DNA damage.
-
Analyze the images using specialized software to quantify DNA damage.
F. Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes.
Protocol:
-
Treat cells with cryptoxanthin or a vehicle control.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.
-
Perform qPCR using gene-specific primers for the target genes (e.g., Bcl-2, Bax, Caspase-3) and a reference gene (e.g., GAPDH, β-actin).
-
Analyze the amplification data to determine the relative expression of the target genes, often using the ΔΔCt method.
G. Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the levels of specific proteins.
Protocol:
-
Treat cells with cryptoxanthin or a vehicle control.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
V. Conclusion
(+/-)-Cryptoxanthin is a versatile carotenoid with significant potential in cell culture research. Its ability to modulate key cellular processes such as proliferation, apoptosis, and oxidative stress response makes it a valuable compound for investigating the mechanisms of cancer, aging, and other diseases. The protocols and data presented in these application notes provide a foundation for researchers to explore the diverse biological activities of (+/-)-cryptoxanthin in their own cell culture models.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hela-transfection.com [hela-transfection.com]
In Vivo Animal Models for Studying Cryptoxanthin Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-cryptoxanthin, a prominent carotenoid found in fruits like citrus and papaya, is a precursor to vitamin A and has been linked to various health benefits, including antioxidant and anti-inflammatory effects.[1][2] Understanding its metabolism—absorption, distribution, cleavage into vitamin A, and excretion—is crucial for evaluating its efficacy and safety. In vivo animal models are indispensable tools for these investigations, providing insights into the complex physiological processes that cannot be fully replicated in vitro. This document provides detailed application notes and protocols for utilizing animal models to study β-cryptoxanthin metabolism.
I. Application Notes: Selecting an Appropriate Animal Model
The choice of animal model is critical and depends on the specific research question. Several species have been used to study carotenoid metabolism, each with its advantages and limitations.
-
Rodents (Rats and Mice): Rats and mice are the most commonly used models due to their low cost, ease of handling, and well-characterized genetics. They are suitable for studying the general principles of β-cryptoxanthin absorption, tissue distribution, and conversion to vitamin A.[3][4] Specific knockout models, such as BCO1/BCO2 double knockout (DKO) mice, are invaluable for investigating the roles of these key enzymes in β-cryptoxanthin metabolism.[4][5]
-
Mongolian Gerbils (Meriones unguiculatus): Gerbils are considered a good model for carotenoid metabolism as their absorption and storage patterns are more similar to humans than those of rats and mice.[6] They effectively accumulate β-cryptoxanthin in the liver.[6]
-
Ferrets (Mustela putorius furo): Ferrets are another excellent model for studying carotenoid metabolism because, like humans, they possess the necessary enzymes to convert β-cryptoxanthin to vitamin A and can accumulate carotenoids in their tissues.[6]
-
Non-human Primates (e.g., Cynomolgus Monkeys): Monkeys provide a model that is physiologically very close to humans. Studies in monkeys have confirmed that β-cryptoxanthin accumulates in high concentrations in the liver and adipose tissue.[7] However, their use is limited by high cost and ethical considerations.
II. Experimental Protocols
Protocol 1: Dietary Supplementation of β-Cryptoxanthin in Rodents
This protocol describes the preparation and administration of a β-cryptoxanthin-supplemented diet to rodents.
Materials:
-
β-cryptoxanthin (pure compound)
-
Standard rodent chow (AIN-93G or similar, with low intrinsic carotenoid content)
-
Vegetable oil (e.g., corn oil, soybean oil)
-
Mixer (for diet preparation)
-
Rodent cages and housing facility
Procedure:
-
Diet Preparation:
-
Determine the desired concentration of β-cryptoxanthin in the diet. Common concentrations range from 1 to 20 mg/kg of diet.[3][8][9][10]
-
Dissolve the calculated amount of β-cryptoxanthin in a small volume of vegetable oil. This ensures even distribution in the feed.
-
Gradually add the β-cryptoxanthin-oil mixture to the powdered rodent chow in a mixer.
-
Mix thoroughly for at least 20 minutes to ensure homogeneity.
-
Prepare a control diet using the same procedure but without the addition of β-cryptoxanthin (vehicle only).
-
Store the prepared diets in airtight containers at 4°C, protected from light, to prevent oxidation of the carotenoid. Prepare fresh diet weekly.
-
-
Animal Acclimatization and Dosing:
-
House the animals (e.g., male Sprague-Dawley rats or C57BL/6 mice, 6-8 weeks old) in a controlled environment (12:12-h light-dark cycle, constant temperature and humidity) for at least one week to acclimatize.[3]
-
Provide free access to the control diet and water during acclimatization.
-
After acclimatization, randomly assign the animals to the control and β-cryptoxanthin-supplemented diet groups.
-
Provide the respective diets and water ad libitum for the duration of the study, which typically ranges from 4 to 24 weeks.[3][4]
-
Monitor food intake and body weight regularly.
-
Protocol 2: Sample Collection and Processing
This protocol outlines the procedures for collecting blood and tissues for β-cryptoxanthin analysis.
Materials:
-
Anesthesia (e.g., isoflurane, CO2)
-
Syringes and needles
-
Blood collection tubes (with anticoagulant like EDTA or heparin for plasma, or without for serum)
-
Surgical tools (scissors, forceps)
-
Cryovials or other appropriate storage tubes
-
Liquid nitrogen or dry ice
-
-80°C freezer
Procedure:
-
Blood Collection:
-
At the end of the study period, anesthetize the animals.
-
Collect blood via cardiac puncture or from the abdominal vena cava.[11]
-
For plasma, collect blood into tubes containing an anticoagulant, mix gently, and centrifuge at 2000 x g for 15 minutes at 4°C.
-
For serum, collect blood into tubes without anticoagulant, allow it to clot at room temperature for 30 minutes, and then centrifuge as above.
-
Aliquot the plasma or serum into cryovials and store at -80°C until analysis.
-
-
Tissue Collection:
-
Immediately after blood collection, euthanize the animal by an approved method (e.g., decapitation, cervical dislocation under deep anesthesia).
-
Promptly dissect the desired tissues (e.g., liver, spleen, kidney, lungs, adipose tissue).[11]
-
Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry, weigh them, and then snap-freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until analysis.
-
Protocol 3: Quantification of β-Cryptoxanthin in Tissues by HPLC
This protocol details the extraction and analysis of β-cryptoxanthin from animal tissues using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Homogenizer
-
Organic solvents (e.g., hexane (B92381), ethanol (B145695), acetone (B3395972), ethyl acetate (B1210297), methanol, chloroform)
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Saponification reagent (e.g., methanolic potassium hydroxide)
-
Saturated NaCl solution
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 or C30 reverse-phase HPLC column
-
β-cryptoxanthin standard
Procedure:
-
Extraction and Saponification:
-
Weigh a portion of the frozen tissue (approximately 100-200 mg) and place it in a homogenizing tube.
-
Add an appropriate volume of extraction solvent (e.g., ethanol or acetone containing BHT) and homogenize the tissue on ice.
-
Add a saponification reagent (e.g., 10% methanolic KOH) to hydrolyze retinyl esters, which can interfere with the analysis.
-
Incubate at room temperature or slightly elevated temperature (e.g., 60°C) in the dark for 1-2 hours.
-
Stop the reaction by adding water or saturated NaCl solution.
-
Extract the carotenoids by adding an immiscible organic solvent like hexane or a hexane:ethyl acetate mixture.
-
Vortex vigorously and then centrifuge to separate the phases.
-
Collect the upper organic layer containing the carotenoids.
-
Repeat the extraction step two more times and pool the organic extracts.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 or C30 column. A C30 column is often preferred for better separation of carotenoid isomers.
-
The mobile phase is typically a gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.
-
Set the detector wavelength to approximately 450 nm for the detection of β-cryptoxanthin.
-
Inject the extracted sample and a series of β-cryptoxanthin standards for quantification.
-
Identify and quantify β-cryptoxanthin in the sample by comparing the retention time and peak area with those of the standards.
-
III. Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between different experimental groups and tissues.
Table 1: Tissue Distribution of β-Cryptoxanthin in Rats Fed a β-Cryptoxanthin-Supplemented Diet (20 mg/kg) for Four Weeks
| Tissue | β-Cryptoxanthin Concentration (ng/g tissue) |
| Serum (ng/mL) | 15.32 ± 2.11 |
| Liver | 134.21 ± 15.67 |
| Spleen | 100.65 ± 12.34 |
| Kidney | 23.45 ± 3.01 |
| Lung | 18.98 ± 2.56 |
| Pancreas | 12.54 ± 1.87 |
| Adipose Tissue | 45.76 ± 5.98 |
Data are presented as mean ± SEM. Data adapted from a study in rats.[3][11]
IV. Signaling Pathways and Experimental Workflows
Metabolic Pathway of β-Cryptoxanthin
β-cryptoxanthin is metabolized primarily by two key enzymes: β-carotene 15,15'-oxygenase (BCO1) and β-carotene 9',10'-oxygenase (BCO2).[5][12] BCO1 performs a central cleavage of β-cryptoxanthin to yield one molecule of retinal and one molecule of 3-hydroxy-retinal, which are precursors to vitamin A.[11] BCO2 performs an eccentric cleavage, generating β-apo-10'-carotenal and other metabolites.[12]
Caption: Metabolic conversion of β-cryptoxanthin to vitamin A.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study on β-cryptoxanthin metabolism.
Caption: A typical experimental workflow for in vivo studies.
Signaling Pathways Modulated by β-Cryptoxanthin
β-cryptoxanthin and its metabolites can modulate various signaling pathways, including those involved in inflammation and oxidative stress. For instance, β-cryptoxanthin has been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway.[13][14]
Caption: Modulation of NF-κB and Nrf2 signaling by β-cryptoxanthin.
References
- 1. Carotenoid Metabolism at the Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dietary β-Cryptoxanthin Inhibits High-Refined Carbohydrate Diet-Induced Fatty Liver via Differential Protective Mechanisms Depending on Carotenoid Cleavage Enzymes in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymology of Vertebrate Carotenoid Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease [frontiersin.org]
Application Notes and Protocols for Solid-Phase Extraction of Cryptoxanthin from Orange Juice
Introduction
Cryptoxanthin is a prominent carotenoid and a precursor of vitamin A found in various fruits, with orange juice being a significant dietary source.[1][2] Accurate quantification of cryptoxanthin in orange juice is crucial for nutritional analysis and quality control in the food industry. Solid-Phase Extraction (SPE) offers a reliable and efficient method for the selective isolation and concentration of cryptoxanthin from the complex matrix of orange juice, removing interfering substances prior to chromatographic analysis.[3][4] This document provides a detailed protocol for the solid-phase extraction of cryptoxanthin from orange juice using C18 cartridges, intended for researchers, scientists, and professionals in drug development.
Data Presentation
The concentration of β-cryptoxanthin in orange juice can vary depending on the orange variety, processing, and storage conditions. The following table summarizes typical concentrations found in the literature.
| Parameter | Value | Reference |
| β-cryptoxanthin Concentration in Direct Orange Juice | 110 µ g/100 g | [5] |
| β-cryptoxanthin Concentration in Reconstituted Orange Juice | 62 µ g/100 g | [5] |
| β-cryptoxanthin as a Percentage of Total Carotenoids | ~21% | [6] |
| Zeinoxanthin Concentration in Direct Orange Juice | 37 µ g/100 g | [5] |
| Zeinoxanthin Concentration in Reconstituted Orange Juice | 22 µ g/100 g | [5] |
Experimental Protocols
This protocol details the materials and methodology for the solid-phase extraction of cryptoxanthin from orange juice.
Materials and Reagents
-
Orange Juice Sample
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Petroleum Ether (HPLC grade)
-
Deionized Water
-
Nitrogen Gas
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Rotary Evaporator or Nitrogen Evaporator
Sample Preparation: Liquid-Liquid Extraction
Prior to SPE, cryptoxanthin must be extracted from the orange juice matrix.
-
Initial Extraction : In a centrifuge tube, mix 10 mL of orange juice with 20 mL of a solvent mixture of acetone and hexane (4:6 v/v).[7]
-
Vortexing and Centrifugation : Vortex the mixture vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection of Organic Layer : Carefully collect the upper organic layer containing the carotenoids into a clean tube.
-
Re-extraction : Repeat the extraction process on the aqueous layer with another 20 mL of the solvent mixture to ensure complete recovery of cryptoxanthin.
-
Pooling and Evaporation : Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution : Reconstitute the dried extract in 1-2 mL of the SPE loading solvent (e.g., methanol/water mixture).
Solid-Phase Extraction (SPE) Protocol
The following protocol is optimized for C18 SPE cartridges. C18 and C30 sorbents have been shown to have high retention for carotenoids like β-carotene and lutein, which have similar polarities to cryptoxanthin.[3][4]
-
Cartridge Conditioning :
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Follow with 5 mL of deionized water to equilibrate the column. Do not allow the cartridge to dry out.
-
-
Sample Loading :
-
Load the reconstituted sample extract onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing :
-
Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences. This step helps in eluting sugars and acids that might have been co-extracted.
-
-
Elution :
-
Elute the cryptoxanthin from the cartridge using 5-10 mL of a suitable organic solvent. A mixture of methanol and ethyl acetate or acetone is effective.[8] For this protocol, use a mixture of acetone:hexane (1:1 v/v).
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing :
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the purified cryptoxanthin extract in a small, precise volume of mobile phase suitable for the subsequent analytical method (e.g., HPLC).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction of cryptoxanthin from orange juice.
Caption: Workflow for the extraction of cryptoxanthin from orange juice.
This application note provides a comprehensive protocol for the solid-phase extraction of cryptoxanthin from orange juice. The use of C18 SPE cartridges allows for efficient purification and concentration of the analyte, making it suitable for subsequent quantitative analysis by methods such as HPLC. Adherence to this protocol will enable researchers to obtain reliable and reproducible results for the determination of cryptoxanthin in orange juice samples.
References
- 1. mdpi.com [mdpi.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Solid-phase extraction of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Saponification Methods in Cryptoxanthin Ester Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the saponification of cryptoxanthin esters, a critical step for the accurate quantitative analysis of total β-cryptoxanthin content in various biological and food matrices. Proper saponification hydrolyzes the fatty acid esters of cryptoxanthin, liberating the free xanthophyll for chromatographic analysis. The choice of saponification method can significantly impact recovery rates and the integrity of the analyte.
Introduction to Saponification for Cryptoxanthin Analysis
Cryptoxanthin, a prominent provitamin A carotenoid, exists in nature in both free form and esterified with various fatty acids.[1] To determine the total cryptoxanthin content, a saponification step is employed to hydrolyze these esters.[2] This process utilizes an alkaline solution, typically potassium hydroxide (B78521) (KOH) in an alcohol solvent, to break the ester bonds. Saponification also aids in the removal of interfering substances like chlorophylls (B1240455) and lipids, which can complicate chromatographic analysis.[2]
However, the conditions of saponification, particularly temperature and duration, must be carefully optimized to prevent the degradation of the target carotenoid.[3] Factors such as the concentration of the alkaline solution, the presence of antioxidants, and the exclusion of oxygen are crucial for maximizing the recovery of cryptoxanthin.[4][5]
Comparative Analysis of Saponification Methods
The two primary approaches for the saponification of carotenoid esters are hot saponification and cold saponification. The choice between these methods depends on the sample matrix, the stability of the target analyte, and the desired sample throughput.
Hot Saponification: This method involves heating the sample extract with an alkaline solution to accelerate the hydrolysis of esters. While faster, the elevated temperatures can lead to the degradation and isomerization of sensitive carotenoids like cryptoxanthin.[3][6]
Cold Saponification: This method is performed at room temperature or under refrigerated conditions, typically overnight. It is a gentler method that minimizes the risk of carotenoid degradation, although it requires a longer reaction time.[6][7]
The following table summarizes the key parameters and reported recovery rates for different saponification methods from various studies. While data specifically for cryptoxanthin is limited, the recovery of other xanthophylls like lutein (B1675518) provides valuable insights.
| Parameter | Hot Saponification | Cold Saponification | Optimized Method[4] |
| Temperature | 56°C - 80°C[3][6] | Room Temperature (~25°C) or Refrigerated | 35°C |
| Duration | 20 - 90 minutes[8][9] | ~16 hours (overnight) | 10 minutes |
| Alkali | 10-40% KOH in Methanol/Ethanol[1][8] | 10-15% KOH in Methanol/Ethanol | 15% KOH in Methanol |
| Antioxidant | BHT or Pyrogallic Acid[5][10] | BHT or Pyrogallic Acid | BHT |
| Atmosphere | Nitrogen[4] | Nitrogen | Nitrogen |
| Reported Recovery | Can lead to ~9% loss of trans-lutein[6] | Higher recovery of trans-lutein compared to hot saponification[6] | >97% recovery of β-cryptoxanthin, lutein, and β-carotene |
Experimental Protocols
The following are detailed protocols for hot and cold saponification of cryptoxanthin esters. It is recommended to perform these procedures under dim light to prevent photo-degradation of carotenoids.
Protocol 1: Optimized Hot Saponification
This protocol is adapted from a method optimized for high recovery of carotenoids in a complex matrix.[4]
Materials:
-
Sample extract containing cryptoxanthin esters
-
15% (w/v) Potassium Hydroxide (KOH) in methanol
-
Butylated Hydroxytoluene (BHT)
-
2 M Phosphate (B84403) buffer (pH 2)
-
Hexane
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Orbital shaker
-
Centrifuge
Procedure:
-
To 1 mL of the sample extract, add 1 mL of 15% methanolic KOH containing 0.1% BHT.
-
Blanket the headspace of the tube with nitrogen gas and cap tightly.
-
Place the tube on an orbital shaker at 100 rpm and incubate at 35°C for 10 minutes.[4]
-
Stop the reaction by adding 3 mL of 2 M phosphate buffer (pH 2) to neutralize the mixture.
-
Add 5 mL of Milli-Q water and vortex for 10 seconds.
-
Add 10 mL of a hexane:DCM (8:2, v/v) extraction solution.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes at 25°C to separate the phases.[4]
-
Carefully collect the upper organic layer containing the free cryptoxanthin.
-
Repeat the extraction (steps 6-9) two more times to ensure complete recovery.
-
Pool the organic extracts and dry under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
Protocol 2: Cold Saponification
This protocol is a gentler, overnight method suitable for highly sensitive carotenoids.
Materials:
-
Sample extract containing cryptoxanthin esters
-
10% (w/v) Potassium Hydroxide (KOH) in methanol
-
Pyrogallic acid
-
Hexane
-
Diethyl ether
-
Saturated NaCl solution
-
Nitrogen gas
-
Magnetic stirrer
Procedure:
-
To the sample extract, add an equal volume of 10% methanolic KOH and a small amount of pyrogallic acid as an antioxidant.
-
Blanket the headspace of the container with nitrogen gas and seal.
-
Stir the mixture gently on a magnetic stirrer at room temperature in the dark for 16 hours (overnight).
-
After incubation, transfer the mixture to a separatory funnel.
-
Add an equal volume of a hexane:diethyl ether (1:1, v/v) mixture and shake gently to extract the carotenoids.
-
Wash the organic layer by adding an equal volume of saturated NaCl solution to remove the soap and excess alkali. Gently invert the funnel multiple times, allowing the phases to separate.
-
Discard the lower aqueous layer.
-
Repeat the washing step (steps 6-7) with deionized water until the aqueous layer is neutral (check with pH paper).
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the saponification and extraction workflow for cryptoxanthin ester analysis.
Caption: General workflow for cryptoxanthin ester analysis.
Caption: Decision logic for choosing a saponification method.
Conclusion
The selection of an appropriate saponification method is paramount for the accurate quantification of cryptoxanthin in various samples. The optimized hot saponification method offers a rapid and high-recovery alternative to traditional long, cold saponification, especially when steps are taken to mitigate carotenoid degradation, such as the use of phosphate buffer to prevent micelle formation.[4] For particularly sensitive matrices or when the highest possible preservation of the analyte's isomeric profile is required, cold saponification remains a viable, albeit more time-consuming, option. Researchers should validate the chosen method for their specific sample matrix to ensure optimal accuracy and precision in their cryptoxanthin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Cold Saponification on the Unsaponified Fatty Acid Composition and Sensory Perception of Commercial Natural Herbal Soaps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8716533B2 - Methods of saponifying xanthophyll esters and isolating xanthophylls - Google Patents [patents.google.com]
- 10. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of (+/-)-Cryptoxanthin in Food Composition
References
- 1. Vitamin A - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of spectrophotometric and HPLC methods for determination of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Japanese carotenoid database with α- and β-carotene, β-cryptoxanthin, lutein, zeaxanthin, lycopene, and fucoxanthin and intake in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carotenoid stability in fruits, vegetables and working standards - effect of storage temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Biochemical Basis of Vitamin A Production from the Asymmetric Carotenoid β-Cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preventive Effects of β-Cryptoxanthin, a Potent Antioxidant and Provitamin A Carotenoid, on Lifestyle-Related Diseases—A Central Focus on Its Effects on Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
Supercritical Fluid Extraction of Cryptoxanthin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the application of Supercritical Fluid Extraction (SFE) for the isolation of cryptoxanthin from natural sources. It includes comprehensive experimental protocols, quantitative data, and visual representations of workflows and biological pathways.
Cryptoxanthin, a prominent provitamin A carotenoid, is increasingly recognized for its potential health benefits, including antioxidant, anti-inflammatory, and chemopreventive properties. Its efficient extraction from natural matrices is a critical first step for research and development. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a green and highly selective alternative to conventional solvent-based methods for extracting lipophilic compounds like cryptoxanthin.
Application Notes
Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that offers high diffusivity and low viscosity, allowing for efficient penetration into the plant matrix. The solvating power of supercritical CO₂ can be finely tuned by modifying pressure and temperature, enabling selective extraction of target compounds. For a semi-polar compound like cryptoxanthin, the polarity of supercritical CO₂ can be increased by the addition of a co-solvent, typically ethanol, to enhance extraction efficiency.
Key advantages of SFE for cryptoxanthin extraction include:
-
High Selectivity: By optimizing extraction parameters, it is possible to selectively extract cryptoxanthin while minimizing the co-extraction of undesirable compounds.
-
Solvent-Free Product: The final extract is free from organic solvent residues, which is crucial for applications in the pharmaceutical and nutraceutical industries.
-
Mild Operating Conditions: SFE can be performed at relatively low temperatures, preserving the integrity of thermolabile compounds like cryptoxanthin.[1]
-
Environmentally Friendly: The use of CO₂, which can be recycled, makes SFE a sustainable and environmentally benign technology.[1][2]
The efficiency of SFE is influenced by several critical parameters, including the pre-treatment of the raw material, extraction pressure, temperature, CO₂ flow rate, and the concentration of the co-solvent.[2]
Factors Influencing Supercritical Fluid Extraction of Cryptoxanthin
Caption: Key parameters influencing the efficiency of cryptoxanthin extraction using SFE.
Quantitative Data Summary
The following table summarizes the SFE parameters and yields for the extraction of carotenoids, including cryptoxanthin, from various natural sources as reported in the literature.
| Natural Source | Target Compound(s) | Pressure (bar/MPa) | Temperature (°C/K) | Co-solvent (% Ethanol) | CO₂ Flow Rate | Extraction Time (min) | Yield/Recovery | Reference |
| Japanese Persimmon Peels | Carotenoids (including β-cryptoxanthin) | 30 MPa | 60°C (333 K) | 10 mol% | 2 L (STP)/min | - | Improved carotenoid yield | [3][4] |
| Pumpkin | Carotenoids | 35 MPa | 70°C | - | - | - | 6.1 mg/100 g d.m. | [5] |
| Vegetable Wastes (general model) | Carotenoids | 350 bar | 59°C | 15.5% (v/v) | 15 g/min | 30 | >90% w/w for most samples | [6][7] |
| Orange Peels | Essential Oil | 347.07 atm | 55°C | 147.05 µL | - | 30.16 | 0.04% to 1.18% (w/w) | [8] |
| Citrus paradisi Peels | Naringin (B1676962) | 95 bar | 58.6°C | 15% | - | - | 14.4 g/kg | [9] |
Experimental Protocols
This section provides a generalized protocol for the supercritical fluid extraction of cryptoxanthin from a plant matrix, followed by a method for its quantification.
Protocol 1: Supercritical Fluid Extraction of Cryptoxanthin
1. Sample Pre-treatment:
-
Drying: Reduce the moisture content of the plant material to below 10% using methods such as freeze-drying or oven drying at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.[2]
-
Grinding: Mill the dried material to a fine powder to increase the surface area for efficient extraction. A smaller particle size generally leads to a higher extraction yield.[1][2]
2. SFE System Preparation:
-
Ensure the SFE system, including the extraction vessel, pumps, and separators, is clean and free of any contaminants from previous extractions.
-
Load the ground plant material into the extraction vessel. Glass wool can be placed at the top and bottom of the sample to ensure even distribution of the supercritical fluid.
3. Extraction Parameters:
-
Pressurization: Pressurize the system with CO₂ to the desired level (e.g., 250-400 bar).
-
Heating: Heat the extraction vessel to the set temperature (e.g., 40-60°C).
-
Co-solvent Addition: If a co-solvent is used, introduce it into the CO₂ stream at the desired concentration (e.g., 5-15% ethanol).
-
CO₂ Flow: Set the CO₂ flow rate (e.g., 2-5 mL/min).
-
Extraction Time: The extraction can be performed in two stages: a static phase (no CO₂ flow) to allow the supercritical fluid to equilibrate with the matrix, followed by a dynamic phase (continuous CO₂ flow) to elute the extract. The total extraction time can range from 30 to 180 minutes.
4. Collection of Extract:
-
The extract-laden supercritical CO₂ is passed through a separator where the pressure and/or temperature are reduced, causing the CO₂ to return to a gaseous state and the cryptoxanthin-rich extract to precipitate.
-
Collect the extract from the separator. The CO₂ can be recycled back to the pump.
5. Post-extraction:
-
Carefully depressurize the system.
-
Store the collected extract at a low temperature (e.g., -20°C) in the dark to prevent degradation.
Protocol 2: Quantification of Cryptoxanthin by High-Performance Liquid Chromatography (HPLC)
1. Standard Preparation:
-
Prepare a stock solution of β-cryptoxanthin standard in a suitable solvent (e.g., a mixture of methyl tert-butyl ether and methanol).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
2. Sample Preparation:
-
Dissolve a known amount of the SFE extract in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used for carotenoid separation.[10]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of solvents like methanol, acetonitrile, and water is typically employed.[10][11]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[12]
-
Detection: A photodiode array (PDA) or UV-Vis detector set at the maximum absorption wavelength of cryptoxanthin (around 450 nm) is used for detection and quantification.[12]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30-35°C) to ensure reproducible retention times.[10][13]
4. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the cryptoxanthin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of cryptoxanthin in the sample by comparing the peak area with the calibration curve generated from the standards.
Experimental Workflow Visualization
Caption: A generalized workflow for the extraction and analysis of cryptoxanthin.
Biological Signaling Pathways of β-Cryptoxanthin
β-Cryptoxanthin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress response, and cell proliferation. Understanding these pathways is crucial for drug development professionals.
Caption: β-Cryptoxanthin's modulation of key cellular signaling pathways.[3][14]
By providing a highly pure and solvent-free extract, SFE is an invaluable tool for researchers investigating the therapeutic potential of cryptoxanthin. The detailed protocols and understanding of the influencing factors presented here will aid in the efficient isolation and subsequent study of this promising bioactive compound.
References
- 1. Supercritical Carbon Dioxide Extraction of Carotenoids from Pumpkin (Cucurbita spp.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Supercritical Fluid Extraction of Carotenoids from Vegetable Waste Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical Fluid Extraction of Carotenoids from Vegetable Waste Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 9. Supercritical fluid extraction of naringin from the peel of Citrus paradisi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oak.jejunu.ac.kr [oak.jejunu.ac.kr]
- 11. media.neliti.com [media.neliti.com]
- 12. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. β-Cryptoxanthin ameliorates metabolic risk factors by regulating NF-κB and Nrf2 pathways in insulin resistance induced by high-fat diet in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme-Assisted Extraction of Carotenoids from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotenoids are a class of natural pigments responsible for the vibrant yellow, orange, and red colors in many plants. Beyond their role as colorants, carotenoids are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and their function as precursors to vitamin A. Traditional methods for extracting these lipophilic compounds from plant matrices often rely on large volumes of organic solvents, which can be costly, environmentally hazardous, and may lead to the degradation of these sensitive molecules.[1]
Enzyme-assisted extraction (EAE) presents a green and efficient alternative to conventional methods.[2] This technique utilizes specific enzymes to hydrolyze the structural components of the plant cell wall, primarily cellulose (B213188), hemicellulose, and pectin, thereby facilitating the release of intracellular carotenoids.[3][4] The advantages of EAE include higher extraction yields, reduced solvent consumption, and milder operating conditions, which help preserve the integrity of the extracted carotenoids.[5]
These application notes provide a detailed overview and experimental protocols for the enzyme-assisted extraction of carotenoids from various plant materials.
Principle of Enzyme-Assisted Extraction
The efficacy of EAE lies in the targeted degradation of the complex polysaccharide matrix of the plant cell wall. Carotenoids are located within the chromoplasts of plant cells, and their extraction is hindered by the rigid cell wall structure. A cocktail of enzymes is often employed to achieve comprehensive degradation of the cell wall components:
-
Pectinases: These enzymes break down pectin, a major component of the middle lamella and primary cell wall.
-
Cellulases: These enzymes hydrolyze cellulose, the primary structural component of the plant cell wall.
-
Hemicellulases/Xylanases: These enzymes degrade hemicellulose, which cross-links with cellulose microfibrils.
By dismantling the cell wall, the intracellular contents, including carotenoids, are more readily released and accessible for solvent extraction.
Factors Influencing Enzyme-Assisted Extraction
Several parameters must be optimized to maximize the yield and purity of extracted carotenoids:
-
Enzyme Concentration: A higher enzyme concentration generally leads to a more efficient hydrolysis of the cell wall, but an optimal concentration must be determined to balance efficacy and cost.
-
Temperature: Each enzyme has an optimal temperature for activity. However, excessively high temperatures can lead to the degradation of both the enzyme and the target carotenoids.
-
pH: The pH of the extraction medium should be maintained at the optimum for the specific enzymes being used.
-
Incubation Time: A sufficient incubation period is necessary for the enzymes to effectively break down the cell wall. However, prolonged incubation may lead to the degradation of the released carotenoids.
-
Plant Material: The type, preparation (e.g., fresh, dried, powdered), and particle size of the plant material can significantly impact extraction efficiency.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the enzyme-assisted extraction of carotenoids.
Table 1: Enzyme-Assisted Extraction of Carotenoids from Tomato Peels
| Enzyme(s) | Enzyme Concentration | Incubation Time (h) | Incubation Temp. (°C) | Total Carotenoids (mg/100g d.w.) | Lycopene (mg/100g d.w.) | β-carotene (mg/100g d.w.) | Reference |
| None (Control) | - | - | - | - | - | - | [6] |
| Pectinase (B1165727) | 200 U g⁻¹ | 4 | 50 | - | - | - | [6] |
| Cellulase (B1617823) | 100 U g⁻¹ | 4 | 50 | - | - | - | [6] |
| endo-xylanase | 400 U g⁻¹ | 4 | 50 | - | - | - | [6] |
| Proteinase | 200 U g⁻¹ | 4 | 50 | - | - | - | [6] |
| Cellulase + endo-xylanase | 100 U g⁻¹ + 400 U g⁻¹ | 4 | 50 | 55.15 | 15.44 | 35.85 | [6] |
| Pectinase + Cellulase | 70 U/g + 122.5 U/g | 3 | Ambient | 127 (mg/kg d.w.) | 89.4 (mg/kg d.w.) | - | [7] |
Table 2: Enzyme-Assisted Extraction of Carotenoids from Other Plant Materials
| Plant Material | Enzyme(s) | Optimal Conditions | Carotenoid Yield | Reference |
| Carrot Pomace | Cellulase (0.35%) + Pectinase (0.5%) | - | Increased extraction compared to no treatment | [8] |
| Kalimeris indica | Pectinase (1.0%) + Cellulase (0.6%) | 2 h, 60°C | 2.778 mg/g | [ ] |
Experimental Protocols
Protocol 1: Enzyme-Assisted Extraction of Carotenoids from Tomato Peels
This protocol is adapted from studies on the enzymatic treatment of tomato processing waste.[6][9]
Materials:
-
Dried tomato peels, ground to a fine powder
-
Pectinase from Aspergillus niger
-
Cellulase from Trichoderma reesei
-
endo-1,4-β-Xylanase from Aspergillus niger
-
Acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Mortar and pestle or laboratory mill
-
Shaking water bath or incubator
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Fresh tomato peels are blanched and then dried. The dried peels are ground into a fine powder using a laboratory mill.
-
Enzymatic Hydrolysis:
-
Weigh 1.0 g of the dried tomato peel powder into a reaction vessel.
-
Prepare an enzyme solution by dissolving the desired enzymes (e.g., a combination of cellulase at 100 U/g and endo-xylanase at 400 U/g of substrate) in 0.1 M acetate buffer (pH 5.0).[6]
-
Add the enzyme solution to the tomato peel powder at a suitable solid-to-liquid ratio.
-
Incubate the mixture in a shaking water bath at 50°C for 4 hours.[6]
-
-
Carotenoid Extraction:
-
Recovery and Analysis:
-
Centrifuge the mixture to separate the supernatant containing the carotenoids from the solid residue.
-
Collect the supernatant.
-
Analyze the carotenoid content (total carotenoids, lycopene, and β-carotene) using a spectrophotometer or an HPLC system.
-
Protocol 2: Enzyme-Assisted Extraction of Carotenoids from Carrots
This protocol provides a general guideline for the enzymatic extraction of carotenoids from carrots.
Materials:
-
Fresh carrots
-
Cellulase from Aspergillus niger
-
Pectinase from Aspergillus niger
-
Citrate (B86180) buffer (pH 4.5)
-
Hexane:acetone:ethanol mixture (2:1:1 v/v/v)
-
Blender or homogenizer
-
Shaking water bath or incubator
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation:
-
Wash and peel the fresh carrots.
-
Homogenize the carrots into a puree using a blender.
-
-
Enzymatic Hydrolysis:
-
Weigh a known amount of the carrot puree into a reaction vessel.
-
Add a solution of cellulase and pectinase in citrate buffer (pH 4.5). The optimal enzyme concentrations should be determined empirically.
-
Incubate the mixture in a shaking water bath at an optimized temperature (e.g., 45-55°C) for a predetermined time (e.g., 2-4 hours).
-
-
Carotenoid Extraction:
-
Following incubation, add the hexane:acetone:ethanol mixture to the slurry.
-
Vortex or stir vigorously for 15-20 minutes to ensure thorough extraction.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to separate the organic phase (containing carotenoids) from the aqueous and solid phases.
-
Carefully collect the upper organic layer.
-
Wash the organic phase with distilled water to remove any residual water-soluble impurities.
-
Analyze the carotenoid content of the organic phase using a spectrophotometer or HPLC.
-
Visualizations
Caption: A generalized workflow for the enzyme-assisted extraction of carotenoids.
Caption: Enzymatic degradation of plant cell wall components for carotenoid release.
Conclusion
Enzyme-assisted extraction is a powerful and sustainable technique for the recovery of carotenoids from plant materials. By carefully optimizing the extraction parameters, researchers and drug development professionals can achieve high yields of these valuable bioactive compounds while minimizing the environmental impact. The protocols and data presented in these application notes serve as a comprehensive guide for the implementation of EAE in the laboratory and for scaling up to industrial production.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic solvent-free extraction of carotenoids from carrot bio-waste and its physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Structural Elucidation of Cryptoxanthin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptoxanthin, a prominent carotenoid found in various fruits and vegetables, is a precursor of vitamin A and exhibits potent antioxidant properties, making it a subject of significant interest in nutrition, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of natural products like cryptoxanthin. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in determining the molecular structure of β-cryptoxanthin.
Data Presentation
The structural assignment of β-cryptoxanthin is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for β-Cryptoxanthin (in CDCl₃)
| Carbon No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 1 | 34.6 | 1.07 | m | |
| 2 | 29.8 | 1.46 / 1.62 | m | |
| 3 | 65.2 | 3.93 | m | |
| 4 | 42.6 | 2.04 | m | |
| 5 | 129.7 | - | ||
| 6 | 138.0 | - | ||
| 7 | 126.3 | 6.14 | d | 16.0 |
| 8 | 137.5 | 6.16 | d | 11.5 |
| 9 | 136.4 | - | ||
| 10 | 130.9 | 6.25 | dd | 11.5, 15.0 |
| 11 | 125.1 | 6.64 | d | 11.0 |
| 12 | 137.8 | 6.36 | d | 15.0 |
| 13 | 136.9 | - | ||
| 14 | 132.5 | 6.42 | d | 11.5 |
| 15 | 129.9 | 6.67 | dd | 11.5, 15.0 |
| 15' | 130.0 | 6.67 | dd | 11.5, 15.0 |
| 14' | 132.5 | 6.42 | d | 11.5 |
| 13' | 136.9 | - | ||
| 12' | 137.8 | 6.36 | d | 15.0 |
| 11' | 125.1 | 6.64 | d | 11.0 |
| 10' | 130.9 | 6.25 | dd | 11.5, 15.0 |
| 9' | 136.4 | - | ||
| 8' | 137.5 | 6.16 | d | 11.5 |
| 7' | 126.3 | 6.14 | d | 16.0 |
| 6' | 138.0 | - | ||
| 5' | 129.7 | - | ||
| 4' | 42.6 | 2.04 | m | |
| 3' | 33.1 | 1.59 | m | |
| 2' | 19.3 | 1.45 | m | |
| 1' | 34.6 | 1.07 | m | |
| 16 | 29.0 | 1.03 | s | |
| 17 | 21.7 | 1.72 | s | |
| 18 | 28.8 | 1.62 | s | |
| 19 | 12.8 | 1.97 | s | |
| 20 | 12.9 | 1.97 | s | |
| 19' | 12.8 | 1.97 | s | |
| 20' | 12.9 | 1.97 | s | |
| 18' | 28.8 | 1.62 | s | |
| 17' | 28.8 | 1.03 | s | |
| 16' | 28.8 | 1.03 | s |
Note: The chemical shifts and coupling constants are based on compiled data from various sources and may vary slightly depending on the solvent, concentration, and instrument used.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
β-Cryptoxanthin standard (high purity)
-
Deuterated chloroform (B151607) (CDCl₃), 99.8 atom % D
-
5 mm NMR tubes
-
Glass vials
-
Pipettes
-
Filter (e.g., cotton plug in a Pasteur pipette)
Protocol:
-
Weigh approximately 5-10 mg of β-cryptoxanthin into a clean, dry glass vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the sample completely. The solution should be clear.
-
Filter the solution through a cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Label the NMR tube clearly.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR data on a 500 MHz spectrometer. Parameters may need to be adjusted for other instrument field strengths.
1D ¹H NMR:
-
Pulse Program: zg30 (or equivalent)
-
Number of Scans (ns): 16-64
-
Spectral Width (sw): 12-16 ppm
-
Acquisition Time (aq): 2-4 s
-
Relaxation Delay (d1): 1-2 s
-
Temperature: 298 K
1D ¹³C NMR:
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans (ns): 1024-4096 (or more, depending on concentration)
-
Spectral Width (sw): 0-220 ppm
-
Acquisition Time (aq): 1-2 s
-
Relaxation Delay (d1): 2 s
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf (or equivalent)
-
Number of Scans (ns): 2-8 per increment
-
Spectral Width (sw) in F1 and F2: 10-12 ppm
-
Number of Increments (td) in F1: 256-512
-
Data Points (td) in F2: 1024-2048
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent for multiplicity editing)
-
Number of Scans (ns): 4-16 per increment
-
Spectral Width (sw) in F2 (¹H): 10-12 ppm
-
Spectral Width (sw) in F1 (¹³C): 0-160 ppm
-
Number of Increments (td) in F1: 128-256
-
Data Points (td) in F2: 1024
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Number of Scans (ns): 8-32 per increment
-
Spectral Width (sw) in F2 (¹H): 10-12 ppm
-
Spectral Width (sw) in F1 (¹³C): 0-200 ppm
-
Number of Increments (td) in F1: 256-512
-
Long-range coupling delay (d6): Optimized for 4-8 Hz
Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decay (FID) before Fourier transformation.
-
Phase correct the spectra carefully.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Use the 2D NMR spectra to confirm and complete the structural assignment:
-
COSY: Identify ¹H-¹H spin systems.
-
HSQC: Correlate protons to their directly attached carbons.
-
HMBC: Establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR-based structural elucidation.
Key 2D NMR Correlations for Structural Elucidation
Electrochemical Detection of Cryptoxanthin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptoxanthin, a prominent carotenoid and a precursor to vitamin A, is of significant interest in nutrition and medicine for its antioxidant properties and potential role in preventing chronic diseases.[1] The development of rapid, sensitive, and selective analytical methods for its detection is crucial for research and clinical applications. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing advantages in terms of speed, cost-effectiveness, and potential for miniaturization.[2]
This document provides detailed application notes and protocols for the electrochemical detection of cryptoxanthin. As direct electrochemical studies on cryptoxanthin are limited, the methodologies presented here are adapted from established protocols for structurally similar carotenoids, such as β-carotene, lutein, and zeaxanthin.[3][4] These protocols are intended to serve as a comprehensive starting point for the development and validation of electrochemical assays for cryptoxanthin.
Principle of Electrochemical Detection
The electrochemical detection of carotenoids is based on their oxidation at an electrode surface. The conjugated polyene chain in the carotenoid structure is susceptible to oxidation, resulting in the loss of electrons and the generation of a measurable current. The potential at which this oxidation occurs is characteristic of the analyte, and the magnitude of the current is proportional to its concentration. Voltammetric techniques, such as square wave voltammetry (SWV) and cyclic voltammetry (CV), are well-suited for this purpose, offering high sensitivity and good resolution.[3][4]
Quantitative Data Summary
The following table summarizes the electrochemical performance data obtained for carotenoids structurally related to cryptoxanthin. This information can be used as a benchmark when developing and validating methods for cryptoxanthin.
| Analyte | Electrode | Technique | Linear Range | Detection Limit | Reference |
| β-Carotene | Glassy Carbon Electrode | CV | 1 µM - 250 µM | Not Specified | [3] |
| Lutein | Glassy Carbon Electrode | CV | 1 µM - 250 µM | Not Specified | [3] |
| β-Carotene | Platinum Electrode | DPV | Not Specified | Not Specified | [4] |
| Lutein | Glassy Carbon Electrode | Not Specified | 0.5 µM - 76 µM | ~0.1 µM | [3] |
Experimental Protocols
Preparation of Reagents and Solutions
1.1. Supporting Electrolyte:
-
For non-aqueous measurements: Prepare a 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu₄PF₆) in a suitable organic solvent such as a mixture of tetrahydrofuran (B95107) (THF) and ethanol (B145695) (1:9 v/v) or dimethyl sulfoxide (B87167) (DMSO).[3]
-
For aqueous measurements (with co-solvent): Prepare a phosphate-buffered saline (PBS) solution (pH 7.3) containing a surfactant like 0.5% Tween 20 to aid in the solubility of the carotenoid.[3]
1.2. Standard Stock Solution of Cryptoxanthin:
-
Due to the low aqueous solubility of carotenoids, a suitable organic solvent is required.[2]
-
Accurately weigh a known amount of high-purity cryptoxanthin standard.
-
Dissolve the standard in a minimal amount of a solvent in which it is highly soluble, such as tetrahydrofuran (THF).[2]
-
Dilute the solution with the supporting electrolyte to obtain a final stock concentration (e.g., 1 mM).
-
Store the stock solution at -20°C in the dark to prevent degradation.
1.3. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the supporting electrolyte. The concentration range should cover the expected linear range of the assay.
Electrochemical Measurement Protocol using Square Wave Voltammetry (SWV)
This protocol is based on a typical setup for carotenoid analysis and may require optimization for cryptoxanthin.[3]
2.1. Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (for aqueous solutions) or Ag/AgNO₃ (for non-aqueous solutions)[3]
-
Auxiliary Electrode: Platinum wire[3]
2.2. Electrode Preparation:
-
Before each measurement, polish the GCE surface with 0.5 µm alumina (B75360) slurry on a polishing pad for 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water and then with the solvent used for the supporting electrolyte.
-
Dry the electrode surface under a stream of nitrogen.
2.3. Measurement Procedure:
-
Pipette a known volume (e.g., 10 mL) of the supporting electrolyte into the electrochemical cell.
-
De-aerate the solution by bubbling with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.[3]
-
Immerse the prepared electrodes into the solution.
-
Record a blank voltammogram of the supporting electrolyte using SWV.
-
Add a known volume of the cryptoxanthin standard solution to the cell and stir for a short period to ensure homogeneity.
-
Stop the stirring and allow the solution to become quiescent.
-
Record the square wave voltammogram.
-
Repeat steps 5-7 for each standard concentration to construct a calibration curve.
2.4. Suggested SWV Parameters (to be optimized):
-
Potential Range: -0.4 V to +0.6 V (vs. reference electrode)[3]
-
Frequency: 10 Hz[3]
-
Pulse Amplitude: 25 mV[3]
-
Step Potential: 4 mV
Visualizations
References
- 1. Determination of Lutein from Fruit and Vegetables Through an Alkaline Hydrolysis Extraction Method and HPLC Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proper Controls to Electrochemically Evaluate Carotenoids using β-Cyclodextrin Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: (+/-)-Cryptoxanthin as a Biomarker for Fruit and Vegetable Intake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+/-)-cryptoxanthin as a biomarker for fruit and vegetable intake. This document includes a summary of quantitative data, detailed experimental protocols for cryptoxanthin measurement, and diagrams of relevant metabolic pathways and experimental workflows.
Introduction
Cryptoxanthin is a carotenoid found in various fruits and vegetables.[1][[“]] Plasma concentrations of β-cryptoxanthin have been shown to correlate with the total intake of fruits and vegetables, making it a valuable biomarker in nutritional research and clinical studies.[1][3][4][5] Unlike dietary records, which can be subjective, plasma cryptoxanthin levels offer an objective measure of fruit and vegetable consumption. This biomarker is particularly useful for monitoring dietary interventions and for assessing the risk of chronic diseases associated with low fruit and vegetable intake.[[“]][5]
Data Presentation
The following tables summarize the quantitative relationship between fruit and vegetable intake and plasma β-cryptoxanthin concentrations.
Table 1: Correlation between Plasma β-Cryptoxanthin and Fruit/Vegetable Intake
| Population | Dietary Assessment Method | Correlation Coefficient (r) with Total Fruit Intake | Correlation Coefficient (r) with Total Fruit & Vegetable Intake | Reference |
| European Prospective Investigation into Cancer and Nutrition (EPIC) | Food Questionnaire (FQ) | 0.52 | - | [3] |
| European Prospective Investigation into Cancer and Nutrition (EPIC) | 24-hour Dietary Recall (24HDR) | 0.39 | - | [3] |
| Costa Rican Adolescents | - | 0.38 (adjusted for age, sex, and BMI) | - | [6] |
Table 2: Common Food Sources of β-Cryptoxanthin
| Food | β-Cryptoxanthin (µ g/100 g) |
| Butternut squash | 3471 |
| Persimmons | 1447 |
| Hubbard squash | 1119 |
| Hot chili peppers | 1103 |
| Tangerines (canned) | 775 |
| Papaya | 589 |
| Sweet red peppers | 490 |
| Oranges | 116 |
| Sweet corn | 161 |
| Carrots | 199 |
Data from the USDA/ARS National Nutrient Database For Standard Reference, Release 27 (2014) as cited in Burri, B. J. (2016).[1]
Experimental Protocols
Protocol 1: Determination of β-Cryptoxanthin in Human Plasma by HPLC-UV/Vis
This protocol is a standard method for the quantification of β-cryptoxanthin in plasma samples.
1. Sample Collection and Preparation:
-
Collect fasting blood samples in EDTA-containing tubes.[7]
-
Centrifuge at 2000 rpm (400 x g) for 5 minutes to separate plasma.[8]
-
Store plasma at -80°C until analysis.[7]
-
For analysis, thaw plasma on ice.
-
To 250 µL of plasma, add an equal volume of sodium dodecyl sulfate (B86663) solution and vortex.[9]
-
Add ethanol (B145695) containing an internal standard (e.g., tocopherol acetate) to deproteinize the sample and vortex.[9]
-
Extract the carotenoids by adding heptane (B126788) and vortexing vigorously for 1 minute.[8][9]
-
Centrifuge to separate the layers.
-
Transfer the upper heptane layer to a new tube and evaporate to dryness under a stream of nitrogen.[9]
-
Reconstitute the residue in the mobile phase for HPLC analysis.[9]
2. HPLC Conditions:
-
Column: Spherisorb ODS-2 (100 x 4.6 mm, 3 µm) or equivalent C18 column.[9]
-
Mobile Phase: Methanol (B129727)/Acetonitrile/Chloroform (47/47/6 by vol).[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Detection: UV/Vis detector at 450 nm for carotenoids.[9]
-
Column Temperature: 30°C.[10]
3. Quantification:
-
Prepare a standard curve using β-cryptoxanthin standards of known concentrations.
-
Calculate the concentration of β-cryptoxanthin in the plasma samples by comparing the peak area with the standard curve, adjusting for the internal standard.
Protocol 2: Advanced Analysis of Cryptoxanthin and Other Carotenoids by HPLC-MS/MS
This protocol provides higher sensitivity and specificity for the simultaneous determination of multiple carotenoids.
1. Sample Preparation:
-
Use 200 µL of human plasma.[11]
-
Deproteinize the plasma by adding methanol or ethanol.[11]
-
Perform liquid-liquid extraction using a suitable organic solvent like methyl tert-butyl ether (MTBE) or a hexane/dichloromethane mixture.
-
Evaporate the organic extract to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. HPLC-MS/MS Conditions:
-
Column: A C30 reversed-phase column is effective for separating carotenoid isomers.[12]
-
Mobile Phase: A gradient of methanol and methyl tert-butyl ether is commonly used.[13][14][15]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often used for carotenoids.[12]
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for specific transitions of cryptoxanthin and other target carotenoids. For β-cryptoxanthin, a potential transition could be m/z 553.4 → 461.4.
3. Data Analysis:
-
Quantify cryptoxanthin concentrations using a calibration curve prepared with authentic standards and an appropriate internal standard.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for cryptoxanthin biomarker analysis.
Caption: Simplified metabolic pathway of β-cryptoxanthin.
References
- 1. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Plasma carotenoids as biomarkers of intake of fruits and vegetables: individual-level correlations in the European Prospective Investigation into Cancer and Nutrition (EPIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carotenoids as biomarkers of fruit and vegetable intake in men and women | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Carotenoids as biomarkers of fruit and vegetable intake in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of a rapid, simple assay of plasma total carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concurrent liquid-chromatographic assay of retinol, alpha-tocopherol, beta-carotene, alpha-carotene, lycopene, and beta-cryptoxanthin in plasma, with tocopherol acetate as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products [mdpi.com]
- 11. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Parameters for Cryptoxanthin Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of cryptoxanthin isomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of cryptoxanthin isomers.
Question: Why am I seeing poor resolution between α-cryptoxanthin and β-cryptoxanthin peaks?
Answer:
Poor resolution between cryptoxanthin isomers is a common challenge. Several factors can contribute to this issue. Consider the following optimization strategies:
-
Column Chemistry: C30 columns are often superior to C18 columns for separating carotenoid isomers due to their ability to provide better shape selectivity.[1][2] The longer alkyl chain of the C30 stationary phase allows for enhanced interaction with the long, rigid structure of carotenoids.[1]
-
Mobile Phase Composition: The composition of the mobile phase is critical for achieving optimal selectivity.
-
A mixture of solvents such as acetonitrile, methanol (B129727), and ethyl acetate (B1210297) is commonly used.[3]
-
The addition of a non-polar solvent like methyl tert-butyl ether (MTBE) to the mobile phase can improve the separation of carotenoid isomers.[4]
-
For reversed-phase HPLC, a mobile phase consisting of acetonitrile, methanol, chloroform, and n-heptane has been shown to be effective.[5]
-
-
Temperature Control: Column temperature significantly influences selectivity. A constant and optimized temperature is crucial, as minor fluctuations can alter the separation.[4][5] Optimal separation for some carotenoids has been achieved at temperatures around 20°C to 30°C.[6][7][8]
-
Flow Rate: While resolution may not be significantly affected by flow rate, optimizing it can help in achieving acceptable column back pressure and analysis time.[5] A lower flow rate, such as 0.3 mL/min, has been used effectively in some methods.[5]
Question: My cryptoxanthin peaks are exhibiting significant tailing. What are the potential causes and solutions?
Answer:
Peak tailing can compromise peak integration and quantification. The primary causes and their respective solutions are:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based stationary phase can interact with the polar functional groups of cryptoxanthin, leading to tailing.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.[9]
-
-
Mismatched pH: An inappropriate mobile phase pH can lead to peak tailing.
-
Solution: Ensure the mobile phase pH is suitable for the carotenoids being analyzed.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
Question: I am experiencing low recovery of cryptoxanthin. What are the likely reasons, and how can I improve it?
Answer:
Low recovery can be attributed to several factors during sample preparation and analysis:
-
Degradation: Carotenoids are susceptible to degradation from light, heat, and oxygen.
-
Adsorption: Cryptoxanthin can adsorb to glass and plastic surfaces.
-
Solution: Silanizing glassware can help minimize adsorption.[6]
-
-
Incomplete Extraction: The chosen extraction solvent may not be efficient in extracting cryptoxanthin from the sample matrix.
Frequently Asked Questions (FAQs)
What is the best type of HPLC column for separating cryptoxanthin isomers?
While C18 columns are widely used in reversed-phase HPLC, C30 columns generally offer superior selectivity and resolution for carotenoid isomers, including α- and β-cryptoxanthin.[1][2] The unique shape selectivity of the C30 phase is advantageous for separating these structurally similar compounds.[1]
What is a typical mobile phase for cryptoxanthin isomer separation?
A common mobile phase is a mixture of acetonitrile, methanol, and ethyl acetate (e.g., 68:23:9, v/v/v).[3] Another effective mobile phase combination is acetonitrile, methanol (containing 0.05% TEA and 0.05M ammonium (B1175870) acetate), chloroform, and n-heptane (50:40:5:5, v/v/v/v).[5] The exact composition will depend on the specific column and other chromatographic conditions.
What is the optimal column temperature for this separation?
The optimal temperature can vary. Some studies report the best selectivity at around 21°C, while others have found 30°C to be optimal.[5][7][8] It is recommended to perform temperature scouting experiments (e.g., between 15°C and 35°C) to determine the ideal temperature for your specific method.[4]
How can I prevent the degradation of cryptoxanthin during analysis?
To prevent degradation, it is crucial to protect the samples from light and heat. Use amber vials and work under subdued lighting. Adding an antioxidant like BHT (0.1%) to the solvents used for sample preparation and the mobile phase is also highly recommended.[5][6]
Quantitative Data Summary
The following tables summarize key HPLC parameters from various studies for the separation of cryptoxanthin and other carotenoids.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Handy ODS (150x4.6 mm) & Develosil Combi-RP-5 (50x4.6 mm)[3] | Phenomenex RP Si C18 (5 µm, 100 Å, 250 x 2 mm)[5] | YMC C30[4] |
| Mobile Phase | CH₃CN/CH₃OH/Ethyl Acetate (68:23:9, v/v/v)[3] | ACN/MeOH (with 0.05M NH₄OAc, 0.05% TEA)/CHCl₃/n-heptane (50:40:5:5, v/v/v/v)[5] | Methanol and Methyl tert-Butyl ether (gradient)[4] |
Table 2: HPLC Operational Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Flow Rate | 1.0 mL/min[3] | 0.3 mL/min[5] | Not Specified |
| Column Temperature | Not Specified | 21°C[5] | 23 ± 1°C[4] |
| Detection Wavelength | 450 nm[3] | 450 nm[5] | Not Specified |
Experimental Protocols
Protocol 1: General Carotenoid Extraction from Plant Material
This protocol provides a general guideline for extracting carotenoids from plant tissues.[6]
-
Sample Preparation: Homogenize fresh or freeze-dried plant material into a fine powder.
-
Extraction:
-
To approximately 1 gram of the homogenized sample, add 10 mL of a solvent mixture such as acetone, ethanol, or a combination of methanol and ethyl acetate.
-
Add an antioxidant like BHT (0.1%) to the extraction solvent.
-
Vortex or sonicate the mixture for 10-15 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process with a fresh solvent until the sample residue is colorless.
-
-
Phase Separation (if necessary):
-
Combine the supernatants and add an equal volume of diethyl ether or petroleum ether and a 10% NaCl solution to facilitate phase separation.
-
Collect the upper organic layer containing the carotenoids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., mobile phase or a solvent compatible with the mobile phase) for HPLC analysis.
-
Visualizations
Diagram 1: General HPLC Workflow for Cryptoxanthin Analysis
A generalized workflow for HPLC analysis of cryptoxanthin.
Diagram 2: Troubleshooting Logic for Poor Peak Resolution
A logical approach to troubleshooting poor peak resolution.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products | MDPI [mdpi.com]
- 8. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (+/-)-cryptoxanthin during storage and analysis.
Welcome to the technical support center for (+/-)-cryptoxanthin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges associated with the storage and analysis of (+/-)-cryptoxanthin. Below you will find troubleshooting guides and frequently asked questions to help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of (+/-)-cryptoxanthin?
A1: The stability of (+/-)-cryptoxanthin, like other carotenoids, is primarily affected by exposure to heat, light, oxygen, and acids.[1][2] Oxidation is a major cause of degradation, leading to the formation of various byproducts and a loss of the parent compound.[1] The presence of metals can also catalyze degradation.[1]
Q2: What are the ideal short-term and long-term storage conditions for (+/-)-cryptoxanthin standards and samples?
A2: For long-term storage, it is recommended to store (+/-)-cryptoxanthin in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures, ideally -70°C.[3][4] For short-term storage, such as during experimental use, keeping the compound at 4°C in the dark is advisable.[5] Working standard solutions are generally stable for at least 6 months when stored at -70°C.[3][4]
Q3: How does the type of storage container and packaging material affect the stability of (+/-)-cryptoxanthin?
A3: The packaging material can significantly influence the degradation rate of cryptoxanthin.[5] It is best to use amber glass vials or other containers that protect the sample from light. The container should be sealed tightly to minimize exposure to oxygen. For sensitive samples, flushing the container with an inert gas before sealing is a good practice.
Q4: Is there a difference in stability between the free form and the esterified form of cryptoxanthin?
A4: Some studies suggest that xanthophyll esters, like those of cryptoxanthin, may exhibit greater stability during food processing and storage compared to their free forms.[6] However, other research indicates that esterification can reduce the photostability of β-cryptoxanthin.[7] The stability can be influenced by the specific acyl group in the ester.[7]
Troubleshooting Guides
Issue 1: Low or Disappearing Peak Area in HPLC Analysis
This is a common indication of cryptoxanthin degradation either before or during the analysis.
Possible Causes and Solutions:
-
Oxidative Degradation:
-
Photodegradation:
-
Solution: Protect your samples and standards from light at all stages. Use amber vials and cover sample trays on the autosampler. Minimize exposure to ambient light during preparation.
-
-
Thermal Degradation:
-
Solution: Keep samples and standards on ice or in a cooling rack during preparation. Use a cooled autosampler set to a low temperature (e.g., 4°C). Avoid prolonged exposure to room temperature. The degradation of β-cryptoxanthin follows first-order kinetics and is accelerated at higher temperatures.[9][10][11]
-
-
Acid-Catalyzed Degradation:
-
Solution: Ensure that all solvents and reagents are neutral or slightly basic. Avoid acidic conditions during extraction and analysis.
-
Issue 2: Appearance of Extra or "Ghost" Peaks in the Chromatogram
Unexpected peaks can be due to degradation products, contaminants, or carryover.
Possible Causes and Solutions:
-
Formation of Degradation Products:
-
Sample Matrix Interference:
-
Solution: Optimize your sample preparation method. This may include solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds from the matrix.
-
-
Column Contamination/Carryover:
-
Solution: Implement a robust column washing protocol between injections. A strong solvent, such as a high percentage of acetone (B3395972) or methyl tert-butyl ether (MTBE) in the mobile phase, can help remove strongly retained compounds.
-
Quantitative Data Summary
Table 1: Stability of β-Cryptoxanthin in Food Matrices under Different Storage Temperatures
| Food Matrix | Storage Temperature (°C) | Storage Duration (Months) | β-Cryptoxanthin Retention (%) | Reference |
| Orange | -20 | 13 | Stable | [3][4] |
| Orange | -70 | 13 | Stable | [3][4] |
| Cherry | -20 | 9.7 | Stable | [3][4] |
| Cherry | -70 | 9.7 | Stable | [3][4] |
| Peach | -20 | 5.7 | Stable | [3][4] |
| Peach | -70 | 5.7 | Stable | [3][4] |
| Biofortified Maize | 4 | 6 | High Retention | [5] |
| Biofortified Maize | 37 | 6 | Significant Decrease | [5] |
Table 2: Kinetic and Thermodynamic Parameters for Thermal Degradation of β-Cryptoxanthin
| System | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Light-induced model system | 25, 35, 45 | kβ-carotene > kβ-cryptoxanthin > klutein > kzeaxanthin | 33.9 | [9] |
| Virgin Olive Oil | Not specified | Lutein > β-cryptoxanthin | Not specified | [10][11][12] |
Experimental Protocols
Protocol 1: Preparation of (+/-)-Cryptoxanthin Working Standards
-
Stock Solution Preparation:
-
Accurately weigh a small amount of crystalline (+/-)-cryptoxanthin in a microcentrifuge tube.
-
Dissolve the standard in a known volume of a suitable solvent (e.g., tetrahydrofuran (B95107) or hexane) containing 0.1% BHT to create a concentrated stock solution.[8] Use an ultrasonic bath briefly to ensure complete dissolution.[8]
-
Determine the exact concentration of the stock solution spectrophotometrically using the appropriate extinction coefficient.
-
Store the stock solution in an amber vial at -70°C under nitrogen.
-
-
Working Solution Preparation:
-
On the day of analysis, allow the stock solution to come to room temperature.
-
Prepare serial dilutions of the stock solution using a mobile phase-like solvent (e.g., acetonitrile/methanol mixture) also containing 0.1% BHT.[8]
-
Keep the working solutions in an amber vial and on ice or in a cooled autosampler.
-
Protocol 2: Extraction of Cryptoxanthin from a Biological Matrix (Example: Orange Juice)
-
Sample Preparation:
-
Centrifuge the orange juice to pellet the pulp.
-
-
Extraction:
-
To a known volume of the supernatant, add an equal volume of ethanol (B145695) to precipitate proteins.
-
Vortex and centrifuge the mixture.
-
Extract the supernatant three times with hexane (B92381) or a hexane:ethyl acetate (B1210297) mixture.
-
Pool the organic extracts.
-
-
Washing and Drying:
-
Wash the pooled extract with water to remove any residual water-soluble components.
-
Dry the extract over anhydrous sodium sulfate.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen in a heated water bath (not exceeding 40°C).
-
Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.
-
Visualizations
Caption: Experimental Workflow for (+/-)-Cryptoxanthin Analysis.
Caption: Troubleshooting Logic for Low Peak Area.
References
- 1. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carotenoid stability in fruits, vegetables and working standards - effect of storage temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carotenoid stability and aroma retention during the post‐harvest storage of biofortified maize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal degradation kinetics of lutein, β-carotene and β-cryptoxanthin in virgin olive oils | CoLab [colab.ws]
- 11. Thermal degradation kinetics of lutein, β-carotene and β-cryptoxanthin in virgin olive oils [agris.fao.org]
- 12. researchgate.net [researchgate.net]
Improving the recovery of cryptoxanthin during sample extraction.
Technical Support Center: Cryptoxanthin Extraction
Welcome to the technical support center for cryptoxanthin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the recovery of cryptoxanthin during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of cryptoxanthin?
A1: The most critical factors include the choice of extraction solvent, the sample matrix, the need for saponification to hydrolyze cryptoxanthin esters, and the prevention of degradation from light, heat, and oxygen throughout the extraction process.
Q2: Which solvent system is best for extracting cryptoxanthin?
A2: Since cryptoxanthin is a moderately polar xanthophyll, a mixture of polar and non-polar solvents is generally most effective.[1][2] Acetone (B3395972), ethanol (B145695), and methanol (B129727) are good polar solvents for disrupting cell matrices and solubilizing xanthophylls, while hexane (B92381) or petroleum ether are effective for subsequent partitioning and extraction of the less polar carotenoids.[2] A common and effective combination is a mixture of hexane, acetone, and ethanol.[3] Methanol alone has been shown to result in poor recovery of less polar carotenoids like β-cryptoxanthin.[1]
Q3: Is saponification always necessary for cryptoxanthin extraction?
A3: Not always, but it is highly recommended for many sample types, especially fruits and vegetables. Cryptoxanthin often exists in an esterified form with fatty acids.[4] Saponification, which is alkaline hydrolysis, is necessary to break these ester bonds and free the cryptoxanthin, allowing for accurate quantification of the total cryptoxanthin content.[5] However, saponification can also lead to the degradation of carotenoids if not performed under optimal conditions, with potential losses of up to 12.6% for total carotenoids.[6]
Q4: How can I prevent the degradation of cryptoxanthin during extraction?
A4: Cryptoxanthin is susceptible to degradation from light, heat, and oxidation. To minimize degradation, it is crucial to:
-
Work under dim light or use amber-colored glassware.
-
Avoid high temperatures; use a rotary evaporator at a controlled low temperature (e.g., < 40°C) for solvent removal.
-
Purge storage containers with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Add antioxidants, such as butylated hydroxytoluene (BHT) or ethoxyquin, to the extraction solvents.
Q5: What is the optimal pH for cryptoxanthin extraction?
A5: Carotenoids are generally more stable in neutral to slightly alkaline conditions and are sensitive to acidic environments.[7][8] Acidic conditions can cause degradation. It is advisable to maintain a neutral pH during the extraction process, especially before and after saponification. One study on carrot juice showed that acidic conditions (pH 3-6) appeared to increase the measured total carotenoid content, possibly due to enhanced solubility, while neutral and slightly basic conditions (pH 7-8) reduced it.[7][9] However, for stability, avoiding strong acids is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low/No Cryptoxanthin Recovery | Incomplete cell lysis: The solvent is not effectively penetrating the sample matrix to release the cryptoxanthin. | - Ensure thorough homogenization or grinding of the sample to a fine powder to increase the surface area.- Consider pre-treating the sample, such as soaking in water, which has been shown to improve carotenoid extraction from cereal grains. |
| Inappropriate solvent system: The polarity of the solvent may not be suitable for cryptoxanthin. | - Use a combination of polar and non-polar solvents (e.g., hexane/acetone/ethanol).- For dry samples, pre-wetting with a small amount of water can enhance extraction with water-miscible solvents like acetone. | |
| Cryptoxanthin is in esterified form: Saponification was not performed or was incomplete, leading to poor recovery of total cryptoxanthin. | - Incorporate a saponification step after the initial extraction to hydrolyze the esters.- Optimize saponification conditions (KOH concentration, temperature, and time). | |
| Degradation of Cryptoxanthin (Low recovery, presence of unknown peaks in chromatogram) | Exposure to light, heat, or oxygen: Cryptoxanthin is unstable under these conditions. | - Work in a low-light environment and use amber glassware.- Maintain low temperatures throughout the process (e.g., use an ice bath during sonication, and a rotary evaporator below 40°C).- De-gas solvents and purge sample vials with nitrogen or argon. |
| Acidic conditions: The presence of acids can degrade cryptoxanthin. | - Neutralize any acidic reagents after use.- Ensure the final extract is at a neutral pH before storage or analysis. | |
| Co-extraction of Interfering Compounds (e.g., chlorophylls (B1240455), lipids) | Complex sample matrix: High concentrations of other pigments and lipids can interfere with analysis. | - Saponification is effective in removing chlorophylls and lipids by converting them to water-soluble soaps.[5]- Perform a liquid-liquid partitioning step (e.g., with hexane and aqueous methanol) to separate the non-polar cryptoxanthin from more polar impurities. |
| Inconsistent Results | Variability in sample preparation: Inconsistent grinding or homogenization leads to variable extraction efficiency. | - Standardize the sample preparation protocol to ensure uniformity between samples. |
| Instrumental variability: Fluctuations in HPLC performance. | - Regularly check the performance of the HPLC system, including pump pressure, detector lamp intensity, and column efficiency.- Use an internal standard to correct for variations in injection volume and detector response. |
Data on Cryptoxanthin Recovery
The recovery of cryptoxanthin is highly dependent on the extraction method and the sample matrix. Below are tables summarizing typical recovery rates for different extraction techniques.
Table 1: Comparison of Cryptoxanthin Recovery with Different Solvent Systems
| Solvent System | Matrix | Recovery Rate | Reference |
| Acetone | Avian Plasma | Good | [1] |
| Methanol | Avian Plasma | Poor for β-cryptoxanthin | [1] |
| Ethanol | Avian Plasma | Good | [1] |
| Ethanol + Hexane | Avian Plasma | Good | [1] |
| Ethanol + tert-Butyl Methyl Ether | Avian Plasma | Good | [1] |
| Hexane:Acetone:Ethanol (2:1:1 v/v/v) | Satsuma Mandarin | Effective for extraction | [3] |
Table 2: Recovery Rates of Carotenoids with Advanced Extraction Techniques
| Extraction Method | Analyte | Matrix | Recovery Rate | Reference |
| Ultrasound-Assisted Extraction (UAE) | Total Carotenoids | Pomegranate Peels | 93.8% | [10] |
| Supercritical Fluid Extraction (SFE) | β-Carotene | Pumpkin Peels | 88.2% | [11] |
| Supercritical Fluid Extraction (SFE) | α-Carotene | Various Vegetables | >95% | [11] |
| Pulsed Electric Field (PEF) | Total Carotenoids | R. glutinis | 80% | [10] |
| Enzyme-Assisted Extraction (EAE) | Total Carotenoids | Marigold | 97% | [10] |
Note: Data for specific cryptoxanthin recovery is limited; the table provides recovery rates for total carotenoids or other major carotenoids as an indication of method efficiency.
Experimental Protocols
Protocol 1: General Solvent Extraction of Cryptoxanthin
This protocol provides a general method for the extraction of cryptoxanthin from a solid sample matrix.
Materials:
-
Homogenizer or grinder
-
Centrifuge
-
Rotary evaporator
-
Extraction solvent: Hexane:Acetone:Ethanol (2:1:1, v/v/v) with 0.1% BHT
-
Sodium sulfate (B86663) (anhydrous)
-
Amber-colored glassware
Procedure:
-
Sample Preparation: Homogenize or grind the sample to a fine powder. For moist samples, lyophilization (freeze-drying) is recommended.
-
Extraction: a. Weigh approximately 1-5 g of the prepared sample into a centrifuge tube. b. Add 20 mL of the extraction solvent. c. Vortex vigorously for 1 minute and then sonicate in an ultrasonic bath for 20 minutes in the dark. d. Centrifuge at 5000 x g for 10 minutes at 4°C. e. Carefully collect the supernatant. f. Repeat the extraction process on the pellet two more times with fresh solvent.
-
Phase Separation and Washing: a. Combine all supernatants in a separatory funnel. b. Add an equal volume of distilled water and mix gently. c. Allow the layers to separate. The upper hexane layer will contain the carotenoids. d. Discard the lower aqueous layer. e. Wash the hexane layer twice with distilled water to remove residual polar solvents and water-soluble impurities.
-
Drying and Concentration: a. Pass the hexane extract through a column of anhydrous sodium sulfate to remove any remaining water. b. Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitution and Storage: a. Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., MTBE/methanol or the initial mobile phase for HPLC). b. Store the extract at -20°C or lower under nitrogen until analysis.
Protocol 2: Saponification of Cryptoxanthin Esters
This protocol is for the hydrolysis of cryptoxanthin esters to free cryptoxanthin.
Materials:
-
Methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 10% w/v)
-
Hexane or petroleum ether
-
Saturated sodium chloride (NaCl) solution
-
Water bath
Procedure:
-
Initial Extraction: Perform the solvent extraction as described in Protocol 1 and obtain the dried extract.
-
Saponification Reaction: a. Redissolve the dried extract in a small volume of ethanol or methanol. b. Add an equal volume of 10% methanolic KOH. c. Incubate the mixture in a water bath at room temperature (or slightly elevated, e.g., 40°C) for 2 to 4 hours, or overnight in the dark at room temperature, with occasional swirling. The reaction should be carried out under a nitrogen atmosphere.
-
Extraction of Free Cryptoxanthin: a. After saponification, transfer the mixture to a separatory funnel. b. Add an equal volume of hexane or petroleum ether and an equal volume of saturated NaCl solution. c. Shake gently to extract the free cryptoxanthin into the upper organic layer. d. Collect the upper layer and repeat the extraction of the aqueous layer twice more with fresh hexane.
-
Washing and Drying: a. Combine the hexane extracts and wash with distilled water until the washings are neutral (check with pH paper). b. Dry the hexane extract over anhydrous sodium sulfate.
-
Concentration and Storage: a. Evaporate the solvent and reconstitute as described in Protocol 1.
Protocol 3: HPLC Quantification of Cryptoxanthin
This protocol outlines a typical HPLC method for the quantification of cryptoxanthin.
Instrumentation and Conditions:
-
HPLC System: With a photodiode array (PDA) or UV-Vis detector.
-
Column: C30 column (e.g., 250 x 4.6 mm, 5 µm) is highly recommended for carotenoid separation. A C18 column can also be used.
-
Mobile Phase: A gradient of (A) Methanol/Methyl-tert-butyl ether (MTBE)/Water and (B) Methanol/MTBE is commonly used. A typical gradient might be:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 450 nm.[13]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of cryptoxanthin of known concentrations in the reconstitution solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify the cryptoxanthin peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of cryptoxanthin in the sample using the calibration curve.
Visualizations
Caption: Workflow for Cryptoxanthin Extraction and Analysis.
Caption: Troubleshooting Logic for Low Cryptoxanthin Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Comparison of 3 spectrophotometric methods for carotenoid determination in frequently consumed fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on the chemical stability of carotenoids in juice | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Supercritical Fluid Extraction of Carotenoids from Vegetable Waste Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
- 13. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cryptoxanthin Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak resolution during the chromatography of cryptoxanthin.
Troubleshooting Guides and FAQs
Question: Why am I observing poor peak resolution between cryptoxanthin and other carotenoids like zeaxanthin (B1683548) or lutein?
Answer: Poor peak resolution in carotenoid analysis is a common issue due to their structural similarities. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Column Selection: The choice of HPLC column is critical. While C18 columns are widely used, C30 columns often provide superior selectivity and resolution for carotenoid isomers.[1][2][3] The longer carbon chain of the C30 stationary phase allows for better shape selectivity, which is crucial for separating structurally similar carotenoids.
-
Mobile Phase Composition: The composition of the mobile phase significantly influences selectivity. A mobile phase containing solvents like methyl tert-butyl ether (MTBE) can improve the separation of complex carotenoid mixtures.[3] Gradient elution is often necessary to resolve a wide range of carotenoids with varying polarities.[3][4] An optimized gradient can significantly improve the separation of closely eluting peaks.
-
Temperature Control: Column temperature is a critical parameter affecting selectivity. Even small fluctuations in temperature can lead to significant changes in the chromatographic separation.[2][5] The optimal temperature can vary, but temperatures around 20°C or 30°C have been reported to provide good separation for some carotenoids.[4][5][6] It is crucial to maintain a constant and optimized temperature for reproducible results.
Question: My cryptoxanthin peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing in HPLC analysis of cryptoxanthin can be attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the surface of silica-based stationary phases can interact with the polar functional groups of cryptoxanthin, leading to peak tailing.[7] This can be mitigated by:
-
Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.[5][8]
-
Using an end-capped column where the residual silanol groups are deactivated.
-
-
Column Overload: Injecting an excessive amount of sample onto the column can lead to peak distortion, including tailing.[9][10] Try reducing the sample concentration or the injection volume.
-
Column Contamination: The accumulation of strongly retained compounds from previous injections can degrade column performance and cause peak tailing.[3][11] It is important to flush the column with a strong solvent after each analytical run or batch of samples.
-
Incompatible Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[6]
Question: I am observing peak fronting for my cryptoxanthin peak. What could be the issue?
Answer: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting, especially at high concentrations.[10] Diluting the sample is a recommended solution.
-
Low Column Temperature: Operating at a temperature that is too low can sometimes result in peak fronting. Optimizing the column temperature can help to achieve a more symmetrical peak shape.
-
Inappropriate Sample Solvent: Using a sample solvent that is too weak or immiscible with the mobile phase can cause distorted peak shapes, including fronting.[6]
Question: Is saponification a necessary step for cryptoxanthin analysis, and could it be affecting my peak resolution?
Answer: Saponification is a sample preparation step used to hydrolyze carotenoid esters and remove interfering substances like chlorophylls (B1240455) and fats.[12] While it can simplify the chromatogram, it can also lead to the degradation and isomerization of carotenoids if not performed carefully.[3]
-
When to consider saponification: If your sample matrix is complex and contains high levels of lipids or chlorophylls that interfere with the analysis, saponification can be beneficial.
-
When to avoid saponification: If you are interested in the native carotenoid profile, including the esterified forms, or if you are concerned about analyte degradation, it is best to avoid saponification. Modern chromatographic techniques, particularly with the use of C30 columns and optimized mobile phases, can often separate carotenoids from chlorophylls without the need for saponification.[3][6]
Data Presentation
Table 1: Effect of Column Temperature on Carotenoid Resolution
| Column Temperature (°C) | Resolution (R-value) between Zeaxanthin and Lutein |
| 25 | 1.47 |
| 30 | >1.5 (Optimal) |
Data compiled from multiple studies which indicate that while lower temperatures can sometimes offer better selectivity, an optimal temperature needs to be determined empirically. A resolution value (R) of ≥ 1.5 indicates complete separation.[4]
Table 2: Mobile Phase Optimization for Carotenoid Separation
| Mobile Phase Composition | Observation |
| Tetrahydrofuran–water | Co-elution of zeaxanthin, lutein, and capsanthin. |
| Acetone–water | Good separation of five major carotenoids.[4] |
| Methanol (B129727)/Water and Methyl-tert butyl ether (MTBE) | Effective in separating fifteen major carotenoids, including isomers.[6] |
Experimental Protocols
Protocol 1: General Carotenoid Extraction from Plant Material
This protocol provides a general guideline for extracting carotenoids from plant tissues.
-
Sample Preparation: Homogenize fresh or freeze-dried plant material into a fine powder.
-
Extraction:
-
To approximately 1 gram of the homogenized sample, add 10 mL of a solvent mixture such as acetone, ethanol, or a combination of methanol and ethyl acetate.[3] The choice of solvent will depend on the specific sample matrix and target carotenoids.
-
Add an antioxidant like butylated hydroxytoluene (BHT) (0.1%) to the extraction solvent to prevent degradation.
-
Vortex or sonicate the mixture for 10-15 minutes.
-
-
Centrifugation: Centrifuge the mixture and collect the supernatant. Repeat the extraction process with fresh solvent until the sample residue is colorless.
-
Phase Separation (if necessary): Combine the supernatants and add an equal volume of diethyl ether or petroleum ether and a 10% NaCl solution to facilitate phase separation. Collect the upper organic layer containing the carotenoids.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., mobile phase or a solvent compatible with the mobile phase) for HPLC analysis.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General experimental workflow for carotenoid extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. semanticscholar.org [semanticscholar.org]
Preventing degradation of cryptoxanthin during saponification.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of cryptoxanthin during saponification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cryptoxanthin detected post-saponification. | Oxidative Degradation: Cryptoxanthin is highly unsaturated and prone to oxidation, which is accelerated by heat, light, and the presence of oxygen.[1][2] | • Work under an inert atmosphere: Purge all solutions with nitrogen and conduct the saponification under a nitrogen blanket.[3][4] • Use antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) or pyrogallic acid to the extraction solvent and saponification mixture.[1][5] • Protect from light: Work in a dimly lit environment and use amber glassware or wrap containers in aluminum foil.[2][6] |
| Thermal Degradation: High temperatures significantly accelerate the rate of both oxidation and isomerization of carotenoids.[2][7][8][9] | • Optimize temperature and time: Use the lowest effective temperature and shortest possible time for saponification. For some matrices, saponification at room temperature overnight is effective.[1] For others, mild heating (e.g., 35°C for 10 minutes) may be optimal.[3] Avoid temperatures above 80°C.[10] | |
| Acid-induced Degradation: Acidic conditions can promote the isomerization and degradation of carotenoids.[2] | • Ensure alkaline conditions during saponification: Use a sufficient concentration of KOH. • Neutralize carefully: After saponification, neutralize the solution carefully and avoid overly acidic conditions during the extraction phase. Washing the organic layer with a neutral pH buffer or water is recommended.[1][3] | |
| Formation of Soap Micelles: During the workup, carotenoids can be trapped in soap micelles, leading to poor recovery from the aqueous phase. | • Add a buffer to prevent micelle formation: The addition of a phosphate (B84403) buffer to the saponified mixture before extraction can disrupt micelle formation and improve carotenoid recovery.[3][6] | |
| Inconsistent or poor recovery of cryptoxanthin. | Incomplete Saponification: Esterified cryptoxanthin may not be fully hydrolyzed, leading to inaccurate quantification of the total amount. | • Ensure adequate reagent concentration and time: Use a sufficient concentration of methanolic KOH (e.g., 10-15%).[1][3] The reaction time may need to be optimized for your specific sample matrix.[3][11] |
| Inefficient Extraction: The saponified cryptoxanthin may not be efficiently partitioned into the organic solvent. | • Choose an appropriate solvent system: A mixture of hexane (B92381) and a more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) can improve extraction efficiency.[3][6] • Perform multiple extractions: Repeat the extraction of the aqueous phase at least twice with fresh organic solvent to ensure complete recovery.[2] | |
| Presence of unexpected peaks in chromatogram. | Isomerization: Exposure to heat, light, or acid can cause the natural trans-isomer of cryptoxanthin to convert to cis-isomers, which have different retention times and spectral properties.[1][2] | • Follow all precautions for preventing degradation: Minimizing exposure to heat, light, and acid will also minimize isomerization.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is saponification necessary for cryptoxanthin analysis?
A1: Saponification is a crucial step in the analysis of cryptoxanthin in many biological matrices for two main reasons. Firstly, it hydrolyzes carotenoid esters, which are common in fruits and vegetables, to their free alcohol form, allowing for the quantification of total cryptoxanthin.[5] Secondly, it removes interfering lipids and chlorophylls (B1240455) that can co-extract with carotenoids and interfere with chromatographic analysis.[5]
Q2: What is the primary cause of cryptoxanthin degradation during saponification?
A2: The primary cause of degradation is oxidation.[1][2] Cryptoxanthin's long system of conjugated double bonds, which is responsible for its biological activity, is highly susceptible to attack by oxygen.[2] This process is significantly accelerated by exposure to heat, light, and acidic conditions.[1][2]
Q3: What is the optimal temperature and duration for saponification of cryptoxanthin?
A3: The optimal conditions depend on the sample matrix. For some samples, leaving the mixture overnight at room temperature in the dark is sufficient and gentle.[1] Other studies have found that a shorter time at a slightly elevated temperature (e.g., 35°C for 10 minutes) can yield high recovery.[3] It is generally recommended to avoid high temperatures.[1][10] Optimization for your specific sample type is recommended.
Q4: Can I use sodium hydroxide (B78521) (NaOH) instead of potassium hydroxide (KOH) for saponification?
A4: Yes, NaOH can be used for saponification. However, KOH is more commonly used in published protocols for carotenoid analysis.[10] The reaction kinetics may differ, so optimization of concentration, time, and temperature would be necessary.[12]
Q5: How can I confirm that saponification is complete?
A5: Complete saponification is indicated by the absence of cryptoxanthin esters in your chromatogram. If you have access to standards for cryptoxanthin esters, you can monitor their disappearance. In the absence of standards, consistent and reproducible results for total cryptoxanthin after a certain reaction time can suggest complete hydrolysis.
Q6: Is it necessary to use an antioxidant? If so, which one is best?
A6: Yes, using an antioxidant is highly recommended to prevent oxidative degradation.[4] Butylated hydroxytoluene (BHT) and pyrogallic acid are commonly used and effective antioxidants for this purpose.[1][5]
Quantitative Data on Carotenoid Recovery
The following table summarizes data on carotenoid recovery under different saponification conditions. While specific data for cryptoxanthin is limited, the data for other carotenoids can provide a useful guide.
| Carotenoid | Saponification Conditions | Matrix | Recovery (%) | Reference |
| β-Cryptoxanthin | 15% KOH in methanol (B129727), 10 min at 35°C, with phosphate buffer | Chili Fruit Extract | High (exact % not specified, but method improved recovery) | [3] |
| β-Carotene | 10% methanolic KOH, overnight at room temperature | General | Resistant to degradation | [1] |
| Lutein | 10% methanolic KOH, overnight at room temperature | General | Significant degradation | [4] |
| Lutein | 10% methanolic KOH, overnight at room temperature, under nitrogen | General | Insignificant degradation | [4] |
| Zeaxanthin | 10% methanolic KOH, overnight at room temperature | General | Significant degradation | [4] |
| Violaxanthin | 10% methanolic KOH, overnight at room temperature | General | Significant degradation | [4] |
| General Carotenoids | 15% KOH, 15 min at room temperature | Chlorophyll-containing foods | Average loss of 12.6 ± 0.9% | [13] |
Experimental Protocol: Saponification with Minimal Cryptoxanthin Degradation
This protocol is designed to minimize the degradation of cryptoxanthin during saponification.
Materials:
-
Sample extract containing cryptoxanthin
-
15% (w/v) Potassium Hydroxide (KOH) in methanol
-
Butylated Hydroxytoluene (BHT)
-
Hexane (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
2 M Phosphate buffer (pH 2)
-
0.1 M Phosphate buffer (pH 7)
-
Nitrogen gas
-
Amber glassware (e.g., vials, round-bottom flask, separatory funnel)
-
Orbital shaker
-
Centrifuge
Procedure:
-
Preparation:
-
Conduct all steps under dim light.
-
Prepare a 15% KOH in methanol solution.
-
Add 0.1% (w/v) BHT to the hexane/DCM extraction solvent (8:2, v/v).
-
Pre-cool all solvents and solutions on ice.
-
-
Saponification:
-
To your sample extract in an amber vial, add 1 mL of 15% methanolic KOH.
-
Purge the vial with nitrogen gas, seal tightly, and wrap with parafilm.
-
Place the vial on an orbital shaker at 100 rpm and incubate at 35°C for 10 minutes.[3]
-
-
Stopping the Reaction and Preventing Micelle Formation:
-
After incubation, immediately place the vial on ice to cool.
-
Add 3 mL of 2 M phosphate buffer (pH 2) to stop the reaction and adjust the final pH to approximately 3.[3]
-
Vortex the mixture for 10 seconds.
-
-
Extraction:
-
Add 10 mL of the hexane/DCM (8:2, v/v) extraction solution containing BHT to the mixture.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 3000 rpm for 2 minutes to separate the phases.[3]
-
Carefully transfer the upper organic layer to a clean amber tube.
-
Repeat the extraction of the lower aqueous layer twice more with 5 mL of the extraction solvent.
-
Combine all organic extracts.
-
-
Washing:
-
Wash the combined organic extract with 3 mL of 0.1 M phosphate buffer (pH 7).[3]
-
Vortex gently and centrifuge to separate the phases.
-
Discard the lower aqueous layer.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the organic extract under a gentle stream of nitrogen.
-
Immediately redissolve the dried cryptoxanthin residue in a known, small volume of your HPLC mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.
-
Flush the vial with nitrogen before sealing.
-
-
Storage:
-
Store the prepared sample at -20°C or lower and analyze by HPLC as soon as possible.
-
Visualizations
Caption: Factors contributing to cryptoxanthin degradation.
Caption: Workflow for minimizing cryptoxanthin degradation.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of the saponification step in the quantitative determination of carotenoids and provitamins A [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation kinetics of lutein, β-carotene and β-cryptoxanthin in virgin olive oils | CoLab [colab.ws]
- 8. Thermal degradation kinetics of lutein, β-carotene and β-cryptoxanthin in virgin olive oils [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing isomerization of cryptoxanthin during analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of cryptoxanthin during analytical procedures.
Troubleshooting Guides
This section addresses common issues encountered during cryptoxanthin analysis that may be related to isomerization.
| Problem | Possible Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC chromatogram | Isomerization of all-trans-cryptoxanthin to cis-isomers due to exposure to light, heat, or acid.[1][2] | • Work under dim or red light.[3] • Use amber-colored glassware or wrap containers in aluminum foil.[2] • Maintain low temperatures (e.g., 4°C) during all steps.[2] • Avoid acidic conditions; use a neutral or slightly basic extraction medium.[2] |
| Low recovery of cryptoxanthin | Degradation of cryptoxanthin, which can be accelerated by the same factors that cause isomerization. | • Add an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbyl palmitate, to all solvents.[4][5] • Store purified cryptoxanthin at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon).[2] • Evaporate solvents at temperatures below 40°C.[3] |
| Inconsistent quantification results | Isomerization can alter the molar absorptivity of cryptoxanthin, leading to inaccurate quantification if not accounted for. Different isomers may also have different stabilities. | • Use a C30 HPLC column, which is effective in separating carotenoid isomers.[6] • Identify and quantify individual isomers using appropriate standards if available. • Ensure consistent sample handling and analysis times to minimize variations in isomerization. |
| Peak tailing in HPLC chromatogram | Co-elution of degradation products with the main cryptoxanthin peak.[4] | • Optimize the HPLC mobile phase to improve the separation of cryptoxanthin from its degradation products. • Address the root causes of degradation (light, heat, oxygen) to minimize the formation of these impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause isomerization of cryptoxanthin?
A1: The primary factors that induce the isomerization of cryptoxanthin from its naturally occurring all-trans form to various cis-isomers are exposure to light, heat, and acidic conditions.[1][2] These factors provide the energy needed to overcome the activation barrier for the rotation around the carbon-carbon double bonds in the polyene chain of the molecule.[2]
Q2: How can I prevent cryptoxanthin isomerization during sample extraction?
A2: To minimize isomerization during extraction, it is crucial to work in a dimly lit environment or use amber-colored glassware to protect the sample from light.[2][3] All procedures should be carried out at low temperatures, for example, on ice or in a cold room.[2] The use of antioxidants, such as BHT, in the extraction solvents is also highly recommended to prevent oxidative degradation, which can occur alongside isomerization.[4] It is also advisable to avoid acidic conditions.[2]
Q3: What are the best practices for storing cryptoxanthin standards and samples?
A3: Cryptoxanthin standards and extracted samples should be stored at low temperatures, with -80°C being ideal, to minimize thermal degradation and isomerization.[2] They should be stored in amber vials under an inert atmosphere, such as nitrogen or argon, to protect against light and oxygen.[2] For stock solutions, using a solvent like tetrahydrofuran (B95107) (THF) with an added antioxidant can improve stability.[3]
Q4: Does the type of HPLC column affect the analysis of cryptoxanthin isomers?
A4: Yes, the choice of HPLC column is important. A C30 column is often preferred for the separation of carotenoid isomers, including those of cryptoxanthin, as it provides better resolution of these structurally similar molecules compared to a standard C18 column.[6]
Q5: Can isomerization affect the quantification of cryptoxanthin?
A5: Absolutely. The all-trans and cis-isomers of cryptoxanthin have different molar extinction coefficients. Therefore, the formation of cis-isomers will lead to an underestimation of the total cryptoxanthin content if the quantification is based solely on the peak of the all-trans-isomer. For accurate quantification, it is necessary to either separate and quantify each isomer individually or to use a method that converts all isomers to the all-trans form before analysis, though the latter can be challenging and may lead to degradation.
Experimental Protocols
General Protocol for Minimized Isomerization during Cryptoxanthin Extraction and HPLC Analysis
This protocol outlines the key steps to minimize the isomerization of cryptoxanthin during its extraction from a biological matrix and subsequent analysis by HPLC.
-
Sample Preparation:
-
Conduct all procedures under dim or red light.[3]
-
Pre-cool all glassware and solvents to 4°C.
-
If the sample is a solid, grind it to a fine powder under liquid nitrogen.
-
-
Extraction:
-
Use a suitable organic solvent or solvent mixture (e.g., hexane, acetone, ethanol) containing an antioxidant like 0.1% BHT.[4]
-
Perform the extraction at a low temperature (e.g., 4°C) with gentle agitation.
-
Minimize the extraction time to reduce exposure to potential degradation factors.
-
-
Saponification (Optional, for esterified cryptoxanthin):
-
If analyzing total cryptoxanthin from a source containing its esters, a saponification step may be necessary.
-
Perform saponification with a mild base (e.g., methanolic potassium hydroxide) at room temperature in the dark for a short period to minimize isomerization.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent under a stream of nitrogen gas at a temperature not exceeding 40°C.[3]
-
-
Reconstitution and HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase, also containing an antioxidant.
-
Use an HPLC system with a C30 column for optimal isomer separation.[6]
-
Maintain the column temperature at a controlled, moderate level (e.g., 30°C) to ensure reproducible chromatography without inducing further isomerization.[7]
-
Use a photodiode array (PDA) detector to identify isomers based on their characteristic absorption spectra.
-
Visualizations
Caption: Factors leading to the isomerization of all-trans-cryptoxanthin.
Caption: Recommended workflow to minimize cryptoxanthin isomerization.
References
- 1. Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glsciences.com [glsciences.com]
- 6. Purification and use of carotenoid standards to quantify cis-trans geometrical carotenoid isomers in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
Selecting an appropriate internal standard for cryptoxanthin analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate internal standard for cryptoxanthin analysis.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for accurate cryptoxanthin analysis?
An internal standard (IS) is crucial for accurate quantification in analytical chromatography, such as HPLC or LC-MS. It is a compound of known concentration added to samples, calibrators, and quality controls. The IS helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the results.[1][2][3] By comparing the analyte's response to the IS response, the effects of sample loss during extraction or variations in injection volume can be minimized.[2][3]
Q2: What are the key criteria for selecting an internal standard for cryptoxanthin analysis?
The ideal internal standard for cryptoxanthin analysis should possess the following characteristics:
-
Chemical Similarity: It should be structurally and chemically similar to cryptoxanthin to ensure comparable extraction efficiency and chromatographic behavior.[3]
-
Not Naturally Present: The selected compound must not be present in the biological matrix being analyzed.[3]
-
Chromatographic Resolution: It must be well-separated from cryptoxanthin and other components in the sample to avoid interference.[3]
-
Commercial Availability and Purity: The internal standard should be readily available in high purity.[4]
-
Stability: It should be stable throughout the entire analytical process.
Q3: What are some commonly used internal standards for cryptoxanthin analysis?
Several compounds have been successfully used as internal standards for the analysis of cryptoxanthin and other carotenoids. The most common choices include:
-
β-apo-8'-carotenal: This is a widely used internal standard for the analysis of various carotenoids, including cryptoxanthin, in different matrices like vegetables and processed foods.[5][6]
-
Decapreno-β-carotene: A C50 carotenoid that is not naturally occurring and has been successfully applied as an internal standard for hydrocarbon carotenoids.[4]
-
Echinenone: This keto-carotenoid has been utilized as an internal standard for the quantification of carotenoids in fruits.[7]
-
Stable Isotope-Labeled (SIL) Cryptoxanthin: A SIL analog of cryptoxanthin is the ideal internal standard as it has nearly identical chemical and physical properties. However, its availability and cost can be limiting factors.
Troubleshooting Guide
This guide addresses common issues encountered when using an internal standard for cryptoxanthin analysis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape of Internal Standard | Column overload, inappropriate injection solvent, or column degradation. | - Dilute the sample and re-inject.- Ensure the injection solvent is compatible with the mobile phase.- Use a guard column and/or replace the analytical column. |
| Variable Internal Standard Peak Area | Inconsistent addition of the internal standard, degradation of the internal standard, or instrument variability. | - Ensure precise and consistent addition of the internal standard to all samples and standards.- Prepare fresh internal standard stock solutions regularly and store them properly (protected from light and at low temperatures).- Check the autosampler for precision and the detector for stability. |
| Internal Standard Co-elutes with Cryptoxanthin or Other Matrix Components | Inappropriate chromatographic conditions (mobile phase, column, temperature). | - Optimize the mobile phase composition and gradient.- Try a different column chemistry (e.g., C30 instead of C18 for better carotenoid separation).- Adjust the column temperature to improve resolution.[5] |
| Low Recovery of Internal Standard | Inefficient extraction, degradation during sample preparation, or matrix effects in the ion source (for LC-MS). | - Optimize the extraction procedure (e.g., solvent type, extraction time, and temperature).- Add antioxidants (like BHT) to solvents to prevent degradation.[5]- For LC-MS, investigate and mitigate matrix effects by modifying the sample preparation or chromatographic conditions.[1] |
| Presence of Internal Standard in Blank Samples | Contamination of glassware, solvents, or the analytical system. | - Thoroughly clean all glassware.- Use fresh, high-purity solvents.- Run solvent blanks to identify and eliminate the source of contamination. |
Comparison of Potential Internal Standards
The following table summarizes the characteristics of commonly used internal standards for cryptoxanthin analysis. Quantitative performance data can vary significantly between laboratories and methods; therefore, it is essential to validate the chosen internal standard under specific experimental conditions.
| Internal Standard | Chemical Class | Key Advantages | Potential Disadvantages | Typical Application |
| β-apo-8'-carotenal | Apocarotenal | - Commercially available.- Structurally similar to carotenoids.- Widely used and well-documented.[5][6] | - May be present in some food samples.[6] | HPLC and LC-MS analysis of carotenoids in food and biological samples.[5][6] |
| Decapreno-β-carotene | C50 Carotenoid | - Not naturally occurring.- High purity is commercially available.- Behaves similarly to hydrocarbon carotenoids.[4] | - Less polar than cryptoxanthin, which may affect co-extraction. | HPLC analysis of hydrocarbon carotenoids.[4] |
| Echinenone | Keto-carotenoid | - Not typically found in human plasma or common food sources.- Similar polarity to some xanthophylls. | - Less structurally similar to cryptoxanthin compared to other options. | HPLC analysis of carotenoids in fruits.[7] |
| Stable Isotope-Labeled (SIL) Cryptoxanthin | Xanthophyll | - Ideal internal standard due to identical chemical and physical properties.- Corrects for all stages of sample handling and analysis most effectively.[1] | - High cost and limited commercial availability. | Gold standard for high-accuracy quantitative bioanalysis by LC-MS.[1] |
Experimental Protocols
Workflow for Selecting an Appropriate Internal Standard
The following diagram illustrates a logical workflow for selecting a suitable internal standard for your cryptoxanthin analysis.
Caption: A stepwise workflow for the selection of a suitable internal standard.
Detailed Protocol for Cryptoxanthin HPLC Analysis with an Internal Standard
This protocol provides a general framework for the analysis of cryptoxanthin in biological samples using an internal standard. Optimization will be required based on the specific sample matrix and instrumentation.
1. Reagents and Materials
-
Cryptoxanthin certified standard
-
Internal Standard (e.g., β-apo-8'-carotenal) certified standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, methyl-tert-butyl ether (MTBE), water)
-
Antioxidant (e.g., butylated hydroxytoluene - BHT)
-
Extraction solvents (e.g., hexane, ethyl acetate)
-
Reagents for saponification (if necessary, e.g., methanolic potassium hydroxide)
-
Amber vials to protect from light
2. Standard Solution Preparation
-
Prepare a stock solution of cryptoxanthin and the selected internal standard in a suitable solvent (e.g., ethanol (B145695) with 0.1% BHT).
-
From the stock solutions, prepare a series of working standard solutions containing a constant concentration of the internal standard and varying concentrations of cryptoxanthin.
3. Sample Preparation (Example: Human Plasma)
-
To an aliquot of plasma, add a known amount of the internal standard solution.
-
Perform protein precipitation by adding a solvent like ethanol or acetonitrile.
-
Extract the carotenoids using a suitable organic solvent (e.g., hexane:ethyl acetate (B1210297) mixture).
-
The extraction step should be repeated to ensure complete recovery.
-
The combined organic layers are evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for HPLC analysis.
4. HPLC Conditions
-
Column: C30 reversed-phase column is often recommended for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient of solvents such as methanol, MTBE, and water is commonly used.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV-Vis detector set at the maximum absorbance of cryptoxanthin (approximately 450 nm).[8]
-
Column Temperature: Maintained at a controlled temperature (e.g., 25-30°C) to ensure reproducible retention times.[8]
5. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of cryptoxanthin to the peak area of the internal standard against the concentration of cryptoxanthin.
-
Calculate the concentration of cryptoxanthin in the samples using the regression equation from the calibration curve.
This technical support guide provides a comprehensive overview of selecting and utilizing an internal standard for cryptoxanthin analysis. For specific applications, it is imperative to consult relevant scientific literature and perform thorough method validation.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. β-Carotene and β-apo-8′-carotenal contents in processed foods in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cryptoxanthin Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low sensitivity of cryptoxanthin detection in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low sensitivity when analyzing cryptoxanthin by MS?
A1: Low sensitivity in cryptoxanthin analysis is often multifactorial. The most common culprits include suboptimal ionization, matrix effects from complex sample compositions, and inadequate sample preparation. Cryptoxanthin, being a non-polar molecule, can exhibit poor ionization efficiency with certain techniques.[1][2][3]
Q2: Which ionization technique is best suited for cryptoxanthin analysis?
A2: Atmospheric Pressure Chemical Ionization (APCI) is frequently reported as a more robust and efficient ionization technique for carotenoids like cryptoxanthin compared to Electrospray Ionization (ESI).[1][4][5] APCI is generally better for less-polar compounds.[6][7] While ESI can be used, it may require specific mobile phase modifiers to enhance ionization.[4][8] Both positive and negative ion modes can be employed with APCI for cryptoxanthin detection.[2]
Q3: Can mobile phase composition affect the sensitivity of cryptoxanthin detection?
A3: Absolutely. The composition of the mobile phase significantly influences ionization efficiency. For instance, the addition of ammonium (B1175870) acetate (B1210297) and/or acetic acid to the mobile phase has been shown to improve the MS signal intensity for cryptoxanthin.[9][10] It is crucial to use volatile mobile phases and additives that are compatible with mass spectrometry.[11]
Q4: What are "matrix effects" and how do they impact cryptoxanthin analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[12][13] This can lead to either ion suppression (decreased sensitivity) or ion enhancement (artificially increased signal).[10] For cryptoxanthin, matrix effects are a common issue, especially in complex biological samples like plasma.[9][10] Thorough sample preparation is key to minimizing these effects.[14]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Detectable Peak
Possible Causes and Solutions:
-
Suboptimal Ionization Source:
-
Incorrect Instrument Parameters:
-
Low Sample Concentration:
-
Recommendation: Verify that the sample concentration is within the detection limits of your instrument.[3] If necessary, concentrate the sample extract.
-
-
Inefficient Sample Extraction:
Issue 2: Inconsistent and Irreproducible Results
Possible Causes and Solutions:
-
Significant Matrix Effects:
-
Analyte Degradation:
-
Inconsistent Mobile Phase Preparation:
Quantitative Data Summary
The following tables summarize key quantitative parameters for the MS detection of cryptoxanthin, compiled from various studies.
Table 1: Comparison of Ionization Techniques and Mobile Phase Additives
| Ionization Technique | Mobile Phase Additive | Effect on Signal Intensity | Reference |
| APCI | 0.7 g/L Ammonium Acetate + 0.1% Acetic Acid | Provided the best MS signal intensity for cryptoxanthin. | [9] |
| APCI | 0.4 g/L Ammonium Acetate | Enhanced MS signal intensity for carotenes. | [10] |
| ESI | Formic Acid | Selected to decrease signal suppression. | [17] |
| TurboISP (a form of ESI) | 0.1 M Ammonium Acetate | Increased ionization efficiency, especially at higher temperatures. | [19] |
Table 2: Reported MS/MS Parameters for Cryptoxanthin
| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 553 | 473 | Positive APCI | [10] |
| 553 | 429 | Positive APCI | [10] |
| 553.6 | Not specified | Positive APCI | [5] |
| 553 | 535 (loss of water) | Positive APCI | [2] |
Experimental Protocols
Protocol 1: Sample Preparation for Cryptoxanthin Analysis from Human Plasma
This protocol is adapted from a method developed for the determination of carotenoids in human plasma.[9]
-
Extraction:
-
To a 500 µL plasma sample, add an internal standard.
-
Perform a double liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of methanol (B129727) and methyl tert-butyl ether).
-
Vortex mix and centrifuge to separate the layers.
-
Collect the organic supernatant.
-
-
Solvent Evaporation:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Filter the reconstituted sample before injection into the LC-MS system.
-
Protocol 2: Optimized LC-MS/MS Method
This protocol is based on parameters found to enhance cryptoxanthin detection.
-
Liquid Chromatography:
-
Column: A C18 or C30 reversed-phase column is commonly used for carotenoid separation.[8][19]
-
Mobile Phase A: Methanol with 0.7 g/L ammonium acetate and 0.1% acetic acid.[9]
-
Mobile Phase B: A mixture of methyl tert-butyl ether and methanol (e.g., 80:20, v/v) with 0.7 g/L ammonium acetate and 0.1% acetic acid.[9]
-
Gradient: A linear gradient starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
-
Mass Spectrometry:
-
Ion Source: APCI operated in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the precursor ion (e.g., m/z 553) to a specific product ion (e.g., m/z 473).[10]
-
Optimization: Optimize declustering potential (DP) and collision energy (CE) to maximize the signal for the chosen MRM transition.
-
Visualizations
Caption: Experimental workflow for cryptoxanthin analysis.
Caption: Troubleshooting low sensitivity in cryptoxanthin MS detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carotenoid Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of column temperature on carotenoid isomer separation. Carotenoids are susceptible to thermal degradation and isomerization, making temperature a critical parameter in achieving accurate and reproducible HPLC results.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing column temperature on carotenoid separation?
Increasing column temperature generally leads to decreased retention times for carotenoids. However, its effect on resolution is not straightforward. For some carotenoid isomers, particularly certain cis-isomers of β-carotene, lower temperatures (e.g., 10-20°C) can significantly improve resolution.[1][2][3] Conversely, for other carotenoids like some (Z)-isomers of lycopene (B16060), higher temperatures (e.g., 30-35°C) may be necessary to achieve optimal separation.[4] It is crucial to optimize the temperature for the specific carotenoid isomers of interest.
Q2: How does column temperature affect the resolution of β-carotene isomers?
Lowering the column temperature often enhances the resolution of β-carotene isomers, especially on a C30 column. For instance, a resolution (Rs) of 1.5 between two β-carotene isomers was achieved at 10°C, while these peaks could not be separated at temperatures between 20°C and 40°C.[1][2] At 40°C, 15-cis-β-carotene and 13-cis-β-carotene have been observed to co-elute.[5]
Q3: Can higher temperatures be beneficial for separating any carotenoid isomers?
Yes, for certain carotenoid isomers, particularly some (Z)-isomers of lycopene, higher column temperatures can improve resolution.[4] While lower temperatures are generally favored for β-carotene, some lycopene isomers show better separation at 30°C and 35°C.[4] However, it's important to be aware that at 35°C, another (Z)-isomer of lycopene might co-elute with (E)-lycopene.[4]
Q4: What is the risk of thermal degradation and isomerization of carotenoids at elevated column temperatures?
Carotenoids are susceptible to thermal degradation and isomerization (the conversion from one isomer to another).[6][7] Temperatures above 30°C can increase the risk of on-column isomerization, potentially leading to inaccurate quantification of the isomers.[4] High temperatures, especially above 40-50°C, can cause significant decomposition of carotenoids.[8] Studies on thermal degradation kinetics have shown that the rate of degradation increases with temperature.[9][10]
Q5: Which type of column, C18 or C30, is more affected by temperature changes for carotenoid separation?
C30 columns, known for their high shape selectivity for hydrophobic, structurally related isomers, are particularly sensitive to temperature changes.[1][2][4] While C18 columns are widely used, C30 columns often provide superior separation for carotenoid isomers, and temperature optimization is a key factor in harnessing their full potential.[1][2][11]
Troubleshooting Guide
Problem 1: Poor resolution of critical carotenoid isomer pairs.
| Possible Cause | Suggested Solution |
| Suboptimal Column Temperature | Systematically evaluate a range of column temperatures. For β-carotene isomers, start with lower temperatures (e.g., 10°C, 15°C, 20°C).[1][2][3] For lycopene isomers, explore slightly higher temperatures (e.g., 25°C, 30°C, 35°C).[4] |
| Inappropriate Column Chemistry | For challenging isomer separations, a C30 column is often superior to a C18 column due to its enhanced shape selectivity.[1][2][11] |
| Mobile Phase Composition | Optimize the mobile phase composition. The use of modifiers like methyl tert-butyl ether (MTBE) can significantly impact selectivity.[2][4][11] |
Problem 2: Appearance of unexpected peaks or changes in peak ratios upon temperature modification.
| Possible Cause | Suggested Solution |
| On-Column Isomerization | This can occur at elevated temperatures. Try lowering the column temperature to below 30°C to minimize the risk of isomerization.[4] |
| Thermal Degradation | Carotenoids can degrade at higher temperatures, leading to the formation of new peaks.[8][9] Ensure the column temperature does not exceed the stability limits of your target analytes. Consider performing stability studies at different temperatures. |
| Sample Instability | Carotenoids are sensitive to light and oxygen.[6][8] Ensure proper sample handling and storage. Use amber vials and prepare samples fresh. The addition of an antioxidant like BHT to the sample solvent and mobile phase can help prevent degradation.[8][11] |
Problem 3: Drifting retention times.
| Possible Cause | Suggested Solution |
| Poor Temperature Control | Small fluctuations in ambient temperature can affect retention times, especially with sensitive separations.[12] Use a reliable column thermostat and ensure it is properly calibrated. |
| Column Equilibration | Ensure the column is fully equilibrated at the set temperature before starting the analysis. This is particularly important when changing the temperature between runs. |
Data Presentation
Table 1: Effect of Column Temperature on the Resolution of β-Carotene Isomers on a C30 Column.
| Temperature (°C) | Resolution (Rs) of Peak 2 and 3 | Observations | Reference |
| 10 | 1.5 | Best resolution achieved. | [1][2] |
| 20 | Not separated | Co-elution of peaks. Three small peaks observed between peaks 1 and 2. | [1][2] |
| 30 | Not separated | Co-elution of peaks. | [1][2] |
| 40 | Not separated | Co-elution of peaks. | [1][2] |
| 50 | - | Decreased retention time as expected. | [1][2] |
Table 2: Recommended Temperature Ranges for Separation of Different Carotenoids.
| Carotenoid Group | Recommended Temperature Range (°C) | Column Type | Rationale | Reference |
| β-Carotene Isomers | 10 - 20 | C30 | Lower temperatures improve resolution of cis-isomers. | [1][2][3] |
| Most Carotenoids (general screening) | 21 - 25 | C18 / C30 | A good starting point for method development, balancing resolution and analysis time.[4][12] | |
| Lycopene Isomers | 25 - 35 | C30 | Higher temperatures can improve the resolution of some (Z)-isomers. | [4] |
| Lutein and Zeaxanthin | ~21 | C18 | Lower temperatures provided the best selectivity in the studied case. | [12] |
Experimental Protocols
Protocol 1: Method for the Separation of all-trans-β-Carotene and its Iodine-Induced Isomers
This protocol is based on the methodology described by Fisher Scientific for the separation of β-carotene isomers using a C30 column.[1]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).
-
-
Column:
-
Acclaim C30, 5 µm, 4.6 x 150 mm.[1]
-
-
Mobile Phase:
-
A gradient of acetonitrile, methanol, and methyl tert-butyl ether (MTBE).
-
-
Gradient Conditions:
| Time (min) | % Acetonitrile | % Methanol | % MTBE |
| 0.0 | 40 | 55 | 5 |
| 10.0 | 40 | 30 | 30 |
| 20.0 | 40 | 5 | 55 |
| 20.1 | 40 | 55 | 5 |
| 25.0 | 40 | 55 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 450 nm
-
Sample Preparation (Iodine Induction of Isomers):
-
Prepare a 1 mg/mL solution of all-trans-β-carotene in hexane.
-
Prepare a 1 mg/mL solution of iodine in hexane.
-
To 1 mL of the β-carotene solution, add 100 µL of the iodine solution.
-
Expose the mixture to sunlight for a controlled period to induce isomerization.
-
Inject the resulting solution into the HPLC system.
-
Visualizations
Caption: Experimental workflow for the analysis of β-carotene isomers.
Caption: Troubleshooting logic for poor carotenoid isomer resolution.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of thermal degradation of carotenoids related to potential of mixture of wheat, cassava and sweet potato flours in baking products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Reducing analysis time for comprehensive carotenoid profiling.
Welcome to the technical support center for comprehensive carotenoid profiling. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce analysis time.
Frequently Asked Questions (FAQs)
Q1: My carotenoid recovery is low. What are the potential causes and solutions?
A1: Low carotenoid recovery can stem from several factors throughout the experimental workflow. Here are the most common issues and how to address them:
-
Incomplete Extraction: Carotenoids are lipophilic and often embedded within complex biological matrices.[1] The choice of extraction solvent and method is critical.
-
Solution: Employ a mixture of polar and non-polar solvents, such as hexane (B92381), acetone, and ethanol, to improve extraction efficiency.[1][2] For challenging matrices, consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) to enhance recovery and reduce solvent consumption.[3] Pulsed Electric Field (PEF) can also be used to improve the extraction of fat-soluble compounds from plant tissues.[2]
-
-
Carotenoid Degradation: Carotenoids are highly susceptible to degradation from light, heat, and oxygen.[4][5]
-
Solution: Protect samples from light at all stages by using amber vials or wrapping containers in aluminum foil.[1] Perform extractions at low temperatures to minimize thermal degradation.[5][6] The use of antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents can prevent oxidative degradation.[7] Blanketing samples and extracts with nitrogen or argon can also mitigate oxidation.[4]
-
-
Improper Sample Preparation: The physical state of the sample can significantly impact extraction efficiency.
Q2: I'm observing long analysis times with my HPLC method. How can I speed up my carotenoid profiling?
A2: Long analysis times are a common bottleneck in high-throughput carotenoid analysis. Several strategies can be employed to reduce run times without compromising separation quality:
-
Switch to Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (sub-2 µm), which allows for faster separations at higher pressures. This can significantly reduce analysis time compared to conventional HPLC.[8][9] UPLC has been shown to separate numerous carotenoids in less than 10 minutes.[8]
-
Optimize Chromatographic Conditions:
-
Column Choice: C30 columns are highly effective for separating carotenoid isomers but can lead to longer run times.[10][11] While C18 columns may offer faster analysis, they might not provide sufficient resolution for complex mixtures of isomers.[10] Core-shell columns can provide higher efficiency and faster separations than traditional fully porous particle columns.[4]
-
Mobile Phase Gradient: A well-optimized gradient elution can significantly shorten analysis time compared to isocratic methods. Experiment with different solvent compositions and gradient profiles to achieve the desired separation in the shortest time.[10]
-
Flow Rate and Temperature: Increasing the flow rate can reduce run time, but it may also decrease resolution. Column temperature is another critical parameter that can be optimized to improve separation efficiency and reduce analysis time.[10]
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase. It can offer very fast separations of hydrophobic compounds like carotenoids, often with shorter run times than HPLC.[12][13]
Q3: My chromatograms show poor peak shape (e.g., tailing, fronting, or broad peaks). What could be the problem?
A3: Poor peak shape in liquid chromatography can be caused by a variety of issues related to the sample, mobile phase, or column.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.[7]
-
-
Co-elution with Interfering Compounds: The sample matrix can contain compounds that co-elute with your target carotenoids, leading to distorted peaks.
-
Solution: Improve your sample cleanup procedure. A saponification step can be used to remove chlorophyll (B73375) and lipids from plant extracts.[1][5]
-
-
Secondary Interactions with the Stationary Phase: Interactions between the analytes and the silica (B1680970) support of the column can cause peak tailing.
-
Solution: Ensure your mobile phase is properly buffered if analyzing ionizable compounds. For carotenoids, which are generally neutral, this is less of a concern. However, ensure the column is well-conditioned.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[7]
-
Q4: I am having trouble identifying and quantifying specific carotenoid isomers. What techniques can I use?
A4: The presence of numerous geometric (cis/trans) isomers makes comprehensive carotenoid profiling challenging.[10]
-
High-Resolution Chromatography:
-
Mass Spectrometry (MS) Detection:
-
LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry provides high sensitivity and selectivity for carotenoid identification and quantification.[14][15] Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for carotenoids as it produces abundant molecular ions.[14][16] The fragmentation patterns obtained from MS/MS experiments can help to differentiate between isomers.[14]
-
-
Photodiode Array (PDA) Detection:
-
UV-Vis Spectra: A PDA detector provides UV-Vis spectra for each peak, which can aid in identification. The fine structure of the spectrum can provide clues about the chromophore system of the carotenoid, helping to distinguish between different classes of carotenoids.[17]
-
Troubleshooting Guides
Troubleshooting Poor Chromatographic Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting peaks | Inadequate separation power of the column. | Switch to a C30 column for better isomer separation.[10][11] Consider using a longer column or a column with a smaller particle size (UPLC).[8] |
| Sub-optimal mobile phase composition. | Optimize the mobile phase gradient. Experiment with different solvent mixtures (e.g., methanol, acetonitrile, methyl-tert-butyl ether).[4][10] | |
| Inappropriate column temperature. | Optimize the column temperature. Lower temperatures can sometimes improve selectivity for isomers.[10] | |
| Broad peaks | Extra-column band broadening. | Check for and minimize the length and diameter of all tubing between the injector and the detector. |
| Slow kinetics of mass transfer in the column. | Reduce the flow rate. Use a column with smaller particles. | |
| Sample degradation on the column. | Add antioxidants to the mobile phase. Ensure the samples are protected from light and heat during the analysis.[7] |
Troubleshooting Mass Spectrometry Detection Issues
| Symptom | Possible Cause | Suggested Solution |
| Low signal intensity | Inefficient ionization. | For carotenoids, APCI is generally more effective than Electrospray Ionization (ESI).[14][18] Optimize the APCI source parameters (e.g., vaporizer temperature, corona discharge current). |
| Ion suppression from the matrix. | Improve sample cleanup to remove interfering compounds. Dilute the sample. | |
| Unstable spray. | Check for clogs in the ion source. Ensure a stable and consistent flow of mobile phase. | |
| Inconsistent fragmentation | Fluctuating collision energy in MS/MS. | Optimize and stabilize the collision energy for each target analyte. |
| Presence of co-eluting compounds. | Improve chromatographic separation to ensure that only a single compound enters the mass spectrometer at any given time. |
Experimental Protocols
Protocol 1: General Carotenoid Extraction from Plant Tissues
This protocol provides a general framework for extracting carotenoids. Optimization may be required based on the specific sample matrix.[1]
-
Sample Preparation:
-
Freeze-dry the plant material to remove water.[1]
-
Grind the lyophilized sample into a fine powder using a mortar and pestle or a grinder.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of an extraction solvent mixture, such as hexane:acetone:ethanol (2:1:1 v/v/v).[1] Add 0.1% BHT (w/v) to the solvent to prevent oxidation.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture in the dark at 4°C for 30 minutes, with occasional vortexing.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet two more times, combining the supernatants.
-
-
Phase Separation and Washing:
-
Add 10 mL of a saturated NaCl solution to the combined supernatant and vortex.
-
Allow the phases to separate. The upper, colored phase contains the carotenoids.
-
Wash the organic phase twice with deionized water to remove residual polar solvents.
-
-
Drying and Reconstitution:
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., MTBE or the initial mobile phase) for HPLC or UPLC analysis.
-
Protocol 2: Saponification for Chlorophyll and Lipid Removal
This optional step can be performed after the initial extraction to simplify the chromatogram.[1][5]
-
After the initial extraction, evaporate the solvent under nitrogen.
-
Add 5 mL of 10% (w/v) methanolic KOH to the dried extract.
-
Incubate the mixture in the dark at room temperature for 2-4 hours or overnight.
-
Add 5 mL of water and 5 mL of hexane (or diethyl ether).
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic phase containing the carotenoids.
-
Repeat the extraction of the aqueous phase twice more with hexane.
-
Combine the organic phases and wash with water until the washings are neutral.
-
Proceed with the drying and reconstitution steps as described in Protocol 1.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Carotenoid Analysis
| Parameter | HPLC (C18 Column) | HPLC (C30 Column) | UPLC (C18 Column) | SFC |
| Typical Analysis Time | 20-60 min | 20-100 min[10][11] | < 10 min[8] | < 5 min |
| Resolution of Isomers | Moderate | Excellent[10] | Good | Good |
| Solvent Consumption | High | High | Low | Very Low |
| Throughput | Low | Low | High | High |
| Advantages | Widely available | Superior separation of geometric isomers | Fast, high resolution, low solvent use | Very fast, environmentally friendly |
| Disadvantages | Long analysis times | Long analysis times | Higher initial instrument cost | Requires specialized instrumentation |
Visualizations
Caption: General workflow for comprehensive carotenoid analysis.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Improving Carotenoid Extraction from Tomato Waste by Pulsed Electric Fields [frontiersin.org]
- 3. readersinsight.net [readersinsight.net]
- 4. mdpi.com [mdpi.com]
- 5. Chromatographic separation of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Is a single column separation sufficient for carotenoid analysis? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Trace Level Analysis of Cryptoxanthin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method validation for trace level analysis of β-cryptoxanthin.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace level analysis of β-cryptoxanthin?
A1: High-Performance Liquid Chromatography (HPLC) with Photo Diode Array (PDA) or UV detection is a widely used and robust method for the quantification of β-cryptoxanthin.[1][2][3][4] For higher sensitivity and selectivity, especially in complex matrices like plasma or serum, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often the preferred method.[5][6] LC-MS/MS offers lower limits of detection and quantification compared to HPLC-PDA.[5][6]
Q2: What are the critical parameters to evaluate during method validation for β-cryptoxanthin analysis?
A2: A comprehensive method validation should assess linearity, accuracy, precision, recovery, stability, limit of detection (LOD), and limit of quantification (LOQ).[1][4][5] For LC-MS/MS methods, it is also crucial to evaluate matrix effects, which can cause ion suppression or enhancement.[5][6][7]
Q3: Where can I obtain certified reference materials for β-cryptoxanthin?
A3: Certified reference materials are essential for accurate quantification. These can be purchased from various chemical and laboratory suppliers. Reputable sources include ChromaDex, FUJIFILM Wako Chemicals, and Carl ROTH.[8][9][10] It is important to obtain a certificate of analysis to confirm the purity and concentration of the standard.[10]
Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for β-cryptoxanthin?
A4: LOD and LOQ values are highly dependent on the analytical method and the sample matrix. For HPLC-PDA methods, LODs can range from 0.020 to 0.063 mg/L and LOQs from 0.067 to 0.209 mg/L.[1][4][11] LC-MS/MS methods offer significantly lower detection limits, with LODs reported between 0.001 and 0.422 µg/mL and LOQs from 0.003 to 1.406 µg/mL.[5]
Q5: How can I ensure the stability of β-cryptoxanthin during sample preparation and analysis?
A5: Cryptoxanthin, like other carotenoids, is susceptible to degradation from light, heat, and oxidation.[12][13] To ensure stability, samples should be protected from light by using amber-colored glassware or by wrapping containers in aluminum foil.[12] It is also recommended to perform extractions at low temperatures and to add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.[12] If storage is necessary, extracts should be kept under an inert gas (like nitrogen or argon) at -20°C or lower.[12][14]
Troubleshooting Guides
Low or Inconsistent Recovery
Q: I am experiencing low recovery of β-cryptoxanthin during sample extraction. What are the possible causes and solutions?
A: Low recovery is a common issue in carotenoid analysis. The cause often lies in the extraction procedure or sample matrix.
-
Inefficient Extraction Solvent: The choice of solvent is critical and depends on the sample matrix.[15] For non-polar carotenoids like β-cryptoxanthin, solvents such as hexane (B92381) are often used.[12] A mixture of polar and non-polar solvents (e.g., acetone (B3395972)/ether or methanol/ethyl acetate/petroleum ether) may be necessary for complex matrices to achieve optimal extraction.[1][15]
-
Insufficient Homogenization: Ensure the sample is thoroughly homogenized to allow the solvent to penetrate the matrix and extract the analyte.
-
Degradation During Extraction: Carotenoids are sensitive to light, heat, and oxidation.[12] Protect samples from light, work on ice or at reduced temperatures, and consider adding an antioxidant like BHT to your extraction solvent.[12]
-
Incomplete Phase Separation: During liquid-liquid extraction, ensure complete separation of the aqueous and organic layers. Centrifugation can aid in this process.
-
Repeated Extractions: A single extraction may not be sufficient. Performing multiple extractions with fresh solvent and pooling the extracts can significantly improve recovery.[16]
Q: I am observing a significant loss of β-cryptoxanthin during the saponification step. How can I mitigate this?
A: Saponification is used to remove interfering lipids but can lead to carotenoid degradation if not performed carefully.[12]
-
Exposure to Oxygen: Oxygen is a major cause of degradation during saponification. De-gas all solutions with nitrogen before use and maintain a nitrogen atmosphere during the procedure.[12]
-
High Temperature and Long Duration: Elevated temperatures and prolonged exposure to alkaline conditions can destroy carotenoids.[1] Optimize the saponification temperature and time for your specific sample matrix. For instance, studies have shown that temperatures above 50°C can lead to significant degradation.[1]
-
Incomplete Neutralization: After saponification, ensure the sample is completely neutralized before proceeding with the extraction. Residual alkali can cause further degradation.
Chromatography Issues (HPLC & LC-MS)
Q: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) for β-cryptoxanthin. What should I do?
A: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
-
Column Contamination: The column inlet or guard column may be contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: Over time, the stationary phase of the column can degrade. If flushing does not resolve the issue, the column may need to be replaced.
-
Co-elution: A co-eluting compound can interfere with the peak shape. Adjusting the mobile phase composition or gradient may improve separation.
Q: I am observing shifting retention times for β-cryptoxanthin. What could be the cause?
A: Consistent retention times are crucial for peak identification. Fluctuations can be caused by several factors.
-
Inconsistent Mobile Phase Composition: Ensure the mobile phase is properly mixed and degassed. For gradient elution, check the pump's proportioning valves.[17]
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature, as even small variations can affect retention times.[18]
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.
Mass Spectrometry (MS) Specific Issues
Q: I suspect ion suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I confirm and mitigate this?
A: Matrix effects are a significant challenge in LC-MS, where components of the sample matrix interfere with the ionization of the analyte.[7][19][20]
-
Confirmation: To assess matrix effects, compare the peak area of a standard in a pure solvent to the peak area of the same standard spiked into an extracted blank sample matrix. A lower area in the matrix indicates ion suppression, while a higher area suggests ion enhancement.[19]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatography to separate β-cryptoxanthin from co-eluting matrix components.[20]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the LOQ.
-
Quantitative Data Summary
Table 1: Typical Method Validation Parameters for Cryptoxanthin Analysis
| Parameter | HPLC-PDA | LC-MS/MS |
| Linearity (R²) | > 0.998[1][4][11] | > 0.99[2] |
| Accuracy/Recovery (%) | 83 - 107%[1] | 94 - 114%[2] |
| Intra-day Precision (%RSD) | < 1.5%[3][18] | < 11.4%[2] |
| Inter-day Precision (%RSD) | < 1.5%[18] | < 11.8%[2] |
Table 2: Comparison of LOD and LOQ values for β-Cryptoxanthin by Different Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-PDA | 0.020 - 0.063 mg/L | 0.067 - 0.209 mg/L | [1][4][11] |
| HPLC-DAD-APCI/MS | 0.1 ppm (µg/mL) | 0.33 ppm (µg/mL) | [1] |
| HPLC-MS/MS | 0.001 - 0.422 µg/mL | 0.003 - 1.406 µg/mL | [5] |
| HPLC-UV | 0.56 ng/mg | 1.87 ng/mg | [2] |
Experimental Protocols
Protocol 1: Sample Extraction from Human Plasma (LC-MS/MS)
This protocol is adapted from methods described for the analysis of carotenoids in human plasma.[5]
-
Sample Preparation: To 200 µL of human plasma in a centrifuge tube, add an internal standard.
-
Protein Precipitation: Add an appropriate volume of a protein precipitating agent (e.g., ethanol (B145695) or acetonitrile). Vortex thoroughly to mix.
-
Liquid-Liquid Extraction:
-
Add an extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for at least 1 minute to ensure thorough mixing.
-
Centrifuge to separate the layers.
-
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step on the remaining aqueous layer with a fresh aliquot of the extraction solvent to maximize recovery.[5]
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: HPLC-PDA Method for β-Cryptoxanthin Quantification
This protocol is based on a validated method for the simultaneous determination of several carotenoids.[1][3]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.
-
Column: A C18 or C30 reversed-phase column is typically used for carotenoid separation.
-
Mobile Phase: A gradient elution is often employed, using a mixture of solvents such as acetone and water, or methanol, methyl-tert-butyl ether (MTBE), and water.[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Column Temperature: Maintained at approximately 30°C to ensure reproducible retention times.[1][3][18]
-
Detection Wavelength: β-Cryptoxanthin has a maximum absorbance at around 450 nm, which is used for detection and quantification.[1]
-
Injection Volume: Typically 10-20 µL.
-
Quantification: A calibration curve is constructed by injecting standards of known concentrations and plotting the peak area against the concentration. The concentration of β-cryptoxanthin in the samples is then determined from this curve.
Visualizations
Caption: General Workflow for Cryptoxanthin Analysis
Caption: Troubleshooting Logic for Low Cryptoxanthin Recovery
Caption: Decision Tree for HPLC Troubleshooting
References
- 1. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products | MDPI [mdpi.com]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Carotenoids Reference Materials | LGC Standards [lgcstandards.com]
- 9. β-Cryptoxanthin Standards | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. β-Cryptoxanthin, 2 mg, CAS No. 472-70-8 | Comparative substances for TLC | Thin Layer Chromatography (TLC, HPTLC) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gtfch.org [gtfch.org]
- 20. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Inter-laboratory Comparison of Cryptoxanthin Analysis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the analysis of cryptoxanthin.
Data Presentation: Inter-laboratory Comparison of β-Cryptoxanthin in Human Serum
The following tables summarize the results from the inter-laboratory comparison exercise for the determination of β-cryptoxanthin in NIST Standard Reference Material (SRM) 968e, which consists of three levels of human serum with varying concentrations of fat-soluble vitamins and carotenoids.[1] These data are crucial for laboratories to validate their methods and ensure the accuracy of their results.
Table 1: Certified and Reference Values for Total β-Cryptoxanthin in NIST SRM 968e Human Serum
| Analyte | Level I (μg/L) | Level II (μg/L) | Level III (μg/L) |
| Total β-Cryptoxanthin | 85.3 ± 3.4 | 162.7 ± 3.2 | 269.8 ± 7.3 |
Values are presented as the certified value ± expanded uncertainty.
Table 2: Summary of Results from Different Analytical Approaches for Total β-Cryptoxanthin (μg/L)
| Analytical Approach | Level I | Level II | Level III |
| NIST Methods (Mean) | 85.3 | 162.7 | 269.8 |
| Interlaboratory Median | 86.2 | 163.5 | 273.0 |
| Overall Mean | 85.8 | 163.1 | 271.4 |
Experimental Protocols
Detailed methodologies for the key experiments in cryptoxanthin analysis are provided below. These protocols are based on established methods used in inter-laboratory comparison studies.
Protocol 1: Saponification and Liquid-Liquid Extraction of Cryptoxanthin from Human Serum/Plasma
This protocol describes a common method for extracting cryptoxanthin from biological matrices, which is often a necessary step to remove interfering fats and esters before chromatographic analysis.
Materials:
-
Human serum or plasma sample
-
Ethanol (B145695) (with 0.1% BHT - butylated hydroxytoluene)
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 60% w/v in water)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Pipette 1 mL of serum or plasma into a centrifuge tube.
-
Protein Precipitation: Add 1 mL of ethanol containing 0.1% BHT to the sample. Vortex for 30 seconds to precipitate proteins.
-
Saponification: Add 100 µL of KOH solution. Vortex for 30 seconds.
-
Incubation: Incubate the mixture in a 60°C water bath for 30 minutes to hydrolyze cryptoxanthin esters.
-
Cooling: After incubation, cool the tubes on ice for 5 minutes.
-
Extraction:
-
Add 2 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Collection of Supernatant: Carefully transfer the upper hexane layer to a clean tube.
-
Re-extraction: Repeat the extraction step (step 6 and 7) two more times, combining the hexane extracts.
-
Washing: Wash the combined hexane extracts with an equal volume of deionized water by vortexing for 1 minute and centrifuging for 5 minutes. Discard the lower aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: HPLC-PDA Analysis of Cryptoxanthin
This protocol outlines a typical High-Performance Liquid Chromatography with Photodiode Array detection method for the quantification of cryptoxanthin.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: A C18 or C30 reverse-phase column is recommended. C30 columns often provide better resolution for carotenoid isomers.
-
Mobile Phase: A common mobile phase is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 450 nm for cryptoxanthin.
-
Injection Volume: 20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards of β-cryptoxanthin of known concentrations. Inject the standards to generate a calibration curve.
-
Sample Analysis: Inject the reconstituted sample extracts.
-
Data Analysis: Identify the cryptoxanthin peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during cryptoxanthin analysis in a question-and-answer format.
Frequently Asked Questions (FAQs)
-
Q1: Why is saponification necessary for some samples?
-
A1: Saponification is the process of hydrolyzing esters with a base. In the context of cryptoxanthin analysis, it is used to break down cryptoxanthin esters into free cryptoxanthin and to remove interfering triglycerides (fats). This simplifies the chromatogram and allows for the quantification of total cryptoxanthin.
-
-
Q2: What is the purpose of adding an antioxidant like BHT during sample preparation?
-
A2: Cryptoxanthin, like other carotenoids, is susceptible to oxidation, which can lead to its degradation and result in artificially low measurements. Butylated hydroxytoluene (BHT) is an antioxidant that is added to the extraction solvents to protect cryptoxanthin from oxidative damage during the analytical process.
-
-
Q3: Which type of HPLC column is best for cryptoxanthin analysis?
-
A3: While traditional C18 columns can be used, C30 columns are often preferred for carotenoid analysis. The longer alkyl chains of C30 stationary phases provide better shape selectivity, which can improve the resolution of cryptoxanthin from other carotenoids and its isomers.
-
-
Q4: My cryptoxanthin peak is showing tailing. What could be the cause?
-
A4: Peak tailing can be caused by several factors, including interactions with active sites on the column, column contamination, or an inappropriate mobile phase pH. Ensure your column is in good condition, consider using a guard column, and make sure your mobile phase is properly prepared.
-
-
Q5: I am observing low recovery of cryptoxanthin. What are the potential reasons?
-
A5: Low recovery can be due to incomplete extraction, degradation of the analyte, or adsorption to surfaces. Ensure your extraction procedure is robust, protect your samples from light and heat, and use silanized glassware to minimize adsorption.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cryptoxanthin Peak | 1. Incomplete extraction. 2. Degradation of cryptoxanthin (light, heat, oxygen). 3. Incorrect detection wavelength. | 1. Optimize extraction solvent and procedure; ensure thorough mixing. 2. Work under subdued light, keep samples on ice, and use antioxidants (e.g., BHT). 3. Verify PDA detector is set to ~450 nm. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Column overload. | 1. Flush the column with a strong solvent or replace it. Use a guard column. 2. Reconstitute the sample in the initial mobile phase. 3. Dilute the sample or inject a smaller volume. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column thoroughly; if the issue persists, replace the column. |
| High Background Noise in Chromatogram | 1. Contaminated mobile phase or HPLC system. 2. Detector lamp failure. | 1. Use high-purity solvents and filter them. Flush the system. 2. Check the detector lamp's energy and replace it if necessary. |
| Interfering Peaks | 1. Co-elution with other sample components. 2. Insufficient saponification. | 1. Optimize the mobile phase gradient or switch to a more selective column (e.g., C30). 2. Ensure complete saponification to remove esters that may interfere. |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in cryptoxanthin analysis.
References
Technical Support Center: Quality Control for Carotenoid Analysis in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible analysis of carotenoids in biological samples.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding carotenoid analysis.
1. Q: What are the best practices for storing biological samples to prevent carotenoid degradation?
A: To ensure the stability of carotenoids, plasma samples should be protected from light and stored at low temperatures. All analytes are stable in plasma stored at -70°C for at least 28 months.[1][2] For storage up to five months, -20°C is sufficient.[1][2] However, for longer periods, storage at -70°C is recommended as significant degradation of carotenoids is observed at -20°C after 15 months.[1][2] It is also crucial to minimize freeze-thaw cycles, as repeated freezing and thawing can lead to a decrease in carotenoid levels.[3] Purging sample containers with nitrogen gas before freezing has not been shown to have a significant beneficial effect on stability.[1][2]
2. Q: When is saponification necessary in carotenoid analysis?
A: Saponification, or alkaline hydrolysis, is a step used to remove interfering lipids, chlorophylls, and to hydrolyze carotenoid esters to their free alcohol form. This can simplify the chromatogram and improve quantification.[4] It is particularly necessary for samples with high lipid content, like certain tissues or egg yolks, and for samples containing significant amounts of chlorophyll. However, saponification can also lead to the degradation of carotenoids, with losses of up to 50% for xanthophylls and 20-30% for β-carotene having been reported.[5] Therefore, the decision to saponify should be made based on the sample matrix and the specific carotenoids of interest.
3. Q: Should I use an internal or external standard for quantification?
A: Both internal and external standardization methods are used in carotenoid analysis. The choice depends on the complexity of the sample matrix and the potential for sample loss during preparation.
-
External Standardization: This method involves creating a calibration curve from a series of known concentrations of a standard. It is simpler but does not account for losses during sample preparation.[6]
-
Internal Standardization: In this method, a known amount of a compound (the internal standard) that is chemically similar to the analyte but not present in the sample is added at the beginning of the sample preparation.[7] This helps to correct for any losses that occur during extraction and analysis, thus improving the accuracy and precision of the results.[6][8] For complex biological matrices where sample loss is likely, the use of an internal standard is highly recommended.
4. Q: What type of HPLC column is best for separating carotenoid isomers?
A: C30 columns are highly recommended and widely used for the separation of carotenoid isomers.[9][10][11] The longer alkyl chain of the C30 stationary phase provides better shape selectivity for hydrophobic, structurally related isomers, which is crucial for resolving geometric (cis/trans) isomers of carotenoids like β-carotene and lycopene.[11] While C18 columns are also used, they often fail to provide adequate separation of these isomers.[11][12]
Troubleshooting Guides
Step-by-step solutions to common problems encountered during carotenoid analysis.
Sample Preparation and Extraction
| Problem | Potential Cause(s) | Solution(s) |
| Low carotenoid recovery | Incomplete extraction from the sample matrix. | - Ensure the sample is thoroughly homogenized. For solid samples, consider lyophilization (freeze-drying) to improve solvent penetration.[4]- Experiment with different extraction solvents or mixtures. A combination of polar and non-polar solvents (e.g., hexane (B92381), acetone, and ethanol) is often effective.[4][13] |
| Degradation during extraction. | - Protect samples from light by using amber vials or wrapping containers in aluminum foil.[13]- Perform extractions at low temperatures (e.g., on ice).- Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation.[13] | |
| Adsorption to surfaces. | - Carotenoids can adsorb to glass and plastic surfaces. Consider silanizing glassware to minimize this effect.[9] |
Saponification
| Problem | Potential Cause(s) | Solution(s) |
| Significant loss of carotenoids | Oxidative degradation due to exposure to air and high temperatures. | - De-gas all solutions with nitrogen before use and maintain a nitrogen atmosphere during the reaction.[13]- Optimize the saponification temperature and time. Higher temperatures require shorter reaction times. Avoid temperatures above 80°C to prevent isomerization.[14] |
| Micelle formation trapping carotenoids. | - The formation of soap during saponification can lead to the trapping of carotenoids in micelles, reducing recovery.[5][15] Adding a phosphate (B84403) buffer after saponification can help to break up these micelles and improve carotenoid recovery.[5][15] | |
| Incomplete saponification | Insufficient alkali concentration or reaction time. | - Ensure the concentration of the alkaline solution (e.g., methanolic KOH) is adequate for the amount of lipid in the sample.- Increase the reaction time or temperature, but monitor for carotenoid degradation. |
HPLC Analysis
| Problem | Potential Cause(s) | Solution(s) |
| Poor peak shape (tailing, fronting, or split peaks) | Secondary interactions with the stationary phase. | - For peak tailing with basic compounds, add a competing base like triethylamine (B128534) (TEA) to the mobile phase to block active silanol (B1196071) sites on the column.[9]- Ensure the sample solvent is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[16] |
| Column contamination or degradation. | - If all peaks are affected, the column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it to wash out contaminants. If the problem persists, the column may need to be replaced. | |
| Inconsistent retention times | Changes in mobile phase composition. | - Ensure the mobile phase is well-mixed and degassed. Evaporation of volatile organic solvents can alter the composition over time.- Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[9] |
| Pump issues. | - Check for leaks in the pump and ensure a consistent flow rate. Pressure fluctuations can indicate air bubbles in the system, which should be purged.[17] | |
| Poor resolution of isomers | Sub-optimal chromatographic conditions. | - Use a C30 column for better separation of carotenoid isomers.[9][10][11]- Optimize the mobile phase composition and gradient. Using solvents like methyl tert-butyl ether (MTBE) can improve selectivity.[9]- Adjust the column temperature. Lower temperatures can sometimes improve resolution, but the optimal temperature will depend on the specific carotenoids and column.[11][18] |
Quantitative Data Summary
Table 1: Stability of Carotenoids in Human Plasma/Serum Under Various Storage Conditions
| Carotenoid | Storage Temperature | Duration | Stability/Percent Change |
| All analytes | Room Temperature (in dark) | 24 hours | No significant difference compared to immediate freezing.[1] |
| All analytes | -70°C | 28 months | Stable.[1][2] |
| All analytes | -20°C | 5 months | Stable.[1][2] |
| Carotenoids | -20°C | 15 months | Significant decrease in concentration.[1][2] |
| Serum Carotene | 4°C (dark or light) | 14 days | Stable.[3] |
| Serum Carotene | Room Temperature (dark) | 7 days | Acceptable stability.[3] |
| Serum Carotene | Room Temperature (light) | 3 days | Acceptable stability.[3] |
| Serum Carotene | Room Temperature (light) | 10 days | 24.5% decrease.[3] |
| Serum Carotene | Repeated freeze-thaw cycles (-70°C) | Per cycle | <1% change.[3] |
Table 2: HPLC Method Validation Parameters for Common Carotenoids
| Carotenoid | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity Range (µg/mL) | Recovery (%) |
| Lutein | 0.001 - 0.08 | 0.003 - 0.27 | 0.05 - 1 | 92.3 - 105.5 |
| Zeaxanthin | 0.422 | 1.406 | 0.5 - 10 | - |
| β-Cryptoxanthin | - | - | - | - |
| Lycopene | - | - | 5 - 100 | - |
| α-Carotene | - | - | - | - |
| β-Carotene | 0.08 | 0.27 | 0.1 - 2 | 100.1 - 107.5 |
Data compiled from multiple sources with varying methodologies.[19][20][21][22]
Experimental Protocols
Protocol 1: Carotenoid Extraction from Human Plasma
This protocol is a general guideline for the extraction of carotenoids from plasma or serum.
-
Sample Preparation: Thaw frozen plasma or serum samples at room temperature in the dark.
-
Protein Precipitation: To 0.5 mL of plasma, add 1.0 mL of ethanol (B145695) containing an antioxidant such as 0.1% BHT. Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Liquid-Liquid Extraction: Add 2.0 mL of an extraction solvent (e.g., hexane or a hexane/diethyl ether mixture). Vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at approximately 1000 x g for 5 minutes at 4°C to separate the layers.
-
Collection of Supernatant: Carefully transfer the upper organic layer containing the carotenoids to a clean tube.
-
Repeat Extraction: Repeat the extraction step (steps 3-5) on the remaining aqueous layer at least two more times to ensure complete extraction. Combine all organic extracts.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known, small volume of a solvent compatible with the HPLC mobile phase (e.g., a mixture of methanol (B129727) and methyl tert-butyl ether). The sample is now ready for HPLC analysis.[4][23]
Protocol 2: Saponification of Carotenoid Esters
This protocol is for the hydrolysis of carotenoid esters in a dried sample extract.
-
Reconstitute Extract: Dissolve the dried carotenoid extract in a small volume of ethanol or another suitable solvent.
-
Add Alkaline Solution: Add an equal volume of a freshly prepared 10% (w/v) potassium hydroxide (B78521) (KOH) in methanol solution.
-
Incubation: Incubate the mixture in a shaking water bath in the dark. The temperature and duration will need to be optimized for the specific sample matrix, but a common starting point is 60°C for 30-60 minutes.[14]
-
Neutralization and Extraction: After saponification, cool the sample and add an equal volume of deionized water. Extract the non-saponifiable components (including the free carotenoids) by adding a non-polar solvent like hexane or diethyl ether. Mix thoroughly and allow the layers to separate.
-
Washing: Collect the upper organic layer and wash it several times with deionized water until the aqueous layer is neutral to pH paper. This removes any residual alkali.
-
Drying and Reconstitution: Dry the washed organic layer over anhydrous sodium sulfate, then evaporate the solvent under nitrogen. Reconstitute the final extract in the HPLC mobile phase for analysis.
Visualizations
Experimental Workflow for Carotenoid Analysis
Caption: Experimental workflow for carotenoid analysis in biological samples.
Troubleshooting HPLC Peak Shape Issues
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
References
- 1. Effects of storage and handling conditions on concentrations of individual carotenoids, retinol, and tocopherol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Response surface optimization of ultrasonic‐assisted extraction of carotenoids from oil palm (Elaeis guineensis Jacq.) fronds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bvchroma.com [bvchroma.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Lutein and β-Carotene in Infant Formula and Adult Nutritionals by Ultra-High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Cryptoxanthin Quantification in Food Matrices
High-Performance Liquid Chromatography (HPLC) stands as a precise and widely adopted technique for the analysis of individual carotenoids, such as β-cryptoxanthin, in various food products. The validation of these methods is critical to ensure data accuracy and reliability for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of several validated HPLC methods for the determination of β-cryptoxanthin in different food matrices, supported by experimental data and detailed protocols.
Performance Comparison of Validated HPLC Methods
The efficacy of an HPLC method is determined by several key validation parameters. The following tables summarize the performance of different methods applied to various food matrices.
Table 1: Chromatographic Conditions and Performance for β-Cryptoxanthin Analysis
| Parameter | Method 1: Chili Peppers[1][2][3] | Method 2: Buah Merah Oil[4] | Method 3: Cereals (Normal-Phase)[5] | Method 4: Mandarin Orange[6] |
| HPLC Column | Reversed-Phase (C18 or similar) | Handy ODS (150x4.6mm) & Develosil Combi-RP-5 (50x4.6mm) | Kromasil Phenomenex Si (250x4.6mm, 5µm) | Shim-pack GIS-HP C18 (150x3.0mm, 3µm) |
| Mobile Phase | Acetone/Water Gradient | Acetonitrile (B52724)/Methanol/Ethyl Acetate (B1210297) (68:23:9, v/v/v) | n-hexane/Isopropyl Alcohol (95:5, v/v) | Methanol/Chloroform (96:4, v/v) with 0.12mM ascorbyl palmitate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection λ | 450 nm | 450 nm | Not Specified (450 nm is typical) | 455 nm |
| Column Temp. | 30 °C | Not Specified | Not Specified | 40 °C |
| Linearity | R² > 0.998 | r ≥ 0.999 | Not Available | Linear from 0.25-2 µg/mL |
Table 2: Validation Parameters for β-Cryptoxanthin Quantification
| Parameter | Method 1: Chili Peppers[1][7] | Method 2: Buah Merah Oil[4] | Method 3: Cereals[5] | Method 4: Mandarin Orange[6] |
| LOD | 0.020 - 0.063 mg/L | 0.36 - 1.14 ng/mg | Not Available | Not Available |
| LOQ | 0.067 - 0.209 mg/L | 1.20 - 3.81 ng/mg | Not Available | Not Available |
| Recovery | Not Specified | 93.9 - 114.0% | Not Available | Not Available |
| Precision (Intra-day RSD) | 0.08 - 2.27% | < 11.4% | Not Available | Not Available |
| Precision (Inter-day RSD) | 0.89 - 7.54% | < 11.8% | Not Available | Not Available |
*Values represent the range for all carotenoids analyzed in the study, including β-cryptoxanthin.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods.
Method 1: Analysis in Chili Peppers and Products[1][2]
-
Sample Preparation (Saponification and Extraction):
-
Homogenize the sample.
-
Carotenoids are extracted from the sample matrix, often using a solvent like acetone.
-
To remove interfering lipids and chlorophylls, the extract is saponified with an alkaline solution (e.g., potassium hydroxide).[1][2] This step is typically performed at an elevated temperature (e.g., 40 °C) for a specific duration (e.g., 20 minutes).[2]
-
The saponified mixture is then subjected to liquid-liquid extraction using a nonpolar solvent.
-
The organic layer containing the carotenoids is collected and evaporated to dryness.
-
The residue is redissolved in a suitable solvent for HPLC injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is used with Acetone (Solvent A) and Water (Solvent B).[1] The gradient is programmed as follows: 0–5 min, 75% A; 5–10 min, 75–95% A; 10–17 min, 95% A; 17–22 min, 95–100% A; 22–27 min, 100–75% A.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: PDA detector set at 450 nm.[1]
-
Injection Volume: 10 μL.[1]
-
Method 2: Analysis in Buah Merah Oil[4]
-
Sample Preparation (Saponification and Extraction):
-
The oil sample undergoes saponification with a 13.5 M potassium hydroxide (B78521) (KOH) solution to hydrolyze triglycerides and carotenoid esters.[4]
-
A liquid-liquid extraction is performed to isolate the carotenoids.[4]
-
The extract is evaporated to dryness using a centrifugal evaporator.
-
The residue is reconstituted with 400 μL of acetonitrile (CH3CN) and filtered through a 0.45 µm membrane filter before injection.[4]
-
-
HPLC Analysis:
-
Column: A dual-column system is employed, combining a Handy ODS (150×4.6 mm, i.d.) and a Develosil Combi-RP-5 (50×4.6 mm, i.d.) connected via a 3-port switching valve for enhanced separation.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile/methanol/ethyl acetate (68:23:9, v/v/v) is used.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector set at 450 nm.
-
Injection Volume: 20 μL.[4]
-
Method 4: Analysis in Mandarin Orange[6]
-
Sample Preparation (Saponification and Extraction):
-
Homogenization: Peel the mandarin orange and pulverize the flesh.
-
Saponification: Weigh approximately 2g of the homogenized sample, add 15 mL of 30 g/L pyrogallol-ethanol and 10g of sodium sulfate. Add 1.0 mL of 60% KOH solution and place in a 70°C water bath for 30 minutes. Cool to room temperature.
-
Extraction: Perform solvent extraction and centrifuge to separate the layers.
-
Evaporation & Reconstitution: Evaporate the organic layer to dryness. Reconstitute the sample in 10 mL of ethanol (B145695) and filter with a 0.22 μm PTFE filter.
-
-
HPLC Analysis:
-
Column: Shim-packTM GIS-HP C18 (150 × 3.0 mm, 3 µm).
-
Mobile Phase: Isocratic elution with a methanol-chloroform mixture (96/4, v/v) containing 0.12 mM ascorbyl palmitate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: 455 nm.
-
Injection Volume: 10 µL.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the validation of an HPLC method for cryptoxanthin analysis in food matrices.
Caption: Generalized workflow for HPLC method validation of cryptoxanthin in food.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Potential of Cryptoxanthin and Zeaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant potential of two prominent xanthophyll carotenoids: cryptoxanthin and zeaxanthin (B1683548). This document summarizes quantitative data from experimental studies, outlines the methodologies of key assays, and visualizes relevant biological pathways and experimental workflows to support research and development efforts in the fields of nutrition, pharmacology, and antioxidant therapeutics.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of cryptoxanthin and zeaxanthin has been evaluated using various in vitro assays. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of a compound to scavenge the ABTS radical cation, is a commonly used method. The following table summarizes the TEAC values for cryptoxanthin and zeaxanthin from a comparative study, providing a direct assessment of their relative antioxidant potential.
| Carotenoid | TEAC (mM) |
| β-Cryptoxanthin | ~2.5 |
| Zeaxanthin | 1.4 |
Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) values for β-cryptoxanthin and zeaxanthin. Data sourced from a study evaluating the abilities of various carotenoids to scavenge the ABTS•+ radical cation. A higher TEAC value indicates greater antioxidant activity.
The data indicates that under the conditions of the ABTS assay, β-cryptoxanthin exhibits a significantly higher antioxidant capacity than zeaxanthin[1]. The presence of a single hydroxyl group in the β-ring of β-cryptoxanthin does not diminish its ability to scavenge the ABTS radical cation as much as the presence of hydroxyl groups on both β-rings in zeaxanthin[1].
Mechanistic Insights: Activation of the Nrf2 Signaling Pathway
Both cryptoxanthin and zeaxanthin exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like cryptoxanthin and zeaxanthin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Studies have shown that both β-cryptoxanthin and zeaxanthin can activate the Nrf2/HO-1 signaling pathway, thereby enhancing the cell's intrinsic antioxidant capacity. For instance, β-cryptoxanthin has been demonstrated to promote Nrf2 nuclear expression and maintain mitochondrial function in the face of oxidative stress. Similarly, zeaxanthin has been shown to promote the nuclear translocation of Nrf2 and induce the expression of phase II detoxification enzymes.
Experimental Protocols
The following sections detail the methodologies for common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). This solution is light-sensitive and should be freshly prepared and kept in the dark.
-
Dilute the stock solution to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
-
Sample Preparation:
-
Dissolve the test compounds (cryptoxanthin, zeaxanthin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent to prepare a series of concentrations.
-
-
Assay Procedure:
-
Add a specific volume of the test sample or standard to a cuvette or microplate well.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS and a solution of an oxidizing agent (e.g., potassium persulfate).
-
Mix the ABTS and oxidizing agent solutions to generate the ABTS•+ radical cation. This solution needs to be incubated in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare various concentrations of the test compounds (cryptoxanthin, zeaxanthin) and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
Conclusion
Both cryptoxanthin and zeaxanthin are potent xanthophyll antioxidants with significant potential for applications in health and wellness. While direct radical scavenging assays, such as the ABTS assay, indicate that β-cryptoxanthin has a higher antioxidant capacity in vitro, both carotenoids contribute to cellular antioxidant defense through the activation of the Nrf2 signaling pathway. The choice between these two compounds for specific applications may depend on various factors, including their bioavailability, tissue-specific accumulation, and the specific oxidative stressors being targeted. Further research, including cellular and in vivo studies, is warranted to fully elucidate the comparative antioxidant efficacy of cryptoxanthin and zeaxanthin in biological systems.
References
The Dichotomy of (+/-)-Cryptoxanthin's Efficacy: A Comparative Guide for Researchers
An objective analysis of the experimental data reveals a nuanced picture of (+/-)-cryptoxanthin's effectiveness, with notable differences observed between controlled in vitro environments and complex in vivo systems. This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this promising carotenoid.
Quantitative Efficacy: A Tale of Two Systems
The biological activity of (+/-)-cryptoxanthin exhibits significant variability when transitioning from laboratory cell cultures to whole-organism models. While in vitro studies often demonstrate potent effects at micromolar concentrations, the corresponding in vivo efficacy, though significant, can be influenced by factors such as bioavailability, metabolism, and interactions with complex biological systems.
Anti-Cancer Activity
In vitro, (+/-)-cryptoxanthin has demonstrated notable cytotoxic and anti-proliferative effects against a range of cancer cell lines. For instance, in human cervical carcinoma (HeLa) cells, it induced apoptosis with IC50 values of 4.5 µM and 3.7 µM after 24 and 48 hours of treatment, respectively[1]. Similarly, in human colon cancer cell lines such as HCT116 and SW480, (+/-)-cryptoxanthin has been shown to inhibit proliferation and enhance the anti-tumoral activity of chemotherapeutic agents like oxaliplatin[2][3][4].
In vivo studies corroborate these anti-cancer properties, albeit with different metrics. In a mouse model of nicotine-derived nitrosamine (B1359907) ketone (NNK)-induced lung tumorigenesis, dietary supplementation with (+/-)-cryptoxanthin resulted in a significant 50% to 60% reduction in the number of lung tumors compared to the control group. This effect was observed at dietary concentrations of 1 and 10 mg/kg, which are physiologically relevant to human consumption.[2][5]
| Parameter | In Vitro System | In Vivo System | Reference |
| Model | Human Cervical Carcinoma (HeLa) Cells | A/J Mice with NNK-induced Lung Tumors | [1][2][5] |
| Endpoint | Cell Viability (IC50) | Tumor Multiplicity | [1][2][5] |
| Result | 4.5 µM (24h), 3.7 µM (48h) | 50-60% reduction | [1][2][5] |
| Model | Human Colon Cancer (HCT116, SW480) Cells | Ferret Model of Cigarette Smoke-Induced Lung Inflammation | [2][3][4][6] |
| Endpoint | Inhibition of Proliferation | Reduction of Inflammatory Markers (TNF-α, NF-κB, AP-1) | [2][3][4][6] |
| Result | Dose-dependent inhibition | Significant reduction | [2][3][4][6] |
Anti-Inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant effects of (+/-)-cryptoxanthin are also well-documented in both settings. In vitro, it has been shown to suppress the expression of pro-inflammatory cytokines and matrix metalloproteinases in human oral mucosal keratinocytes stimulated with 5-fluorouracil. Furthermore, in human renal tubular epithelial (HK-2) cells, (+/-)-cryptoxanthin pretreatment was found to attenuate hydrogen peroxide-induced oxidative stress and cellular senescence[7][8]. This protective effect is linked to its ability to promote the nuclear translocation of Nrf2, a key regulator of the antioxidant response[7][8][9][10].
In vivo, these antioxidant and anti-inflammatory actions translate to tangible protective effects. In a ferret model, supplementation with (+/-)-cryptoxanthin significantly mitigated cigarette smoke-induced lung inflammation, oxidative DNA damage, and squamous metaplasia[6]. This was associated with a reduction in the activation of the pro-inflammatory transcription factors NF-κB and AP-1[2][6]. Similarly, in a mouse model of diabetic kidney disease, oral administration of (+/-)-cryptoxanthin alleviated oxidative stress and mitochondrial dysfunction in podocytes[9][11].
| Parameter | In Vitro System | In Vivo System | Reference |
| Model | Human Oral Mucosal Keratinocytes | Ferret Model of Cigarette Smoke-Induced Lung Inflammation | [6] |
| Endpoint | Inhibition of Pro-inflammatory Cytokine Expression | Reduction of Lung Inflammation and Oxidative Damage | [6] |
| Result | Significant suppression | Dose-dependent reduction | [6] |
| Model | Human Renal Tubular Epithelial (HK-2) Cells | db/db Mice (Diabetic Kidney Disease Model) | [8][9] |
| Endpoint | Attenuation of Oxidative Stress and Senescence | Alleviation of Glomerular Oxidative Stress and Podocyte Injury | [8][9] |
| Result | Significant protection via Nrf2 activation | Reversal of glomerular mesangial matrix expansion and reduced proteinuria | [8][9] |
Key Signaling Pathways Modulated by (+/-)-Cryptoxanthin
The diverse biological effects of (+/-)-cryptoxanthin are underpinned by its ability to modulate several key signaling pathways. Understanding these molecular mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. (+/-)-Cryptoxanthin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Caption: NF-κB Signaling Inhibition by (+/-)-Cryptoxanthin.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. (+/-)-Cryptoxanthin has been demonstrated to activate this pathway by promoting the nuclear translocation of the transcription factor Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their expression and subsequent cellular protection.
Caption: Nrf2/HO-1 Pathway Activation by (+/-)-Cryptoxanthin.
RAR Signaling Pathway
As a provitamin A carotenoid, (+/-)-cryptoxanthin can be metabolized to retinoic acid, which is a ligand for the Retinoic Acid Receptor (RAR). Activation of RAR leads to the transcription of target genes involved in cell differentiation and proliferation. (+/-)-Cryptoxanthin itself may also directly bind to and activate RAR.
Caption: RAR Signaling Pathway Modulation by (+/-)-Cryptoxanthin.
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. (+/-)-Cryptoxanthin has been shown to upregulate the expression and activity of SIRT1. Activated SIRT1 can then deacetylate various downstream targets, including transcription factors like p53 and NF-κB, leading to the modulation of gene expression involved in inflammation and cell survival.
Caption: SIRT1 Signaling Activation by (+/-)-Cryptoxanthin.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.
General Experimental Workflow
The investigation of (+/-)-cryptoxanthin's efficacy typically follows a multi-step process, from initial in vitro screening to more complex in vivo validation.
Caption: General Experimental Workflow for Efficacy Testing.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of (+/-)-cryptoxanthin on cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, HCT116) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of (+/-)-cryptoxanthin (typically ranging from 0.1 to 50 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Lung Tumorigenesis Mouse Model
Objective: To evaluate the chemopreventive effect of (+/-)-cryptoxanthin on lung cancer development.
Protocol:
-
Animal Model: Male A/J mice (6-8 weeks old) are commonly used due to their susceptibility to chemically induced lung tumors.
-
Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Dietary Supplementation: Mice are fed a control diet or a diet supplemented with (+/-)-cryptoxanthin (e.g., 1 or 10 mg/kg of diet) for a specified period (e.g., two weeks) before carcinogen administration.
-
Carcinogen Induction: Lung tumorigenesis is induced by a single intraperitoneal injection of NNK (nicotine-derived nitrosamine ketone) at a dose of 104 mg/kg body weight.
-
Continued Treatment: Mice continue to receive their respective diets for a prolonged period (e.g., 16 weeks) after NNK injection.
-
Tumor Assessment: At the end of the study, mice are euthanized, and their lungs are harvested. The number and size of surface lung tumors are counted and measured under a dissecting microscope.
-
Histopathological Analysis: Lung tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.
-
Statistical Analysis: Tumor multiplicity (average number of tumors per mouse) and incidence (percentage of mice with tumors) are compared between the groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine the effect of (+/-)-cryptoxanthin on the expression and activation of key proteins in the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Treatment: Cells are treated with (+/-)-cryptoxanthin for a specified time, with or without a pro-inflammatory stimulus (e.g., LPS or TNF-α).
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted using a commercial kit or standard laboratory protocols.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NF-κB pathway proteins (e.g., p65, IκBα, phospho-IκBα).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, with a loading control (e.g., β-actin or GAPDH) used for normalization.
Conclusion
The available experimental evidence strongly suggests that (+/-)-cryptoxanthin is a bioactive compound with significant potential in oncology and inflammatory disease research. Its efficacy is demonstrated in both in vitro and in vivo models, operating through the modulation of key cellular signaling pathways. However, the transition from a controlled cellular environment to a complex biological system necessitates careful consideration of dosage, bioavailability, and metabolic fate. This guide provides a foundational comparison to assist researchers in designing future studies and evaluating the therapeutic potential of (+/-)-cryptoxanthin. Further research is warranted to fully elucidate its mechanisms of action and to optimize its application in various disease models.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. β-Cryptoxanthin supplementation prevents cigarette smoke-induced lung inflammation, oxidative damage and squamous metaplasia in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Cryptoxanthin Maintains Mitochondrial Function by Promoting NRF2 Nuclear Translocation to Inhibit Oxidative Stress-Induced Senescence in HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Cryptoxanthin Maintains Mitochondrial Function by Promoting NRF2 Nuclear Translocation to Inhibit Oxidative Stress-Induced Senescence in HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different cryptoxanthin extraction protocols.
For researchers, scientists, and drug development professionals, the efficient extraction of high-purity cryptoxanthin is a critical starting point for further investigation into its potential health benefits. This guide provides a detailed comparison of four prominent extraction methodologies: Conventional Solvent Extraction, Ultrasound-Assisted Extraction (UAE), Enzyme-Assisted Extraction (EAE), and Supercritical Fluid (CO2) Extraction (SFE). We will delve into their principles, experimental protocols, and performance based on available data, offering a comprehensive overview to inform your selection of the most suitable method.
Data Presentation: A Quantitative Overview
The following table summarizes the quantitative data on cryptoxanthin yield from various extraction protocols. It is important to note that a direct comparison is challenging due to the variability in source materials and analytical methods across different studies. The data presented here is collated from multiple sources to provide a comparative perspective.
| Extraction Protocol | Source Material | Solvent(s) | Key Parameters | β-Cryptoxanthin Yield | Purity of β-Cryptoxanthin | Reference |
| Conventional Solvent Extraction | Papaya Peel | Ethanol (B145695) | Maceration | ~11.2% of total extract | Not specified | [1] |
| Capsicum Oleoresin | Non-polar and ester solvents | Saponification, crystallization | - | 75-98% of total carotenoids | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Papaya Peel | Acetone | 240 W, 1 h, 20°C | Not specified individually | Not specified | [3] |
| Orange Peel | Ethanol (50%) | 30 min, 60°C | Not specified individually | Not specified | [4][5] | |
| Enzyme-Assisted Extraction (EAE) | General (Fruit by-products) | Buffer solution with enzymes | Temperature, pH, enzyme concentration | Potentially higher than conventional | Dependent on downstream processing | [6][7] |
| Supercritical Fluid (CO2) Extraction (SFE) | Pumpkin | Supercritical CO2 with ethanol as co-solvent | 70°C, 35 MPa | Not specified individually | High selectivity for non-polar carotenoids | [8][9] |
Visualizing the Workflow: A Generalized Extraction Process
The following diagram illustrates a generalized workflow for the extraction of cryptoxanthin, applicable to most of the discussed protocols with minor variations.
Caption: Generalized workflow for cryptoxanthin extraction.
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental protocols for each of the key extraction methods.
Conventional Solvent Extraction (CSE)
Conventional solvent extraction is a widely used and straightforward method for isolating carotenoids.
Principle: This method relies on the differential solubility of cryptoxanthin in organic solvents to separate it from the solid plant matrix.
Experimental Protocol (from Papaya Peel):
-
Sample Preparation: Fresh papaya peels are washed, dried (e.g., air-dried or oven-dried at a low temperature to prevent degradation), and then ground into a fine powder.[1]
-
Extraction: The powdered peel is macerated in a suitable organic solvent, such as ethanol, for an extended period (e.g., overnight) at room temperature with constant agitation.[1]
-
Filtration: The mixture is then filtered to separate the solid residue from the liquid extract containing the dissolved carotenoids.
-
Solvent Removal: The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield the crude cryptoxanthin extract.
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography to increase the purity of cryptoxanthin.[10]
Ultrasound-Assisted Extraction (UAE)
UAE is a more modern and efficient technique that utilizes ultrasonic waves to enhance the extraction process.
Principle: Ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced penetration of the solvent into the matrix, thereby accelerating the extraction process.
Experimental Protocol (from Papaya Peel):
-
Sample Preparation: Fresh papaya peels are lyophilized (freeze-dried) and then ground into a fine powder.[3]
-
Extraction: A known weight of the powdered peel (e.g., 250 mg) is mixed with a solvent (e.g., 2.5 mL of acetone) in a suitable vessel.[3]
-
Ultrasonication: The mixture is subjected to ultrasonic irradiation using an ultrasonic bath or probe. Typical parameters include a frequency of 40 kHz and a power of 240 W for a duration of 1 hour at a controlled temperature (e.g., 20°C).[3]
-
Separation: The mixture is then centrifuged to separate the solid residue from the supernatant containing the extracted cryptoxanthin.[3]
-
Filtration and Analysis: The supernatant is filtered through a syringe filter (e.g., 0.22 µm) before analysis by HPLC to determine the cryptoxanthin content.[3]
Enzyme-Assisted Extraction (EAE)
EAE is a green and often more specific extraction method that employs enzymes to break down the plant cell wall.
Principle: Enzymes such as cellulases, pectinases, and hemicellulases are used to hydrolyze the major components of the plant cell wall (cellulose, pectin, and hemicellulose), facilitating the release of intracellular contents, including cryptoxanthin, into the solvent.[6][7]
Experimental Protocol (General):
-
Sample Preparation: The raw material (e.g., fruit peel) is washed, dried, and ground into a powder.
-
Enzymatic Hydrolysis: The powdered sample is suspended in a buffer solution with an optimal pH and temperature for the selected enzyme(s). A specific concentration of the enzyme (e.g., cellulase, pectinase) is added to the slurry.
-
Incubation: The mixture is incubated for a specific period (e.g., 1-2 hours) with constant agitation to allow for enzymatic degradation of the cell walls.
-
Extraction: After incubation, an organic solvent is added to the mixture to extract the released cryptoxanthin.
-
Separation and Purification: The solid residue is separated by filtration or centrifugation, and the solvent is evaporated to obtain the crude extract, which can then be further purified.
Supercritical Fluid (CO2) Extraction (SFE)
SFE is an advanced and environmentally friendly extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.
Principle: Above its critical temperature and pressure (31.1°C and 73.8 bar for CO2), carbon dioxide enters a supercritical state where it exhibits properties of both a liquid and a gas. In this state, it has a high solvating power for non-polar molecules like cryptoxanthin. The solvating power can be fine-tuned by adjusting the temperature and pressure.[8]
Experimental Protocol (from Pumpkin):
-
Sample Preparation: The pumpkin flesh is freeze-dried and ground to a consistent particle size.
-
Extraction: The prepared sample is packed into an extraction vessel. Supercritical CO2, often with a co-solvent like ethanol to increase polarity, is then pumped through the vessel at a controlled temperature and pressure (e.g., 70°C and 35 MPa).[8][9]
-
Separation: After passing through the extraction vessel, the pressure of the CO2 is reduced in a separator. This causes the CO2 to return to its gaseous state, losing its solvating power and precipitating the extracted cryptoxanthin.
-
Collection: The precipitated cryptoxanthin is collected from the separator. The CO2 can be recycled and reused in the process.
Conclusion: Choosing the Right Protocol
The selection of an appropriate cryptoxanthin extraction protocol depends on several factors, including the desired yield and purity, the scale of operation, available equipment, and environmental considerations.
-
Conventional Solvent Extraction is simple and requires minimal specialized equipment, making it suitable for initial lab-scale extractions. However, it often involves the use of large volumes of organic solvents and may have lower efficiency.
-
Ultrasound-Assisted Extraction offers significantly reduced extraction times and solvent consumption with improved yields compared to conventional methods. It is a more efficient and environmentally friendly option.[3]
-
Enzyme-Assisted Extraction is a green and highly specific method that can lead to high extraction yields by effectively breaking down the cell wall. The cost of enzymes and the need for specific reaction conditions are key considerations.[6]
-
Supercritical Fluid (CO2) Extraction is a highly selective and environmentally friendly method that yields high-purity extracts without residual organic solvents. The high initial investment for equipment is a major drawback.[8]
For researchers aiming for high-purity cryptoxanthin for drug development and clinical studies, SFE or a combination of extraction and subsequent chromatographic purification would be the most suitable approaches. For routine analysis and screening purposes, UAE presents a good balance of efficiency, speed, and cost-effectiveness.
References
- 1. US9771323B2 - Beta-cryptoxanthin from plant source and a process for its preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. prod5.assets-cdn.io [prod5.assets-cdn.io]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Supercritical Carbon Dioxide Extraction of Carotenoids from Pumpkin (Cucurbita spp.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Cryptoxanthin vs. Beta-Carotene: A Comparative Analysis of Provitamin A Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of cryptoxanthin and beta-carotene (B85742) as dietary sources of provitamin A. The following sections present quantitative data, experimental methodologies, and visual representations of metabolic pathways and experimental workflows to offer a comprehensive overview for research and development purposes.
Quantitative Comparison of Efficacy
Cryptoxanthin generally exhibits superior bioavailability compared to beta-carotene. This enhanced absorption may compensate for its lower intrinsic provitamin A activity as defined by Retinol Activity Equivalents (RAE). The following table summarizes key quantitative parameters from various studies.
| Parameter | Beta-Carotene | Cryptoxanthin | Key Findings & Citations |
| Apparent Bioavailability | Lower | Significantly Higher | Studies have shown that consuming comparable amounts of β-cryptoxanthin-rich foods can result in 686% to 725% higher concentrations of the carotenoid in the blood compared to β-carotene-rich foods.[1][2][3] |
| Retinol Activity Equivalence (RAE) | 12 µg dietary beta-carotene = 1 µg retinol | 24 µg dietary beta-cryptoxanthin (B190861) = 1 µg retinol | This established ratio indicates that, once absorbed, beta-carotene is twice as potent as cryptoxanthin in converting to retinol. |
| Enzymatic Conversion (BCO1) | Preferred Substrate | Lower Catalytic Efficiency | The primary enzyme for conversion, β-carotene 15,15'-oxygenase (BCO1), shows a higher maximal reaction velocity (Vmax) and lower Michaelis constant (Km) for beta-carotene, indicating more efficient binding and conversion.[4][5] For human recombinant BCO1, the Vmax for beta-carotene was 197.2 nmol retinal/mg BCO1 × h with a Km of 17.2 μM.[5] While direct comparative values under identical conditions are limited, studies indicate BCO1's catalytic efficiency with cryptoxanthin is lower.[4][5] |
Metabolic Pathway and Experimental Workflow
To visualize the biological processes and experimental procedures involved in studying these carotenoids, the following diagrams are provided.
Caption: Metabolic pathway of beta-carotene and beta-cryptoxanthin to retinal.
Caption: Typical workflow for a human carotenoid bioavailability study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of carotenoid efficacy.
Human Bioavailability Study Protocol
This protocol outlines a typical clinical trial design to assess the bioavailability of cryptoxanthin and beta-carotene in humans.
-
Study Design: A randomized, crossover study is often employed. Participants are randomly assigned to receive either cryptoxanthin or beta-carotene during the first phase and then "cross over" to the other supplement after a washout period.
-
Participants: Healthy, non-smoking adults are recruited. Exclusion criteria typically include metabolic disorders, use of medications that affect lipid metabolism, and high alcohol consumption. Informed consent is obtained from all participants.
-
Dietary Control: Participants adhere to a low-carotenoid diet for a washout period (e.g., 1-2 weeks) before each intervention phase to minimize baseline levels of circulating carotenoids. Standardized meals with a controlled amount of fat are provided on the study day to ensure consistent absorption conditions.
-
Dosing: Standardized doses of cryptoxanthin and beta-carotene (e.g., from supplements or specific food sources) are administered with a meal.
-
Blood Sampling: Blood samples are collected at baseline (0 hours) and at regular intervals post-dosing (e.g., 1, 2, 4, 6, 8, 10 hours) to measure the appearance of the carotenoids in the plasma, typically in the triglyceride-rich lipoprotein (TRL) fraction which reflects recent absorption.
-
Analysis: Plasma or TRL fractions are analyzed for carotenoid concentrations using High-Performance Liquid Chromatography (HPLC). Pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated to determine bioavailability.
In Vitro Digestion Model for Bioaccessibility (INFOGEST Method)
The INFOGEST protocol is a standardized static in vitro digestion method used to assess the bioaccessibility (the amount of a compound released from the food matrix and available for absorption) of carotenoids.[6]
-
Oral Phase: The food sample is mixed with simulated salivary fluid containing α-amylase and incubated to mimic mastication and initial carbohydrate digestion.
-
Gastric Phase: Simulated gastric fluid containing pepsin is added, and the pH is adjusted to ~3.0. The mixture is incubated to simulate digestion in the stomach.
-
Intestinal Phase: Simulated intestinal fluid containing pancreatin (B1164899) and bile salts is added, and the pH is adjusted to ~7.0. The mixture is incubated to simulate digestion in the small intestine.
-
Micelle Isolation: After the intestinal phase, the digested sample (digesta) is centrifuged to separate the aqueous micellar phase from the undigested food particles.
-
Analysis: The micellar phase is collected, and the carotenoid content is extracted and quantified using HPLC. Bioaccessibility is calculated as the percentage of the initial amount of carotenoid in the food that is present in the micellar fraction.
High-Performance Liquid Chromatography (HPLC) for Carotenoid Analysis in Human Plasma
This method is the gold standard for quantifying carotenoids in biological samples.
-
Sample Preparation: Plasma is separated from whole blood by centrifugation. Proteins are precipitated by adding a solvent like ethanol. Carotenoids are then extracted from the plasma using an organic solvent such as hexane (B92381) or a mixture of solvents (e.g., methanol/methylene (B1212753) chloride).[7] The organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in a mobile phase-compatible solvent.
-
Chromatographic Separation: A C18 or C30 reverse-phase HPLC column is commonly used. A mobile phase, often a gradient of solvents like methanol, acetonitrile, and methylene chloride, is used to separate the different carotenoids based on their polarity.[7]
-
Detection: A UV/Vis detector, typically set at ~450-476 nm, is used to detect and quantify the carotenoids as they elute from the column.[7]
-
Quantification: The concentration of each carotenoid is determined by comparing its peak area to that of a known concentration of a pure standard. An internal standard may be used to correct for extraction losses.
References
- 1. Enzymology of Vertebrate Carotenoid Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. preprints.org [preprints.org]
- 4. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of Purified Recombinant Human β-Carotene 15,15′-Oxygenase (BCO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
A Comparative Analysis of the Anti-inflammatory Properties of Cryptoxanthin and Other Xanthophylls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of cryptoxanthin versus other prominent xanthophylls, including astaxanthin, lutein, and zeaxanthin (B1683548). This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying molecular pathways to support research and development in the field of inflammation.
Executive Summary
Xanthophylls, a class of oxygenated carotenoids, are recognized for their potent antioxidant and anti-inflammatory activities. Among them, cryptoxanthin, astaxanthin, lutein, and zeaxanthin have demonstrated significant potential in mitigating inflammatory responses. Their primary mechanism of action involves the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and the subsequent downregulation of inflammatory cytokines and enzymes. While all four xanthophylls exhibit noteworthy anti-inflammatory effects, the available data suggests nuances in their potency and mechanisms of action. This guide aims to provide a comparative overview based on existing experimental evidence.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of cryptoxanthin and other xanthophylls in modulating key inflammatory markers. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented is a collation from multiple sources.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Xanthophyll | Model/Cell Line | Inducer | Target Cytokine | Concentration/Dose | Inhibition (%) / Effect |
| β-Cryptoxanthin | Human Oral Mucosal Keratinocytes | 5-Fluorouracil | IL-8 | Not specified | Down-regulated expression |
| Murine Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Suppressed gene expression | |
| Astaxanthin | Pancreatic Acinar AR42J Cells | Cerulein/Resistin | IL-6 | Dose-dependent | Inhibited expression |
| Murrah Buffaloes (in vivo) | - | TNF-α, IL-6, IFN-γ | 0.25 mg/kg bw/day | Decreased mRNA expression | |
| Lutein | Human Corneal Epithelial Cells | Hyperosmoticity | IL-6 | 3 and 10 µM | Significant dose-dependent inhibition |
| Lewis Rats (in vivo) | Endotoxin | TNF-α, IL-6 | 100 mg/kg | Significant reduction in aqueous humor | |
| Zeaxanthin | Human (in vivo supplementation) | - | IL-1β, TNF-α | Not specified | Significant reduction in serum |
Table 2: Modulation of Inflammatory Enzymes and Pathways
| Xanthophyll | Model/Cell Line | Inducer | Target | Concentration/Dose | Effect |
| β-Cryptoxanthin | Rodents (in vivo) | High-Fat Diet | NF-κB | 2.5 mg/kg BW | Inhibited liver NF-κB expression by 22% |
| Ferrets (in vivo) | Cigarette Smoke | NF-κB | Not specified | Decreased smoke-induced activation | |
| Astaxanthin | Pancreatic Acinar AR42J Cells | Cerulein/Resistin | NF-κB | Dose-dependent | Inhibited activity |
| Hamster Buccal Pouch (in vivo) | - | NF-κB | Not specified | Inhibited signaling | |
| Lutein | Lewis Rats (in vivo) | Endotoxin | NF-κB | Not specified | Suppressed activation in iris-ciliary body |
| Human Chondrosarcoma Cells | IL-1β | COX-2, MMP-9 | Not specified | Inhibited expression | |
| Zeaxanthin | Retinal Pigment Epithelial Cells | LPS | IL-6, IL-8 | Not specified | Reduced expression |
Signaling Pathways
The anti-inflammatory effects of cryptoxanthin and other xanthophylls are primarily mediated through the modulation of key signaling pathways, most notably the NF-κB pathway.
The Impact of Food Processing on Cryptoxanthin: A Comparative Guide to Stability and Bioaccessibility
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of How Food Processing Techniques Affect the Provitamin A Carotenoid, Cryptoxanthin.
Cryptoxanthin, a prominent carotenoid and precursor to vitamin A, is abundant in various fruits and vegetables. Its potential health benefits have garnered significant interest in the scientific community. However, the journey from farm to fork involves various processing methods that can significantly alter its stability and bioaccessibility. This guide provides a comprehensive comparison of the effects of different food processing technologies on cryptoxanthin, supported by experimental data, to aid researchers in understanding its fate in processed foods.
Key Findings on Cryptoxanthin Stability and Bioaccessibility
Food processing can have a dual effect on cryptoxanthin. While some methods can degrade this valuable nutrient, others can enhance its release from the food matrix, thereby increasing its bioaccessibility. The following tables summarize the quantitative effects of common thermal and non-thermal processing techniques on cryptoxanthin content and bioaccessibility.
Thermal Processing Effects
Thermal treatments like pasteurization, canning, and drying are widely used for food preservation. However, the heat applied can lead to the degradation of heat-sensitive compounds like cryptoxanthin. The extent of this degradation is dependent on the temperature, duration, and the food matrix itself.
Table 1: Effect of Thermal Processing on Cryptoxanthin Stability
| Food Product | Processing Method | Temperature (°C) | Duration | Cryptoxanthin Retention (%) | Reference |
| Orange Juice | Pasteurization | 95-105 | 10 s | ~100% (slight increase noted) | [1] |
| Orange Juice | Pasteurization | 94.6 | 30 s | Not specified, but PEF-treated retained more Vitamin C | [2] |
| Satsuma Mandarin Segments | Canning (Pasteurization) | 98 | 30 s | 88% (total carotenoids) | [3] |
| Apricots | Canning | Not specified | Not specified | Highest retention among canned, frozen, and dried | [4] |
| Mango Leather | Drying | 80 | Not specified | 75% (all-trans-β-carotene) | [5] |
| Papaya | Sun-drying | Ambient | Not specified | Lower retention than solar cabinet drying (total carotenoids) | [6] |
Table 2: Effect of Thermal Processing on Cryptoxanthin Bioaccessibility
| Food Product | Processing Method | Finding | Reference |
| Orange Juice | Pasteurization | 1.8-fold higher bioavailability compared to fresh oranges. | [7][8] |
| Orange Juice | Pasteurization | 5.3-fold higher in vitro bioaccessibility compared to fresh oranges. | [7][9] |
Non-Thermal Processing Effects
Non-thermal technologies, such as High-Pressure Processing (HPP) and Pulsed Electric Field (PEF), are gaining popularity as they can preserve the nutritional and sensory qualities of food better than thermal methods.
Table 3: Effect of Non-Thermal Processing on Cryptoxanthin Stability
| Food Product | Processing Method | Parameters | Cryptoxanthin Change | Reference |
| Fruit Smoothie | HPP | 450 and 600 MPa / 3 min | Significant increase | [10] |
| Persimmon Puree | HPP | 50 and 400 MPa / 15 min / 25 °C | 9-27% increase in extractable carotenoids | [11] |
| Passion Fruit Purée | HPP | 600 MPa / 5 min | Decrease in β-cryptoxanthin, but increase in zeaxanthin | [12] |
| Orange Juice-Milk Beverage | PEF | 15 kV/cm | Slight increase in total carotenoids | [13] |
| Orange Juice-Milk Beverage | PEF | 40 kV/cm | Slight decrease in total carotenoids | [13] |
| Citrus Juices | PEF | 28 kV/cm / 50 pulses | No significant change in color (indicative of carotenoid stability) | [14] |
Table 4: Effect of Non-Thermal Processing on Cryptoxanthin Bioaccessibility
| Food Product | Processing Method | Finding | Reference |
| Fruit Smoothie | HPP | Initial reduction, but increased during storage | [10] |
| Orange Juice | HPP | Higher increase in plasma β-cryptoxanthin compared to other carotenoids | [15] |
| Fruit Juice Beverage | PEF | 7.6% to 48.2% decrease in carotenoid bioaccessibility | [12] |
Visualizing the Impact: Workflows and Pathways
To better understand the experimental processes and the factors influencing cryptoxanthin's fate, the following diagrams are provided.
Caption: A generalized workflow for assessing cryptoxanthin stability and bioaccessibility.
Caption: How food processing can enhance the bioaccessibility of cryptoxanthin.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of scientific findings. The following sections outline the key experimental protocols referenced in this guide.
Determination of Cryptoxanthin Content by HPLC-PDA
A common method for the quantification of cryptoxanthin in food matrices is High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA).[10][16][17]
1. Sample Preparation and Extraction:
-
Homogenization: A representative sample of the food product is homogenized to ensure uniformity.
-
Saponification: To hydrolyze cryptoxanthin esters to their free form for accurate quantification, the sample is treated with a potassium hydroxide (B78521) (KOH) solution (e.g., 60%) and incubated in a water bath (e.g., at 70°C for 30 minutes).[17]
-
Extraction: The saponified sample is then subjected to liquid-liquid extraction using a suitable organic solvent system, such as a mixture of n-hexane, ethyl acetate, and ethanol. An antioxidant like butylated hydroxytoluene (BHT) is often added to the extraction solvent to prevent oxidative degradation of carotenoids.
-
Evaporation and Reconstitution: The organic phase containing the carotenoids is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a known volume of a solvent compatible with the HPLC mobile phase (e.g., a mixture of methanol (B129727) and chloroform).[17]
2. HPLC-PDA Analysis:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of carotenoids.
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents like methanol, chloroform, and water is employed.[10][17] The mobile phase often contains a small amount of an antioxidant.
-
Detection: The eluting compounds are monitored using a PDA detector at the maximum absorption wavelength of cryptoxanthin, which is around 450-452 nm.
-
Quantification: The concentration of cryptoxanthin is determined by comparing the peak area of the sample with that of a standard curve prepared from a certified β-cryptoxanthin standard.
In Vitro Bioaccessibility Assessment using the INFOGEST Protocol
The INFOGEST standardized static in vitro digestion method is widely used to simulate the physiological conditions of the human upper gastrointestinal tract and assess the bioaccessibility of nutrients.[5][7][18]
1. Simulated Digestion Phases:
-
Oral Phase: The food sample is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C to mimic mastication and initial carbohydrate digestion.
-
Gastric Phase: The oral bolus is then mixed with a simulated gastric fluid containing pepsin and the pH is adjusted to around 3.0. The mixture is incubated at 37°C with gentle agitation to simulate stomach churning.
-
Intestinal Phase: The gastric chyme is neutralized and mixed with a simulated intestinal fluid containing pancreatin (B1164899) and bile salts. The pH is adjusted to 7.0, and the mixture is incubated at 37°C to simulate digestion in the small intestine.
2. Micelle Isolation and Analysis:
-
Centrifugation: After the intestinal phase, the digest is centrifuged at high speed to separate the aqueous micellar fraction from the undigested food particles.
-
Extraction: The carotenoids incorporated into the micelles in the supernatant are extracted using an organic solvent.
-
Quantification: The amount of cryptoxanthin in the micellar fraction is quantified by HPLC-PDA, as described previously.
3. Calculation of Bioaccessibility:
-
Bioaccessibility is calculated as the percentage of cryptoxanthin in the micellar fraction relative to the total amount of cryptoxanthin initially present in the food sample.
Conclusion
The stability and bioaccessibility of cryptoxanthin are significantly influenced by food processing. While thermal processing can lead to degradation, it can also improve bioaccessibility by disrupting the food matrix. Non-thermal technologies like HPP show promise in preserving or even enhancing the extractable content of cryptoxanthin. For researchers and professionals in drug development, understanding these effects is paramount for accurately assessing the nutritional value of processed foods and for developing strategies to maximize the delivery of this important provitamin A carotenoid. The provided data and protocols offer a foundational guide for further investigation into the complex interactions between food processing and cryptoxanthin bioavailability.
References
- 1. scribd.com [scribd.com]
- 2. Effects of pulsed electric fields on the quality of orange juice and comparison with heat pasteurization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Different Pasteurization Techniques and Subsequent Ultrasonication on the In Vitro Bioaccessibility of Carotenoids in Valencia Orange (Citrus sinensis (L.) Osbeck) Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Papaya Processing Methods and its Nutritional Value [jscimedcentral.com]
- 7. Bioavailability of β-cryptoxanthin is greater from pasteurized orange juice than from fresh oranges - a randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uni-hohenheim.de [uni-hohenheim.de]
- 10. High-Pressure Processing of Fruit Smoothies Enriched with Dietary Fiber from Carrot Discards: Effects on the Contents and Bioaccessibilities of Carotenoids and Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 12. Comparison of the Effects of High Pressure Processing, Pasteurization and High Temperature Short Time on the Physicochemical Attributes, Nutritional Quality, Aroma Profile and Sensory Characteristics of Passion Fruit Purée - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A guide for the evaluation of in vitro bioaccessibility of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Plasma Cryptoxanthin as a Biomarker of Dietary Intake: A Comparative Guide
An objective analysis of the correlation between plasma β-cryptoxanthin levels and dietary consumption, supported by experimental data from key research studies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of studies evaluating the relationship between dietary intake of β-cryptoxanthin and its concentration in blood plasma. β-cryptoxanthin, a prominent carotenoid found in fruits and vegetables, is a precursor to vitamin A and has been linked to various health benefits. Understanding the correlation between its dietary intake and plasma levels is crucial for its validation as a reliable biomarker of fruit and vegetable consumption in clinical and epidemiological research.
Quantitative Correlation Data
The following table summarizes the correlation between dietary β-cryptoxanthin intake, primarily from fruits, and its corresponding plasma concentrations as reported in various key studies. The data is presented to facilitate a clear comparison of the findings.
| Study/Cohort | Dietary Assessment Method | Correlation Coefficient (r) | Partial Coefficient of Determination (R²) | Key Findings |
| European Prospective Investigation into Cancer and Nutrition (EPIC) [1] | Food Frequency Questionnaire (FQ) | 0.52 (with total fruits) | 17.2% (for fruits) | β-cryptoxanthin was the most strongly correlated plasma carotenoid with total fruit intake.[1] |
| 24-Hour Dietary Recall (24HDR) | 0.39 (with total fruits) | 7.9% (for fruits) | FQ measurements were better predictors of plasma β-cryptoxanthin than 24HDR.[1] | |
| Nurses' Health Study (NHS) & Health Professionals Follow-Up Study (HPFS) [2] | Food Frequency Questionnaire (FFQ) | 0.32 (women), 0.43 (men) | Not Reported | Demonstrated a moderate correlation between dietary intake and plasma levels in both men and women.[2] |
| Costa Rican Adolescents Study [3][4] | Food Frequency Questionnaire (FFQ) | 0.38 | Not Reported | Intake of β-cryptoxanthin and papaya were the best predictors of its plasma concentrations.[3][4] |
| CLUE II Study [5][6] | Abbreviated Food Frequency Questionnaire | 0.50 (with fruit and vegetable intake) | Not Reported | After ascorbic acid, β-cryptoxanthin showed the highest correlation with fruit and vegetable intake.[6] |
Experimental Protocols
The methodologies employed in the cited studies share common principles for assessing the correlation between dietary intake and plasma carotenoid levels. A generalized experimental protocol is outlined below.
1. Study Population:
-
Recruitment of a cohort of healthy male and female participants.[1][7][8] In some studies, specific populations such as breast cancer survivors or adolescents were enrolled.[3][9][10]
-
Exclusion criteria often include the use of supplements containing β-carotene or other carotenoids and smoking.[5]
2. Dietary Intake Assessment:
-
Food Frequency Questionnaires (FFQs): Participants complete validated FFQs to report their usual dietary intake over a specific period (e.g., the past year).[1][2][3] These questionnaires contain a list of foods and beverages with response categories for consumption frequency.
-
24-Hour Dietary Recalls (24HDR): A subset of participants may also complete multiple 24-hour dietary recalls, providing a detailed account of all foods and beverages consumed on the previous day.[1][9][10]
-
Dietary Intervention: In some studies, participants are provided with a controlled diet high in fruits and vegetables for a defined period to observe the change in plasma carotenoid levels.[7][8][11]
3. Blood Sample Collection and Analysis:
-
Fasting blood samples are collected from participants.[3]
-
Plasma is separated from the blood samples.
-
High-Performance Liquid Chromatography (HPLC): Plasma concentrations of β-cryptoxanthin and other carotenoids are quantified using HPLC systems equipped with a C30 carotenoid column.[7][8] This technique allows for the separation and measurement of individual carotenoids.[7]
4. Statistical Analysis:
-
Correlation Analysis: Pearson or Spearman correlation coefficients are calculated to assess the association between the estimated dietary intake of β-cryptoxanthin and its measured plasma concentrations.[2]
-
Regression Analysis: Multiple linear regression models are often used to adjust for potential confounding variables such as age, sex, body mass index (BMI), smoking status, and alcohol intake.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studies investigating the correlation between dietary intake and plasma carotenoid levels.
Caption: A typical workflow for studies correlating dietary intake with plasma carotenoid levels.
References
- 1. Plasma carotenoids as biomarkers of intake of fruits and vegetables: individual-level correlations in the European Prospective Investigation into Cancer and Nutrition (EPIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Associations of plasma carotenoid concentrations and dietary intake of specific carotenoids in samples of two prospective cohort studies using a new carotenoid database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frequent intake of tropical fruits that are rich in beta-cryptoxanthin is associated with higher plasma beta-cryptoxanthin concentrations in Costa Rican adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Human plasma carotenoid response to the ingestion of controlled diets high in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Increases in plasma carotenoid concentrations in response to a major dietary change in the women's healthy eating and living study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fruits and stir-fried vegetables increase plasma carotenoids in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Protective Effects of Cryptoxanthin and Other Carotenoids in NAFLD Models
For Researchers, Scientists, and Drug Development Professionals
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health challenge, ranging from simple steatosis to severe non-alcoholic steatohepatitis (NASH), which can lead to cirrhosis and hepatocellular carcinoma. With no currently approved pharmacological treatments, focus has shifted towards lifestyle modifications and naturally derived compounds. Carotenoids, a class of fat-soluble pigments found in fruits and vegetables, have emerged as promising therapeutic agents due to their potent antioxidant and anti-inflammatory properties.[1][2][3]
This guide provides an objective comparison of the protective effects of β-cryptoxanthin against other prominent carotenoids, such as astaxanthin (B1665798), lycopene, and β-carotene, in preclinical NAFLD models. We present supporting experimental data, detailed methodologies, and visual summaries of the key molecular pathways involved.
Comparative Efficacy of Carotenoids in NAFLD Models
Quantitative data from various preclinical studies are summarized below. It is critical to note that direct comparisons are challenging due to variations in animal models, NAFLD induction methods, and treatment protocols (dosage and duration). The data should be interpreted within the context of each specific experiment.
Table 1: Comparison of Effects on Hepatic Steatosis and Lipids
| Carotenoid | Animal Model | NAFLD Induction Method | Treatment Protocol | Key Outcomes (vs. Control) | Reference |
| β-Cryptoxanthin | Mice | High-Fat/High-Cholesterol Diet | 0.003% β-cryptoxanthin in diet for 17 weeks | Inhibited hepatic lipid accumulation and fibrogenesis. | [4] |
| β-Cryptoxanthin | BCO2 Knockout Mice | Age-related (8 months) | Diet with β-cryptoxanthin for 3 months | Significantly reduced severity of hepatic steatosis and lowered hepatic triglyceride levels. | [5] |
| Astaxanthin | Mice | High-Fat Diet | Diet with astaxanthin | Prevented the development of hepatic steatosis and lowered plasma total cholesterol and triglycerides. | [1][2] |
| Lycopene | Rats | High-Fat Diet | Lycopene supplementation | Significantly lowered steatosis and inflammation scores. | [1] |
| β-Carotene (9-cis) | LDL Receptor Knockout Mice | High-Fat/High-Cholesterol Diet | Diet enriched with 9-cis β-carotene | Reduced hepatic triglyceride levels. | [4] |
| Fucoxanthin | Mice | High-Fat Diet | Fucoxanthin supplementation | Prevented hepatic fat accumulation. | [4] |
Table 2: Comparison of Effects on Liver Injury and Inflammation Markers
| Carotenoid | Animal Model | NAFLD Induction Method | Treatment Protocol | Key Outcomes (vs. Control) | Reference |
| β-Cryptoxanthin | NAFLD Patients | - | 3 mg/day beverage for 12 weeks | Significantly decreased serum AST, ALT, and GGT in NASH patients; decreased oxidative LDL and IL-6. | |
| β-Cryptoxanthin | Mice | Diet-induced NASH | Diet with β-cryptoxanthin | Attenuated pro-inflammatory cytokine expression in Kupffer cells. | [4] |
| Astaxanthin | Mice | Diet-induced NASH | Diet with astaxanthin | Attenuated insulin (B600854) resistance, hepatic inflammation, and fibrosis; promoted a shift to anti-inflammatory M2 macrophages. | [6] |
| Lycopene | Rats | High-Fat Diet | Lycopene supplementation | Lowered serum malondialdehyde (MDA, oxidative stress marker) and TNF-α levels. | [1] |
| Lutein | Guinea Pigs | High-Cholesterol Diet | Lutein supplementation | Decreased hepatic TNF-α and NF-κB DNA binding activity. | [1] |
| β-Carotene (9-cis) | LDL Receptor Knockout Mice | High-Fat/High-Cholesterol Diet | Diet enriched with 9-cis β-carotene | Reduced expression of inflammatory genes (e.g., VCAM-1). | [4] |
Mechanisms of Action & Signaling Pathways
Carotenoids exert their hepatoprotective effects through a multi-pronged approach involving the reduction of oxidative stress, suppression of inflammation, and modulation of lipid metabolism. β-cryptoxanthin, in particular, has been shown to act through several key signaling pathways that regulate these processes.[7][8]
Below is a generalized workflow for investigating the effects of carotenoids in preclinical NAFLD models.
The protective effects of cryptoxanthin and other carotenoids are mediated by complex signaling networks. A key pathway involves the activation of Sirtuin 1 (SIRT1), a master regulator of cellular metabolism.[5] Activated SIRT1 can deacetylate and influence downstream targets to simultaneously inhibit fat synthesis and promote fat breakdown.
Experimental Protocols
Methodologies vary between studies, which is a key factor when comparing results. Below are representative protocols for studying β-cryptoxanthin and astaxanthin.
Protocol 1: β-Cryptoxanthin in a Diet-Induced NASH Model
-
Animal Model: Male C57BL/6J mice.
-
NAFLD Induction: Mice are fed a high-fat diet (e.g., 60% of calories from fat) or a diet deficient in methionine and choline (B1196258) (MCD) to induce NAFLD/NASH. A control group is fed a standard low-fat diet.
-
Treatment: The treatment group receives the high-fat diet supplemented with β-cryptoxanthin at a specified concentration (e.g., 0.003% w/w). Treatment duration typically ranges from 12 to 20 weeks.
-
Sample Collection: At the end of the study period, mice are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST) and inflammatory cytokines. Liver tissue is harvested for histological analysis, lipid quantification, and molecular studies.
-
Key Analyses:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and hepatocyte ballooning, and with Oil Red O to visualize lipid accumulation.
-
Biochemical Analysis: Hepatic triglyceride and total cholesterol content are measured. Serum ALT and AST levels are quantified to assess liver damage.
-
Gene Expression: Real-time PCR (qPCR) is used to measure the mRNA levels of genes involved in lipogenesis (e.g., SREBP-1c, Fasn), fatty acid oxidation (e.g., PPARα, MCAD), and inflammation (e.g., TNF-α, IL-6).
-
Protein Analysis: Western blotting is performed to determine the protein levels and activation states of key signaling molecules like SIRT1, PGC1α, and NF-κB.[4][5]
-
Protocol 2: Astaxanthin in a Diet-Induced NASH Model
-
Animal Model: Male C57BL/6J mice or ob/ob mice (a genetic model of obesity).
-
NAFLD Induction: Similar to Protocol 1, mice are typically fed a high-fat/high-sucrose diet to induce NASH.
-
Treatment: The treatment group's diet is supplemented with astaxanthin. The comparison might be made against a placebo group or a group receiving another antioxidant like Vitamin E.
-
Key Analyses: In addition to the analyses in Protocol 1, studies on astaxanthin often include a focus on macrophage polarization.
-
Immunohistochemistry/Flow Cytometry: Liver tissue is analyzed for macrophage markers to distinguish between pro-inflammatory M1 phenotypes (e.g., CD11c) and anti-inflammatory M2 phenotypes (e.g., CD206). This helps to quantify the anti-inflammatory effect of the treatment.[6]
-
Conclusion
The available preclinical evidence strongly supports the protective role of various carotenoids against NAFLD. β-cryptoxanthin demonstrates a multifaceted mechanism of action, effectively reducing hepatic steatosis, inflammation, and oxidative stress by modulating key metabolic and inflammatory signaling pathways like SIRT1 and NF-κB.[7][8][9]
While direct, quantitative comparisons are limited, the literature suggests that different carotenoids may have distinct potencies and primary mechanisms. For instance, astaxanthin is noted for its exceptionally strong antioxidant activity and its significant impact on macrophage polarization.[6][10] Lycopene and β-carotene also show robust effects on reducing steatosis and inflammation.[1]
For drug development professionals, β-cryptoxanthin represents a compelling candidate due to its dual role as a direct antioxidant and a precursor to vitamin A, which itself has regulatory roles in lipid metabolism.[11] However, the superior bioavailability of β-cryptoxanthin compared to β-carotene in some studies suggests it may be a more efficient provitamin A source.[4] Future research should focus on head-to-head comparative studies under standardized NAFLD models to definitively establish the relative efficacy of these promising natural compounds.
References
- 1. Carotenoids and non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carotenoids and non-alcoholic fatty liver disease - Yilmaz - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Health Benefits of Carotenoids: A Role of Carotenoids in the Prevention of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-cryptoxanthin and fatty liver disease: new insights - Clugston - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Preventive Effects of β-Cryptoxanthin, a Potent Antioxidant and Provitamin A Carotenoid, on Lifestyle-Related Diseases—A Central Focus on Its Effects on Non-Alcoholic Fatty Liver Disease (NAFLD) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Xanthophyll β-cryptoxanthin treatment inhibits hepatic steatosis without altering vitamin A status in β-carotene 9',10'-oxygenase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carotenoids and fatty liver disease: Current knowledge and research gaps - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cryptoxanthin Content of Citrus: A Comparative Analysis for Researchers
For researchers and professionals in the fields of nutrition, pharmacology, and drug development, understanding the nuanced composition of bioactive compounds in natural sources is paramount. Among the myriad of phytonutrients, β-cryptoxanthin, a provitamin A carotenoid, has garnered significant attention for its potential health benefits. Citrus fruits are a primary dietary source of this xanthophyll. This guide provides a comparative analysis of cryptoxanthin levels across various citrus varieties, supported by experimental data and detailed methodologies, to aid in research and development endeavors.
Quantitative Comparison of β-Cryptoxanthin in Citrus Varieties
The concentration of β-cryptoxanthin varies considerably among different citrus species and even between cultivars of the same species. Generally, mandarins and their hybrids contain the highest levels, while oranges have moderate amounts, and lemons and grapefruits contain minimal to negligible quantities. The data presented in Table 1 summarizes findings from multiple studies to provide a comparative overview. It is important to note that content can be influenced by factors such as fruit maturity, growing conditions, and post-harvest storage.
Table 1: Comparative β-Cryptoxanthin Content in Various Citrus Fruit Varieties
| Citrus Variety | Scientific Name | β-Cryptoxanthin Content (μg/g Fresh Weight) | Reference(s) |
| Satsuma Mandarin | Citrus unshiu | 10.8 - 20.3 | [1][2] |
| 'Nadorcott' Mandarin | Citrus reticulata | ~14.5 | [3] |
| Tangerine | Citrus tangerina | 4.07 | [4] |
| Sweet Orange ('Valencia') | Citrus sinensis | 0.62 - 1.3 | [1][3][5] |
| Sweet Orange ('Pêra') | Citrus sinensis | Low | [5] |
| Tangor ('Murcott') | C. reticulata × C. sinensis | High (relative to sweet orange) | [5] |
| Lemon ('Lisbon') | Citrus limon | Low/Trace amounts | [1][5] |
| Pomelo/Grapefruit | Citrus maxima / C. paradisi | Low/Trace amounts | [6][7] |
| Kumquat | Citrus japonica | 1.91 | [4] |
Note: Values are approximate and can vary based on the specific study, analytical methods, and fruit characteristics. The data has been standardized to μg/g fresh weight for comparative purposes where possible.
Experimental Protocols for Cryptoxanthin Quantification
The accurate quantification of β-cryptoxanthin from citrus matrices is crucial for comparative studies. The following outlines a standard methodology based on High-Performance Liquid Chromatography (HPLC), a widely adopted technique for carotenoid analysis.
Sample Preparation and Extraction
This phase aims to efficiently extract carotenoids from the citrus pulp or peel while minimizing degradation.
-
Homogenization: A known weight of the fresh citrus sample (pulp or flavedo) is homogenized. For dried samples, they are first lyophilized and ground into a fine powder.
-
Solvent Extraction: The homogenized sample is extracted with a solvent mixture. A common combination is hexane (B92381), acetone, and ethanol (B145695) (2:1:1, v/v/v), often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidative degradation of the carotenoids[8]. The extraction is typically performed under subdued light and cool conditions.
-
Phase Separation: Water is added to the extract to facilitate the separation of the non-polar carotenoid-containing hexane layer from the aqueous phase. The upper hexane layer is collected.
-
Saponification (Optional): To analyze total cryptoxanthin content (both free and esterified forms), the extract can be saponified using potassium hydroxide (B78521) to hydrolyze the fatty acid esters[9]. However, for the analysis of native forms, this step is omitted.
-
Washing and Drying: The hexane extract is washed with water to remove any residual alkali and then dried using anhydrous sodium sulfate.
-
Concentration: The final extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for HPLC analysis, such as a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE).
HPLC Analysis
-
Chromatographic System: A C30 reverse-phase column is preferred for carotenoid separation due to its ability to resolve geometric isomers.
-
Mobile Phase: A gradient elution system is commonly employed, typically using a mixture of methanol, MTBE, and water. The gradient is programmed to achieve optimal separation of the various carotenoids present in the citrus extract.
-
Detection: A photodiode array (PDA) or UV-Vis detector is used, with the chromatogram monitored at approximately 450 nm, the characteristic absorption maximum for β-cryptoxanthin.
-
Quantification: The concentration of β-cryptoxanthin is determined by comparing the peak area in the sample chromatogram to a standard curve generated from a certified β-cryptoxanthin standard.
Below is a graphical representation of the experimental workflow.
Biosynthesis of β-Cryptoxanthin in Citrus
The accumulation of β-cryptoxanthin in citrus fruits is a result of the carotenoid biosynthesis pathway, which occurs in the plastids. The pathway leading to β-cryptoxanthin is a branch of the general carotenoid synthesis route. Understanding this pathway can provide insights into the genetic and environmental factors that lead to the varying concentrations of this compound in different citrus varieties.
The key steps involved are:
-
Lycopene (B16060) Cyclization: The linear carotenoid, lycopene, is cyclized at both ends by the enzyme lycopene β-cyclase (LCYb) to form β-carotene.
-
Hydroxylation of β-carotene: β-carotene is then hydroxylated in a two-step process. The first hydroxylation is catalyzed by β-carotene hydroxylase (BCH), which adds a hydroxyl group to one of the β-rings of β-carotene, forming β-cryptoxanthin.
-
Further Hydroxylation to Zeaxanthin (B1683548): β-cryptoxanthin can be further hydroxylated by the same enzyme (BCH) on the second β-ring to form zeaxanthin.
The relative expression and activity of the upstream gene LCYb and the downstream gene BCH are crucial in determining the final concentration of β-cryptoxanthin. In varieties with high β-cryptoxanthin content, like the Satsuma mandarin, there is typically high expression of upstream genes and lower expression of the subsequent gene zeaxanthin epoxidase (ZEP), which converts zeaxanthin to violaxanthin[5].
The following diagram illustrates the core segment of the carotenoid pathway relevant to β-cryptoxanthin synthesis.
References
- 1. Enzymatic Formation of β-Citraurin from β-Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oak.jejunu.ac.kr [oak.jejunu.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of ß-cryptoxanthin accumulation in citrus fruits [actahort.org]
- 6. A Study on the Cell Layer Patterns of a Citrus Periclinal Chimera Reveals β‐Cryptoxanthin Regulation in Citrus Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pomelo - Aprifel [aprifel.com]
- 8. researchgate.net [researchgate.net]
- 9. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
Evaluating the Synergistic Antioxidant Effects of Cryptoxanthin with Other Phytochemicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptoxanthin, a prominent carotenoid xanthophyll found in fruits and vegetables like citrus fruits, papayas, and red bell peppers, is recognized for its potent antioxidant properties and its role as a precursor to vitamin A.[1][2] As an antioxidant, β-cryptoxanthin has been shown to protect cells from damage induced by oxidative stress and to enhance DNA repair mechanisms.[3] While the antioxidant capacity of individual phytochemicals is well-documented, there is growing interest in the synergistic interactions that may occur when these compounds are combined. Such synergies can lead to a greater antioxidant effect than the sum of the individual components.
This guide provides a comparative framework for evaluating the synergistic antioxidant effects of cryptoxanthin with other phytochemicals, such as vitamin C, vitamin E (tocopherol), and zinc. Although direct quantitative data on the synergistic antioxidant effects of cryptoxanthin combinations are limited in publicly available literature, this guide presents illustrative data from studies on other phytochemical combinations to demonstrate how such synergies are evaluated and reported. Furthermore, it offers detailed experimental protocols for key antioxidant assays and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Analysis of Synergistic Antioxidant Effects
A synergistic effect occurs when the combined effect of two or more substances is greater than the sum of their individual effects. In antioxidant studies, this is often quantified using metrics like the Combination Index (CI) or a synergistic coefficient (γ). A CI value less than 1 typically indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
The following table is an illustrative example based on a study of the synergistic antioxidant effects of components from Ginkgo Biloba leaf extract, demonstrating how such data is typically presented.[4] This structure can be adapted for studies involving cryptoxanthin.
Table 1: Illustrative Synergistic Antioxidant Effects of Phytochemical Combinations (DPPH Radical Scavenging Assay)
| Phytochemical Combination | Ratio | IC50 (µg/mL) of Combination | Combination Index (CI) | Interaction | Reference |
| Example Data from Ginkgo Biloba Study | |||||
| Ginkgolide + Procyanidins | 1:9 | 24.58 | >1 | Antagonism | [4] |
| Ginkgolide + Ginkgo Flavone | 1:9 | 10.37 | <1 | Synergy | [4] |
| Organic Acid + Procyanidins | 1:9 | 3.51 | <1 | Synergy | [4] |
| Organic Acid + Ginkgo Flavone | 1:9 | 7.91 | <1 | Synergy | [4] |
| Procyanidins + Ginkgo Flavone | 1:9 | 3.79 | <1 | Synergy | [4] |
| Hypothetical Cryptoxanthin Combinations | |||||
| Cryptoxanthin + Vitamin C | 1:1 | Data to be determined | e.g., <1 | Synergy | |
| Cryptoxanthin + Vitamin E | 1:1 | Data to be determined | e.g., >1 | Antagonism | |
| Cryptoxanthin + Zinc | 1:1 | Data to be determined | e.g., =1 | Additive | |
| Cryptoxanthin + Beta-carotene | 1:1 | Data to be determined | e.g., <1 | Synergy |
Note: The data for hypothetical cryptoxanthin combinations are for illustrative purposes only and would need to be determined experimentally.
Experimental Protocols for Evaluating Antioxidant Synergy
To quantitatively assess the synergistic antioxidant effects of cryptoxanthin with other phytochemicals, standardized in vitro assays are employed. Below are detailed methodologies for three common assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). Store in a dark, airtight container.[5]
-
Prepare stock solutions of cryptoxanthin and the phytochemical(s) to be tested (e.g., vitamin C, vitamin E, zinc sulfate) in an appropriate solvent.
-
Prepare a series of dilutions for each individual compound and for their combinations at various ratios (e.g., 1:1, 1:9, 9:1).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add the DPPH working solution (e.g., 100 µL) to each well.[6]
-
Include a control well with the solvent and DPPH solution, and a blank for each sample containing the sample and the solvent without DPPH.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[6]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
Calculate the percentage of radical scavenging activity (RSA) using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each compound and combination by plotting RSA (%) against concentration.
-
Calculate the Combination Index (CI) to determine the nature of the interaction.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[7]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.020 at 734 nm.[8]
-
Prepare sample dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of the sample dilution (e.g., 10 µL) to a 96-well microplate.
-
Add the diluted ABTS•+ working solution (e.g., 190 µL) to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).[9]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[8]
-
Calculate the percentage of inhibition and the IC50 values as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 ratio.[10]
-
The reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare sample dilutions as described for the previous assays.
-
-
Assay Procedure:
-
Add a small volume of the sample dilution (e.g., 10 µL) to a 96-well microplate.
-
Add the FRAP reagent (e.g., 190 µL) to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm after a specified incubation time (e.g., 4 to 60 minutes) at 37°C.[11][12]
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺ (e.g., from FeSO₄).
-
The results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).
-
Visualization of Methodologies and Signaling Pathways
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate a general workflow for assessing antioxidant synergy and the key signaling pathways involved.
Caption: General workflow for evaluating antioxidant synergy.
Caption: Activation of the Nrf2/ARE antioxidant pathway.
Caption: Inhibition of the NF-κB inflammatory pathway.
Mechanisms of Action and Signaling Pathways
The synergistic antioxidant effects of phytochemicals can be attributed to several mechanisms, including the regeneration of one antioxidant by another, the chelation of pro-oxidant metal ions, and the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of genes encoding antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their increased expression.[14][15] A synergistic activation of this pathway by a combination of botanical extracts has been observed, suggesting that different phytochemicals may act on the Nrf2 pathway through various mechanisms to produce a more robust response.[16]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[17] Inflammatory stimuli, including reactive oxygen species (ROS), can activate the IκB kinase (IKK) complex, which leads to the degradation of the NF-κB inhibitor, IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.[2] Many phytochemicals, including cryptoxanthin, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[2][18] A synergistic combination of antioxidants could more effectively suppress this pathway, thereby reducing inflammation-mediated oxidative stress.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism and have been implicated in the regulation of inflammation and oxidative stress.[19][20] Cryptoxanthin has been suggested to act as a ligand for retinoid X receptor (RXR), which forms heterodimers with PPARs to regulate gene expression.[6] The activation of PPARs can lead to the transcription of genes with antioxidant functions and can also negatively regulate pro-inflammatory signaling pathways like NF-κB.[21][22] Synergistic effects may arise from the combined action of cryptoxanthin and other phytochemicals on different components of the PPAR signaling cascade.
While direct quantitative evidence for the synergistic antioxidant effects of cryptoxanthin in combination with other phytochemicals like vitamin C, vitamin E, and zinc is an area requiring further research, the conceptual framework and methodologies for such evaluations are well-established. The illustrative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to explore these potential synergies. By employing standardized assays and investigating the underlying molecular mechanisms, future studies can elucidate the enhanced health benefits that may be derived from specific combinations of these powerful natural compounds. The potential for synergistic interactions underscores the importance of a varied, plant-rich diet and provides a compelling rationale for the development of novel antioxidant formulations for therapeutic and preventive applications.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. β-cryptoxanthin alleviates myocardial ischaemia/reperfusion injury by inhibiting NF-κB-mediated inflammatory signalling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Study on Synergistic Antioxidant Effect of Typical Functional Components of Hydroethanolic Leaf Extract from Ginkgo Biloba In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blend Extracts of German Chamomile (Matricaria chamomilla L.) and Feverfew (Tanacetum parthenium L. Sch. Bip.) Against Oxidative Stress and Multidrug-Resistant Bacteria: Role of Extraction Temperature [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Nanozyme-armored natural enzymes for acute kidney injury management via inflammation regulation and oxidative damage mitigation [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Regulatory Effect of Phytochemicals on Chronic Diseases by Targeting Nrf2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. globalsciencebooks.info [globalsciencebooks.info]
- 18. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 20. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Astaxanthin as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator: Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cryptoxanthin in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Cryptoxanthin, adhering to best practices in laboratory safety and chemical handling.
Cryptoxanthin, a natural carotenoid pigment, is utilized in various research applications. While some suppliers classify it as a hazardous substance, others do not.[1][2][3] Given this variance, it is prudent to handle Cryptoxanthin with care and to follow a conservative approach to its disposal, treating it as potentially hazardous chemical waste.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of solid Cryptoxanthin should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1] When handling containers, they should be kept securely sealed when not in use and protected from physical damage.[1]
Quantitative Data for Safe Handling and Disposal
The following table summarizes key information pertinent to the safe handling and disposal of Cryptoxanthin.
| Property | Value/Information |
| Incompatible Materials | Strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1] Strong acids and alkalis may also be incompatible.[4] |
| Hazardous Combustion Products | May emit poisonous fumes under fire conditions.[1] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5] |
| Recommended Storage | Store in original, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials and foodstuff containers.[1] |
| Spill Cleanup | For dry spills, use dry cleanup procedures to avoid generating dust. For wet spills, absorb with inert material.[1] |
| Disposal Recommendation | Consult a licensed waste management authority. Disposal may involve burial in a licensed landfill or incineration in a licensed apparatus with a suitable combustible material.[1] |
Step-by-Step Disposal Protocol
The proper disposal of Cryptoxanthin waste should be a systematic process, from the point of generation to its final collection by a certified waste disposal service.
Step 1: Waste Segregation
Immediately upon generation, all Cryptoxanthin waste must be segregated from other laboratory waste streams. Do not mix Cryptoxanthin waste with non-hazardous trash. A designated, clearly labeled waste container should be used exclusively for Cryptoxanthin and other carotenoid waste. This practice of waste segregation is critical to prevent unintended chemical reactions.[6]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid Cryptoxanthin waste, including contaminated personal protective equipment (e.g., gloves) and disposable labware (e.g., pipette tips, weighing boats), in a durable, sealable container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid is recommended. Avoid generating dust when transferring the solid waste.
-
Liquid Waste: If Cryptoxanthin is in a solvent, it must be collected in a designated liquid hazardous waste container. It is imperative not to mix incompatible solvents. As a general rule, halogenated and non-halogenated solvent wastes should be collected in separate containers.[6]
-
Contaminated Glassware: For non-disposable glassware that has been in contact with Cryptoxanthin, a preliminary rinse with a suitable solvent (e.g., acetone, ethanol) should be performed. This rinsate must be collected and disposed of as hazardous liquid waste.
Step 3: Labeling and Storage
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "Cryptoxanthin Waste"
-
The primary hazards associated with the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the Cryptoxanthin waste. Always follow your institution's specific procedures for hazardous waste disposal.[7] Waste disposal regulations can vary by location, so adherence to local, state, and federal guidelines is mandatory.[1]
Step 5: Spill Management
In the event of a Cryptoxanthin spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the necessary personal protective equipment.
-
Containment and Cleanup:
-
For solid spills , carefully sweep or scoop the material to avoid creating dust and place it into the designated hazardous waste container.[1]
-
For liquid spills , use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill. Once absorbed, place the material into the sealed hazardous waste container.[4]
-
-
Decontaminate the Area: After the bulk of the spill has been cleaned up, decontaminate the affected area with soap and plenty of water.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Cryptoxanthin.
Caption: A flowchart outlining the procedural steps for the safe disposal of Cryptoxanthin waste.
References
Personal protective equipment for handling Cryptoxanthin, (+/-)-
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cryptoxanthin, (+/-)-, a carotenoid compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling Cryptoxanthin, (+/-)-, especially in its powdered form, a comprehensive approach to personal protection is necessary to minimize exposure.[1] The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Primary Engineering Control | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving and Storage | General Laboratory Ventilation | Single pair of nitrile gloves | Standard lab coat | Safety glasses | Not generally required |
| Weighing and Aliquoting (Powder) | Chemical Fume Hood or Glove Box | Double-gloving with nitrile gloves | Disposable gown over lab coat | Tightly fitting safety goggles | Recommended: N95 respirator if not in a fume hood |
| Solution Preparation | Chemical Fume Hood | Nitrile gloves | Lab coat | Safety goggles | Not generally required if in a fume hood |
| Spill Cleanup (Powder) | - | Double-gloving with nitrile gloves | Disposable gown | Safety goggles and face shield | N95 respirator or higher |
| Waste Disposal | Chemical Fume Hood | Nitrile gloves | Lab coat | Safety goggles | Not generally required |
Note: No specific occupational exposure limits (OELs) have been established for Cryptoxanthin, (+/-)-.[2] Therefore, a conservative approach to minimize all potential exposure is critical.
II. Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of Cryptoxanthin, (+/-)-. The following diagram and procedural steps outline the key phases of operation.
1. Weighing Cryptoxanthin, (+/-)- Powder:
-
Objective: To accurately weigh the powdered compound while minimizing inhalation and contamination risks.
-
Methodology:
-
Perform all weighing operations within a certified chemical fume hood or a glove box.
-
Cover the work surface with disposable absorbent pads.
-
Don the appropriate PPE as detailed in the table above (double gloves, gown, goggles).
-
Use an analytical balance with a draft shield.
-
Carefully open the container of Cryptoxanthin, (+/-)-.
-
Use a clean, anti-static spatula to transfer the desired amount of powder to a tared weigh boat or directly into the receiving vessel.
-
Avoid creating dust clouds. If dust is generated, allow it to settle within the fume hood before proceeding.[1]
-
Once the desired weight is obtained, securely close the primary container.
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
2. Preparation of a Stock Solution:
-
Objective: To dissolve the weighed Cryptoxanthin, (+/-)- in a suitable solvent safely.
-
Methodology:
-
Ensure this procedure is conducted within a chemical fume hood.
-
To the vessel containing the weighed Cryptoxanthin, (+/-)-, slowly add the desired solvent (e.g., anhydrous methanol) using a pipette or a syringe.[3]
-
Gently swirl or vortex the mixture to facilitate dissolution. Sonication in an ultrasonic bath can be used to aid dissolution if necessary.[3]
-
Once fully dissolved, the solution is ready for use.
-
If the solution is not for immediate use, store it in a tightly sealed, light-protected container at the recommended temperature.
-
III. Disposal Plan
The disposal of Cryptoxanthin, (+/-)- and any materials contaminated with it must be handled in accordance with local, state, and federal regulations.[1] A general disposal workflow is provided below.
1. Waste Segregation:
-
Solid Waste: Collect all disposable items that have come into contact with Cryptoxanthin, (+/-)-, such as gloves, weigh boats, absorbent pads, and contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of Cryptoxanthin, (+/-)- should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.
2. Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use. Wipe down surfaces with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution.
-
Collect all cleaning materials as solid hazardous waste.
3. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5]
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
IV. Quantitative Data Summary
The following table summarizes key quantitative data for Cryptoxanthin, (+/-)-.
| Property | Value | Reference |
| Molecular Formula | C40H56O | [6] |
| Molecular Weight | 552.87 g/mol | [6] |
| Appearance | Faint red to very dark red powder | - |
| Melting Point | 169-170 °C | - |
| Solubility | Chloroform: 1 mg/mL | - |
| Storage Temperature | -20°C | [6] |
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. otago.ac.nz [otago.ac.nz]
- 6. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
